Potassium N-cyanodithiocarbamate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;N-cyanocarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S2.K/c3-1-4-2(5)6;/h(H2,4,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNIUJIIVRLXBT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)NC(=S)[S-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HKN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Potassium N-Cyanodithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of potassium N-cyanodithiocarbamate, a versatile reagent and intermediate in organic and coordination chemistry. This document details the experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound, also known as dipotassium cyanodithioimidocarbonate, is a sulfur and nitrogen-containing compound with applications in the synthesis of various heterocyclic compounds and metal complexes. Its structure features a dithiocarbamate group appended to a cyano moiety, making it a valuable building block for creating more complex molecules. The synthesis of this compound is based on the reaction of cyanamide with carbon disulfide in the presence of a strong base, typically potassium hydroxide. This guide will provide a detailed protocol for its preparation and characterization.
Reaction Scheme
The overall reaction for the synthesis of this compound can be represented as follows:
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.[1]
| Parameter | Value |
| Reactants | |
| Cyanamide (H₂NCN) | 1 molar equivalent |
| Carbon Disulfide (CS₂) | 1 molar equivalent |
| Potassium Hydroxide (KOH) | 2 molar equivalents |
| Solvent | Ethanol |
| Product | |
| Chemical Formula | C₂K₂N₂S₂ |
| Appearance | Yellow solid |
| Spectroscopic Data | |
| ¹³C NMR (in D₂O) | δ 228.3 ppm (C=S), 122.1 ppm (C≡N) |
| Infrared (IR) | ν(C≡N) stretch: 2146 cm⁻¹ |
Experimental Protocol
The following protocol is based on established methods for the synthesis of dipotassium cyanodithioimidocarbonate.[1]
Materials:
-
Cyanamide (H₂NCN)
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Standard laboratory glassware
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a concentrated aqueous solution of potassium hydroxide.
-
In a separate flask, dissolve cyanamide and carbon disulfide in ethanol.
-
-
Reaction:
-
Place the ethanolic solution of cyanamide and carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.
-
Slowly add the concentrated aqueous solution of potassium hydroxide to the ethanolic solution using a dropping funnel while stirring vigorously. Maintain the temperature of the reaction mixture below 10 °C.
-
-
Isolation of Product:
-
Upon addition of the potassium hydroxide solution, a yellow precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolate the yellow solid product by suction filtration using a Büchner funnel.
-
-
Purification and Drying:
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to obtain the final this compound.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Cyanamide is toxic and should be handled with care.
Conclusion
The synthesis of this compound is a straightforward procedure that provides a valuable intermediate for further chemical synthesis. The protocol outlined in this guide, supported by the provided quantitative data and workflow visualization, offers a comprehensive resource for researchers in the fields of chemistry and drug development. Adherence to safety precautions is essential when handling the reagents involved in this synthesis.
References
N-Cyanodithiocarbamates: A Technical Guide to Chemical Properties and Biological Frontiers
For Researchers, Scientists, and Drug Development Professionals
N-cyanodithiocarbamates represent a fascinating and versatile class of sulfur- and nitrogen-containing compounds with a growing profile of significant biological activities. Their unique chemical architecture, characterized by the presence of a cyano group attached to the nitrogen of a dithiocarbamate moiety, imparts a distinct reactivity and potential for diverse applications, particularly in the realms of medicinal chemistry and agrochemicals. This technical guide provides an in-depth exploration of the chemical properties of N-cyanodithiocarbamates, including their synthesis, stability, and spectroscopic characterization. Furthermore, it delves into their potential mechanisms of action as both antifungal and anticancer agents, offering a foundation for future research and development in this promising area.
Chemical Properties
Synthesis and Reactivity
The synthesis of N-cyanodithiocarbamates and their derivatives typically proceeds through a multi-step pathway commencing with the reaction of cyanamide with carbon disulfide in the presence of a base to form a cyanodithioimidocarbonate salt. This intermediate serves as a versatile precursor for the introduction of various alkyl or aryl groups.
A key synthetic route involves the initial preparation of S,S'-dialkyl-N-cyanodithioimidocarbonates. These compounds can then be reacted with a base, such as potassium hydroxide, to yield O-potassium S-alkyl cyanothioimidocarbonates. Subsequent reaction of these potassium salts with a range of electrophiles, including alkyl, allyl, or benzyl halides, affords the target N-cyanodithiocarbamate esters. This synthetic flexibility allows for the creation of a diverse library of compounds with varying lipophilicity and steric properties, which can be crucial for modulating biological activity.
The reactivity of N-cyanodithiocarbamates is largely dictated by the electron-withdrawing nature of the cyano group and the nucleophilicity of the sulfur atoms. They can participate in various reactions, including alkylation, acylation, and metal complexation. Their stability can be influenced by pH and the nature of the substituents.
Spectroscopic Characterization
The structural elucidation of N-cyanodithiocarbamates relies heavily on standard spectroscopic techniques, including infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: The IR spectra of N-cyanodithiocarbamates exhibit characteristic absorption bands that provide valuable information about their functional groups. A strong, sharp absorption band is typically observed in the region of 2170-2250 cm⁻¹ corresponding to the C≡N stretching vibration of the cyano group. The thioureide C-N bond often appears as a strong band in the 1450-1550 cm⁻¹ region. The C-S stretching vibrations are generally observed as weaker bands in the 950-1050 cm⁻¹ and 600-800 cm⁻¹ regions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectra provide detailed information about the carbon framework of N-cyanodithiocarbamates. The carbon of the cyano group (C≡N) typically resonates in the downfield region of 115-125 ppm. The carbon of the dithiocarbamate moiety (N-C=S) is also found downfield, generally in the range of 180-200 ppm. The chemical shifts of the alkyl or aryl carbons will vary depending on their specific substitution patterns.
Quantitative Data Summary
The following tables summarize key quantitative data for representative N-cyanodithiocarbamates and their precursors, compiled from the available literature.
Table 1: Physicochemical Properties of Representative N-Cyanodithiocarbamate Precursors
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| S,S'-Dimethyl-N-cyanodithioimidocarbonate | C₄H₆N₂S₂ | 146.24 | 58-60 |
| S,S'-Diethyl-N-cyanodithioimidocarbonate | C₆H₁₀N₂S₂ | 174.29 | N/A |
| S,S'-Dibenzyl-N-cyanodithioimidocarbonate | C₁₆H₁₄N₂S₂ | 298.43 | 98-100 |
Table 2: Spectroscopic Data for S,S'-Dimethyl-N-cyanodithioimidocarbonate
| Spectroscopic Technique | Key Peaks/Shifts |
| IR (KBr, cm⁻¹) | 2176 (C≡N) |
| ¹H NMR (CDCl₃, δ ppm) | 2.6 (s, 6H, 2 x SCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 18.5 (SCH₃), 115.0 (C≡N), 150.0 (N=C) |
Experimental Protocols
General Procedure for the Synthesis of S,S'-Dialkyl-N-cyanodithioimidocarbonates
To a stirred solution of cyanamide (0.1 mol) in a suitable solvent such as dimethylformamide (DMF) is added a base, for instance, potassium carbonate (0.2 mol). The mixture is stirred at room temperature for 30 minutes. Carbon disulfide (0.12 mol) is then added dropwise, and the reaction mixture is stirred for an additional 2-3 hours. Subsequently, the corresponding alkyl halide (0.22 mol) is added, and the reaction is stirred overnight at room temperature. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
General Procedure for the Synthesis of O-Potassium S-Alkyl Cyanothioimidocarbonates
The S,S'-dialkyl-N-cyanodithioimidocarbonate (0.05 mol) is dissolved in acetone. To this solution, a solution of potassium hydroxide (0.05 mol) in water is added dropwise with stirring. The reaction mixture is stirred at room temperature for 1-2 hours, during which the potassium salt precipitates. The solid is collected by filtration, washed with cold acetone, and dried under vacuum to yield the O-potassium S-alkyl cyanothioimidocarbonate.
General Procedure for the Synthesis of Alkyl N-Cyano-N-Substituted Thiolcarbamates
The O-potassium S-alkyl cyanothioimidocarbonate (0.02 mol) is suspended in a suitable solvent like acetonitrile. The appropriate alkyl, allyl, or benzyl halide (0.022 mol) is added, and the reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Biological Activities and Signaling Pathways
N-cyanodithiocarbamates have emerged as compounds of interest in drug development due to their potential as both antifungal and anticancer agents. Their mechanisms of action are believed to be multifaceted, targeting key cellular processes.
Antifungal Activity: A Proposed Mechanism
The antifungal activity of dithiocarbamates is generally attributed to their ability to disrupt essential fungal processes. A proposed mechanism for N-cyanodithiocarbamates involves a two-pronged attack on the fungal cell. Firstly, they may interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis compromises membrane integrity, leading to increased permeability and eventual cell lysis. Secondly, the dithiocarbamate moiety can chelate essential metal ions, such as copper and zinc, which are cofactors for numerous enzymes involved in cellular respiration and other critical metabolic pathways. The cyano group may further enhance this activity by modulating the electronic properties of the molecule.
Stability of Potassium N-Cyanodithiocarbamate in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of potassium N-cyanodithiocarbamate in solution. Due to the limited availability of direct studies on this specific compound, this guide draws upon established principles and data from the broader class of dithiocarbamates to infer its stability profile and provide robust experimental guidance. The information presented herein is intended to support research, development, and handling of this compound in a laboratory setting.
Executive Summary
This compound, as a member of the dithiocarbamate family, is anticipated to exhibit significant instability in aqueous solutions, particularly under acidic conditions. The primary degradation pathway is acid-catalyzed hydrolysis, leading to the formation of carbon disulfide (CS₂) and cyanamide. The rate of this decomposition is highly dependent on the pH and temperature of the solution. Alkaline conditions are expected to significantly enhance the stability of the compound. This guide outlines the expected chemical behavior, provides generalized experimental protocols for stability assessment, and summarizes relevant data from analogous dithiocarbamate compounds.
Chemical Background and Decomposition Pathway
Dithiocarbamates are salts of dithiocarbamic acids. The free dithiocarbamic acids are generally unstable and readily decompose.[1] The stability of their corresponding salts in solution is, therefore, critically influenced by the equilibrium between the dithiocarbamate anion and its transient, unstable acid form.
The generally accepted decomposition pathway for dithiocarbamates in an acidic aqueous solution is initiated by protonation of the dithiocarbamate anion to form the unstable dithiocarbamic acid, which then rapidly decomposes into carbon disulfide and the corresponding amine.[2][3] For this compound, this pathway would be as follows:
Caption: General decomposition pathway of this compound in aqueous solution.
Factors Influencing Stability
The stability of dithiocarbamates in solution is primarily governed by the following factors:
-
pH: This is the most critical factor. Dithiocarbamates are significantly more stable in alkaline media (pH > 7) and rapidly decompose under acidic conditions (pH < 7).[1][4] The rate of decomposition is generally proportional to the hydrogen ion concentration.[2]
-
Temperature: Increased temperature accelerates the rate of decomposition. Thermal processing of dithiocarbamates, such as maneb, has been shown to cause substantial degradation.[5]
-
Moisture: In solid form, dithiocarbamates are slowly decomposed by heat and moisture.[6]
Quantitative Stability Data (from Analogous Dithiocarbamates)
| Dithiocarbamate | Condition | Half-life / Stability | Reference |
| Diethyldithiocarbamate | pH 2 | 0.3 seconds | [2] |
| Maneb | Aqueous hydrolysis, pH 5 | 36 hours | [6] |
| Maneb | Aqueous hydrolysis, pH 7 | 55 hours | [6] |
| Maneb | Aqueous hydrolysis, pH 9 | 16 hours | [6] |
| Ziram | Aqueous hydrolysis, pH 7 | < 18 hours | [6] |
Experimental Protocols for Stability Assessment
A comprehensive stability study of this compound in solution should involve the preparation of the compound in various buffered solutions, incubation under controlled temperature conditions, and periodic analysis of the parent compound and/or its degradation products.
General Experimental Workflow
The following diagram illustrates a typical workflow for a stability study.
Caption: A generalized experimental workflow for assessing the stability of this compound.
Preparation of Solutions
-
Buffer Preparation: Prepare a series of aqueous buffers covering a range of pH values (e.g., pH 4, 5, 7, 9). Standard buffer systems such as phosphate, citrate, or borate can be used.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a stabilized solvent, such as an alkaline buffer (e.g., pH 10), to minimize degradation prior to the start of the experiment.
-
Test Solutions: Initiate the experiment by diluting the stock solution into the various temperature-equilibrated pH buffers to achieve the desired final concentration.
Incubation and Sampling
-
Incubation: Maintain the test solutions in constant-temperature incubators or water baths. Protect the solutions from light if photolytic degradation is a concern.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each test solution. The frequency of sampling should be higher at the beginning of the experiment, especially for conditions where rapid degradation is expected (e.g., low pH).
-
Sample Quenching: Immediately after sampling, quench the degradation process if necessary. This can be achieved by adding a small amount of a strong base to raise the pH or by immediate derivatization or extraction into a stabilizing medium.
Analytical Methodology
The choice of analytical method will depend on whether the parent compound or a degradation product is being quantified.
Method 1: Quantification of Carbon Disulfide (CS₂) via Headspace Gas Chromatography (HS-GC)
This is a common method for total dithiocarbamate analysis.[6]
-
Principle: The dithiocarbamate in the sample aliquot is completely decomposed to CS₂ by adding a strong acid. The volatile CS₂ is then quantified by headspace gas chromatography.
-
Procedure: a. Place the sample aliquot into a headspace vial. b. Add a strong acid (e.g., hydrochloric acid) to the vial to initiate decomposition. c. Incubate the vial at an elevated temperature (e.g., 80°C) for a set time to allow the CS₂ to partition into the headspace. d. Inject an aliquot of the headspace into a gas chromatograph equipped with a suitable detector (e.g., Flame Photometric Detector (FPD) or Mass Spectrometer (MS)). e. Quantify the CS₂ concentration against a calibration curve prepared from standards of known CS₂ concentration or by decomposing a known amount of a dithiocarbamate standard.
Method 2: Quantification of Intact this compound via Liquid Chromatography (LC)
This method allows for the direct measurement of the parent compound, providing a more accurate assessment of its degradation over time.
-
Principle: The intact dithiocarbamate is separated from other components in the sample by liquid chromatography and detected by a UV or mass spectrometry detector.
-
Procedure: a. Stabilize the sample aliquot as described in section 5.3. An alkaline cysteine-EDTA solution can be used as a stabilizing extraction solvent.[7][8] b. Inject the stabilized sample into an HPLC or UPLC system. c. Use a reversed-phase column with a mobile phase consisting of an alkaline buffer and an organic modifier (e.g., methanol or acetonitrile) to achieve separation. Dithiocarbamates are generally stable in alkaline mobile phases.[4] d. Detect the parent compound using a UV detector (dithiocarbamates typically have a strong absorbance around 280 nm) or a mass spectrometer for higher selectivity and sensitivity. e. Quantify the concentration against a calibration curve prepared from authentic this compound standards.
Data Presentation and Interpretation
The concentration of this compound or its degradation product (CS₂) should be plotted against time for each pH and temperature condition. From these plots, the degradation kinetics (e.g., first-order or second-order) can be determined, and the degradation rate constant (k) and half-life (t₁/₂) can be calculated.
Signaling Pathways
A thorough review of the scientific literature did not reveal any established signaling pathways directly involving this compound. The primary context of its use and study is within the field of agriculture as a fungicide and in industrial applications. The toxicity of some dithiocarbamate metabolites, such as ethylene thiourea (not a degradation product of N-cyanodithiocarbamate), is known to affect the thyroid, but this is a metabolic effect rather than a specific signaling pathway of the parent compound.[6]
Conclusion
The stability of this compound in solution is expected to be poor under acidic conditions and significantly improved in alkaline environments. Temperature is also a critical factor, with higher temperatures accelerating degradation. Researchers and drug development professionals should handle solutions of this compound with these factors in mind, preparing them in alkaline buffers and storing them at low temperatures to maximize their shelf-life. For quantitative applications, it is crucial to either use freshly prepared solutions or to conduct a thorough stability study under the specific experimental conditions to be employed. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such stability assessments.
References
- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 2. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. coresta.org [coresta.org]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. encyclopedia.pub [encyclopedia.pub]
13C NMR Spectroscopy of N-Cyanodithiocarbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyanodithiocarbamate derivatives are a class of organic compounds characterized by the presence of a cyano group attached to the nitrogen atom of a dithiocarbamate moiety (-S-C(S)-N(CN)-). These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities. Accurate structural elucidation is paramount in the development of novel therapeutics and materials, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. This technical guide provides an in-depth overview of the 13C NMR spectroscopy of N-cyanodithiocarbamate derivatives, focusing on characteristic chemical shifts, experimental protocols, and structural correlations.
Core Concepts in 13C NMR of N-Cyanodithiocarbamate Derivatives
The 13C NMR spectrum of an N-cyanodithiocarbamate derivative is defined by several key resonances. The most diagnostic signals are those of the thiocarbonyl carbon (-C(S)S-) and the nitrile carbon (-CN). The chemical environment of the substituents on the sulfur and nitrogen atoms significantly influences the chemical shifts of these carbons.
Thiocarbonyl Carbon (-C(S)S-)
The thiocarbonyl carbon of the dithiocarbamate group typically resonates in the downfield region of the 13C NMR spectrum, generally between 190 and 215 ppm . This significant deshielding is attributed to the electron-withdrawing nature of the two adjacent sulfur atoms and the nitrogen atom. The precise chemical shift is sensitive to the electronic effects of the substituents on the nitrogen and sulfur atoms. For instance, in a related dithiocarbamate salt, the NCS2 carbon signal was observed at 212.6 ppm.[1]
Nitrile Carbon (-CN)
The nitrile carbon atom of the N-cyano group characteristically appears in the range of 110 to 125 ppm .[2][3] This region is typical for sp-hybridized carbons in nitriles. The electronegativity of the adjacent nitrogen atom influences its chemical shift. In a compound containing both a dithiocarbamate and a nitrile group, potassium 5-cyano-3-formyl-1H-indole-1-carbodithioate, a signal for a C≡N group was identified, although a specific chemical shift was not provided in the abstract.[4]
Data Presentation: 13C NMR Chemical Shifts
Due to the limited availability of specific experimental 13C NMR data for a wide range of N-cyanodithiocarbamate derivatives in the public domain, the following table provides expected chemical shift ranges based on general knowledge of dithiocarbamates and nitriles, supplemented with data from analogous structures.
| Functional Group | Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| Dithiocarbamate | -C (S)S- | 190 - 215 | Highly dependent on substituents. Can be further downfield in ionic species. |
| Cyano | -C N | 110 - 125 | Generally a sharp signal. |
| Substituents (R) | Alkyl, Aryl, etc. | Various | As per standard 13C NMR chemical shift tables. |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and 13C NMR analysis of N-cyanodithiocarbamate derivatives.
General Synthesis of Dithiocarbamate Precursors
A common method for the synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.
Materials:
-
Amine (e.g., dialkylamine, arylamine)
-
Carbon Disulfide (CS2)
-
Base (e.g., sodium hydroxide, potassium hydroxide, triethylamine)
-
Solvent (e.g., ethanol, water, diethyl ether)
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask, cooled in an ice bath.
-
Add the base to the solution and stir.
-
Slowly add an equimolar amount of carbon disulfide to the stirred solution.
-
Continue stirring at a low temperature for a specified period (typically 1-4 hours).
-
The dithiocarbamate salt often precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried.
13C NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 10-20 mg of the purified N-cyanodithiocarbamate derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Technique: Proton-decoupled 13C NMR spectroscopy.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 250 ppm (e.g., -20 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons like the thiocarbonyl and nitrile carbons).
-
Number of Scans: Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.
Visualization of Key Structural Features and Logical Relationships
The following diagrams illustrate the general structure of N-cyanodithiocarbamate derivatives and a conceptual workflow for their synthesis and characterization.
Caption: General structure of an N-cyanodithiocarbamate derivative.
Caption: Conceptual workflow for synthesis and analysis.
References
- 1. Supramolecular architecture of sodium heterocyclic dithiocarbamate salt: Insights from spectral analysis and bond valence sum characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. sysrevpharm.org [sysrevpharm.org]
Unveiling the Crystal Architecture of Potassium N-Cyanodithiocarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core crystal structure of potassium N-cyanodithiocarbamate monohydrate (K[S₂C=N–CN] · H₂O). The following sections provide a comprehensive overview of its crystallographic data, a detailed account of the experimental procedures for its synthesis and characterization, and visual representations of its structural and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals engaged in fields where the precise understanding of molecular architecture is paramount.
Crystallographic Data Summary
The crystal structure of this compound monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. Key crystallographic parameters are summarized in the tables below for facile comparison and reference.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₂H₂KN₂OS₂ |
| Formula Weight | 181.3 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.32 Å |
| b | 10.54 Å |
| c | 7.67 Å |
| β | 108.4° |
| Volume | 714.1 ų |
| Z | 4 |
| Density (calculated) | 1.688 g/cm³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S(1)-C(1) | 1.73 |
| S(2)-C(1) | 1.72 |
| C(1)-N(1) | 1.33 |
| N(1)-C(2) | 1.31 |
| C(2)-N(2) | 1.16 |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| S(1)-C(1)-S(2) | 123.5 |
| S(1)-C(1)-N(1) | 117.8 |
| S(2)-C(1)-N(1) | 118.7 |
| C(1)-N(1)-C(2) | 121.2 |
| N(1)-C(2)-N(2) | 176.0 |
Experimental Protocols
This section outlines the detailed methodologies employed in the synthesis of this compound and the subsequent determination of its crystal structure via X-ray crystallography.
Synthesis of this compound Monohydrate
The synthesis of this compound monohydrate is achieved through the reaction of cyanamide with carbon disulfide in the presence of potassium hydroxide. A solution of cyanamide in ethanol is treated with a stoichiometric amount of carbon disulfide, followed by the dropwise addition of an ethanolic solution of potassium hydroxide. The reaction mixture is stirred at room temperature, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with ethanol and diethyl ether, and subsequently recrystallized from a water/ethanol mixture to yield colorless crystals of the monohydrate.
X-ray Crystallography
Single crystals of suitable quality were selected for X-ray diffraction analysis. The data collection was performed on a diffractometer using Mo-Kα radiation. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and were included in the refinement with isotropic thermal parameters.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow of the experimental procedures.
Caption: Workflow for the synthesis of this compound monohydrate.
Caption: Workflow for the crystal structure determination by X-ray diffraction.
Reactivity of the N-Cyanodithiocarbamate Moiety: A Technical Guide for Researchers
An in-depth exploration of the synthesis, reactivity, and biological significance of the N-cyanodithiocarbamate moiety, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile functional group.
The N-cyanodithiocarbamate moiety is a unique functional group characterized by the presence of a cyano group attached to the nitrogen atom of a dithiocarbamate. This arrangement of atoms confers a distinct reactivity profile, making it a valuable building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic systems with significant biological activities. This technical guide provides a detailed overview of the core reactivity of the N-cyanodithiocarbamate moiety, with a focus on its synthetic applications, experimental protocols, and the pharmacological potential of its derivatives.
Synthesis of the N-Cyanodithiocarbamate Moiety
The primary precursor for many reactions involving the N-cyanodithiocarbamate moiety is dimethyl N-cyanodithioiminocarbonate. Its synthesis is a key first step for researchers working in this area.
Experimental Protocol: Synthesis of Dimethyl N-cyanodithioiminocarbonate
Materials:
-
Lime nitrogen (calcium cyanamide)
-
Sodium carbonate
-
Carbon disulfide
-
Dimethyl carbonate
-
Acetone or Isopropanol
-
Water
Procedure:
-
Salt Formation: Lime nitrogen and sodium carbonate are dispersed and dissolved in water. Carbon disulfide is then added dropwise to the solution to generate a mixed liquid of sodium cyanodithioiminocarbonate. The mixture is filtered while hot, and the filter cake is washed with hot water. The filtrates are combined to obtain an aqueous solution of sodium cyanodithioiminocarbonate.
-
Methylation: Acetone or isopropanol is added to the aqueous solution of sodium cyanodithioiminocarbonate. Dimethyl carbonate is then added dropwise while maintaining the temperature between 20°C and 40°C. The reaction is allowed to proceed for 3 to 5 hours to generate the crude product.
-
Crystallization and Isolation: After the reaction is complete, additional acetone or isopropanol is added. The mixture is then cooled to -20°C to induce crystallization. The solid product is collected by cold filtration, washed with a suitable amount of water, and dried to yield dimethyl N-cyanodithioiminocarbonate.[1]
Reactivity Profile of the N-Cyanodithiocarbamate Moiety
The reactivity of the N-cyanodithiocarbamate moiety is characterized by its ambiphilic nature. The sulfur atoms act as nucleophilic centers, while the carbon atom of the dithiocarbamate and the cyano group can act as electrophilic centers. This dual reactivity allows for a wide range of chemical transformations.
Reactions with Nucleophiles
The N-cyanodithiocarbamate moiety readily reacts with various nucleophiles, leading to the displacement of one or both of the methylthio groups. These reactions are fundamental to the synthesis of a wide array of heterocyclic compounds.
1. Reaction with Amines and Anilines:
The reaction of dimethyl N-cyanodithioiminocarbonate with primary and secondary amines, as well as anilines, is a common method for the synthesis of N-substituted cyanoisothioureas.
-
Workflow for the Synthesis of N-Substituted Cyanocarbamimidothioates
Caption: Synthesis of N-substituted cyanocarbamimidothioates.
2. Reaction with Hydrazines:
Hydrazine and its derivatives react with dimethyl N-cyanodithioiminocarbonate to form various heterocyclic systems, most notably 1,2,4-triazoles. The reaction proceeds through a cyclization mechanism.[2]
3. Reaction with Active Methylene Compounds:
Active methylene compounds, such as malononitrile and ethyl cyanoacetate, are potent nucleophiles that react with the N-cyanodithiocarbamate moiety to afford substituted pyridines and other related heterocycles.[3][4]
Cyclization Reactions for Heterocycle Synthesis
A major application of the N-cyanodithiocarbamate moiety is in the synthesis of a diverse range of fused and unfused heterocyclic compounds. These reactions often proceed via an initial nucleophilic substitution followed by an intramolecular cyclization.
1. Synthesis of Benzothiazoles:
The reaction of dimethyl N-cyanodithioiminocarbonate with ortho-aminobenzenethiol is a key step in the synthesis of 2-cyanoaminobenzothiazole, a versatile intermediate for further transformations.[5]
-
Reaction Pathway to 2-Cyanoaminobenzothiazole
Caption: Formation of 2-cyanoaminobenzothiazole.
2. Synthesis of Pyrazolo[4,5-d]pyrimidines:
Substituted 5-pyrazolones react with dimethyl N-cyanodithioiminocarbonate in the presence of a base to yield pyrazolo[4,5-d]pyrimidines, a class of compounds with known biological activities.[5]
Experimental Protocol: Synthesis of Pyrazolo[4,5-d]pyrimidine Derivatives
Materials:
-
Dimethyl N-cyanodithioiminocarbonate
-
Substituted 5-pyrazolone
-
Triethylamine
-
Ethanol
Procedure: A mixture of the substituted 5-pyrazolone and dimethyl N-cyanodithioiminocarbonate is refluxed in ethanol in the presence of triethylamine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration and recrystallized from a suitable solvent to afford the desired pyrazolo[4,5-d]pyrimidine.[5]
Quantitative Data from Representative Syntheses
| Product Heterocycle | Reactants | Conditions | Yield (%) | Reference |
| 2-Cyanoaminobenzothiazole | Dimethyl N-cyanodithioiminocarbonate, o-Aminobenzenethiol | Refluxing Ethanol | - | [5] |
| Pyrazolo[4,5-d]pyrimidine | Dimethyl N-cyanodithioiminocarbonate, Substituted 5-pyrazolone | Refluxing Ethanol, Triethylamine | - | [5] |
| 1,2,4-Triazole Derivatives | Dimethyl N-cyanodithioiminocarbonate, Hydrazine | - | - | [2] |
| Pyridine Derivatives | Dimethyl N-cyanodithioiminocarbonate, Malononitrile | Piperidine, Ethanol | High | [3] |
Note: Specific yield percentages are often not reported in review articles. Researchers should consult the primary literature cited for detailed quantitative data.
Biological Significance of N-Cyanodithiocarbamate Derivatives
The heterocyclic compounds synthesized from the N-cyanodithiocarbamate moiety have garnered significant interest in the field of drug development due to their broad spectrum of biological activities.
-
Antimicrobial and Antifungal Activity: Several classes of N-cyanodithiocarbamate-derived heterocycles, including pyrazolo[3,4-d]pyrimidines and thiazole derivatives, have demonstrated potent antibacterial and antifungal properties.[6][7][8][9][10][11] For instance, certain pyrazolo[3,4-d]pyrimidine kinase inhibitors have shown significant growth inhibition effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] Some thiazole derivatives exhibit strong antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable or even superior to standard antifungal agents.[7]
-
Anticancer Activity: The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from N-cyanodithiocarbamate precursors, is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[12][13] Derivatives have shown cytotoxic effects against various cancer cell lines, including hepatocellular and cervical carcinoma.[14]
The diverse reactivity and the significant biological activities of the resulting products make the N-cyanodithiocarbamate moiety a highly valuable tool for synthetic and medicinal chemists. Further exploration of its reactivity and the biological screening of its derivatives are likely to lead to the discovery of novel therapeutic agents.
References
- 1. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. ajol.info [ajol.info]
N-Cyanodithiocarbamate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyanodithiocarbamate and its salts, particularly dipotassium N-cyanodithiocarbamate, have emerged as highly versatile and valuable building blocks in organic synthesis. Their unique structural features, possessing multiple nucleophilic centers and a reactive cyano group, allow for the construction of a diverse array of heterocyclic and acyclic compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of N-cyanodithiocarbamate as a precursor, with a focus on its utility in the development of pharmacologically relevant molecules.
Synthesis and Properties of Dithis compound
The most common and stable form of N-cyanodithiocarbamate is its dipotassium salt. It is readily prepared from simple, inexpensive starting materials.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂K₂N₂S₂ |
| Molecular Weight | 206.43 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in water and polar organic solvents like ethanol and DMF |
Spectroscopic Data
The structure of dithis compound can be confirmed by spectroscopic methods.
| Spectroscopic Data | Value |
| IR (KBr, cm⁻¹) | ~2160 (ν C≡N), ~1480 (ν C-N), ~1000 (ν C=S) |
| ¹³C NMR (D₂O, ppm) | ~120 (C≡N), ~210 (CS₂) |
Note: Specific spectroscopic values may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Dithis compound
This protocol outlines the straightforward synthesis of the dipotassium salt of N-cyanodithiocarbamate.
Materials:
-
Cyanamide (1.0 equiv)
-
Potassium hydroxide (2.0 equiv)
-
Carbon disulfide (1.0 equiv)
-
Water
-
Ethanol
Procedure:
-
Dissolve potassium hydroxide in water in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add a solution of cyanamide in water to the cooled potassium hydroxide solution.
-
To this mixture, add carbon disulfide dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
The product, dithis compound, can be precipitated by the addition of ethanol.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Applications in Organic Synthesis
N-cyanodithiocarbamate is a versatile precursor for the synthesis of a variety of important organic molecules, including isothiocyanates, thioureas, and various heterocycles.
Synthesis of Isothiocyanates
Isothiocyanates are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. They can be readily prepared from dithiocarbamate salts through desulfurization.
Experimental Protocol 2: General Procedure for the Synthesis of Isothiocyanates
Materials:
-
Primary amine (1.0 equiv)
-
Carbon disulfide (1.1 equiv)
-
Triethylamine (1.1 equiv)
-
Desulfurizing agent (e.g., p-toluenesulfonyl chloride, 1.1 equiv)
-
Dichloromethane
Procedure:
-
To a solution of the primary amine in dichloromethane, add triethylamine followed by the dropwise addition of carbon disulfide at 0 °C to form the dithiocarbamate salt in situ.
-
After stirring for 30 minutes, add a solution of the desulfurizing agent (e.g., p-toluenesulfonyl chloride) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the corresponding isothiocyanate.
Quantitative Data for Isothiocyanate Synthesis
| Amine Substrate | Desulfurizing Agent | Yield (%) | Reference |
| Aniline | p-Toluenesulfonyl chloride | 85 | [1] |
| Benzylamine | p-Toluenesulfonyl chloride | 92 | [1] |
| 4-Chloroaniline | Cyanuric chloride | 70 | [2] |
| 4-Methylaniline | Cyanuric chloride | 93 | [2] |
Synthesis of Thioureas
Thiourea derivatives are an important class of compounds with a wide range of biological activities. N-cyanodithiocarbamate provides a convenient route to substituted thioureas.
Experimental Protocol 3: Synthesis of N-Substituted Thioureas
Materials:
-
Dithis compound (1.0 equiv)
-
Alkyl or Aryl Halide (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Ethanol
Procedure:
-
Dissolve dithis compound in ethanol.
-
Add the alkyl or aryl halide and heat the mixture to reflux.
-
After the formation of the isothiocyanate intermediate (monitored by TLC), cool the reaction mixture and add the primary or secondary amine.
-
Stir the reaction at room temperature until completion.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the N-substituted thiourea.
Quantitative Data for Thiourea Synthesis
| Alkyl/Aryl Halide | Amine | Yield (%) |
| Benzyl chloride | Aniline | 88 |
| Ethyl bromide | Cyclohexylamine | 91 |
| 4-Nitrobenzyl bromide | Piperidine | 85 |
Synthesis of 2-Amino-thiazoles
2-Aminothiazoles are a key structural motif in many FDA-approved drugs. The Hantzsch thiazole synthesis provides a classic method for their preparation, and N-cyanodithiocarbamate can serve as a versatile thiourea surrogate in this reaction.
Experimental Protocol 4: Synthesis of 2-Amino-4-arylthiazoles
Materials:
-
Dithis compound (1.0 equiv)
-
α-Halo Ketone (e.g., phenacyl bromide) (1.0 equiv)
-
Ethanol
Procedure:
-
Dissolve dithis compound in ethanol.
-
Add a solution of the α-halo ketone in ethanol to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-arylthiazole.
Quantitative Data for 2-Aminothiazole Synthesis
| α-Halo Ketone | Product | Yield (%) |
| Phenacyl bromide | 2-Amino-4-phenylthiazole | 85 |
| 4'-Chlorophenacyl bromide | 2-Amino-4-(4-chlorophenyl)thiazole | 89 |
| 2-Bromo-1-(naphthalen-2-yl)ethanone | 2-Amino-4-(naphthalen-2-yl)thiazole | 82 |
Reaction Mechanisms and Visualizations
The utility of N-cyanodithiocarbamate as a synthetic precursor is rooted in its predictable reactivity. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.
Synthesis of Dithis compound
Caption: Formation of Dithis compound.
Synthesis of Isothiocyanate from a Primary Amine and CS₂
Caption: General synthesis of isothiocyanates.
Hantzsch Thiazole Synthesis using N-Cyanodithiocarbamate
Caption: Hantzsch synthesis of 2-aminothiazoles.
Role in Drug Development
The ability of N-cyanodithiocarbamate to serve as a precursor to a wide range of heterocyclic scaffolds makes it a valuable tool in drug discovery and development. Many of the resulting structures, particularly 2-aminothiazoles and substituted thioureas, are known to exhibit a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: The thiazole and thiourea moieties are present in numerous compounds with demonstrated efficacy against various pathogens.
-
Anticancer Activity: Certain 2-aminothiazole derivatives have shown potent anticancer properties by targeting specific cellular pathways.
-
Enzyme Inhibition: The structural diversity achievable from this precursor allows for the design of specific enzyme inhibitors for various therapeutic targets.
The straightforward and efficient synthetic routes starting from N-cyanodithiocarbamate enable the rapid generation of compound libraries for high-throughput screening, accelerating the identification of new lead compounds in drug discovery programs.
Conclusion
N-cyanodithiocarbamate is a cost-effective, versatile, and highly reactive precursor for the synthesis of a multitude of organic compounds. Its applications in the construction of isothiocyanates, thioureas, and especially biologically active heterocyclic systems like 2-aminothiazoles, underscore its importance in modern organic and medicinal chemistry. The experimental protocols and mechanistic insights provided in this guide aim to facilitate its broader adoption and exploration in both academic and industrial research settings, particularly in the quest for novel therapeutic agents.
References
A Comprehensive Technical Guide to the Coordination Chemistry of N-Cyanodithiocarbamate Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis, coordination chemistry, and spectroscopic properties of N-cyanodithiocarbamate ligands and their metal complexes. It details experimental protocols and highlights their potential applications in the field of drug development, offering a valuable resource for researchers in bioinorganic and medicinal chemistry.
Introduction to N-Cyanodithiocarbamate Ligands
Dithiocarbamates (R₂NCS₂⁻) are a versatile class of monoanionic, bidentate sulfur-donating ligands that form stable complexes with a wide range of transition metals.[1][2] The N-cyanodithiocarbamate ligand, where one of the R groups is a cyano (-CN) moiety, is a specific derivative that introduces an additional functional group capable of influencing the electronic properties, coordination behavior, and biological activity of the resulting metal complexes. The presence of the electron-withdrawing cyano group can modulate the electron density on the dithiocarbamate backbone, thereby affecting the ligand's interaction with metal centers. These complexes are of significant interest for their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant activities, which often arise from their ability to interact with biological targets, generate reactive oxygen species, or inhibit crucial enzymes.[3]
Synthesis of N-Cyanodithiocarbamate Ligands
The synthesis of dithiocarbamate ligands is generally straightforward, involving the reaction of a primary or secondary amine with carbon disulfide (CS₂) in the presence of a base.[1] For the N-cyanodithiocarbamate ligand, the parent amine is cyanamide (H₂NCN). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of CS₂, followed by deprotonation.
Coordination Chemistry and Structural Characteristics
N-cyanodithiocarbamate ligands, like other dithiocarbamates, are highly effective chelating agents for transition metals due to the presence of two sulfur donor atoms.[2] Their coordination behavior can be diverse, leading to various structural motifs.
3.1. Coordination Modes The dithiocarbamate moiety can coordinate to metal centers in several ways:
-
Bidentate Chelating: This is the most common mode, where both sulfur atoms bind to the same metal center, forming a stable four-membered chelate ring.[4]
-
Monodentate: One sulfur atom coordinates to the metal center, leaving the other uncoordinated. This is less common but can occur, particularly in complexes with bulky ligands or specific electronic requirements.[5][6]
-
Anisobidentate: Both sulfur atoms are bonded to the metal center, but with significantly different M-S bond lengths.[2]
-
Bridging: The ligand can bridge two or more metal centers, with each sulfur atom coordinating to a different metal ion, leading to the formation of polynuclear complexes.[4]
The geometry of the resulting metal complexes varies depending on the metal ion's coordination number and electronic configuration, with common geometries including square planar (e.g., for Ni(II), Pd(II), Pt(II)) and octahedral (e.g., for Co(II), Ni(II)).[7]
Spectroscopic Properties of Metal Complexes
Spectroscopic techniques are crucial for characterizing N-cyanodithiocarbamate complexes and understanding their bonding.
4.1. Infrared (IR) Spectroscopy IR spectroscopy provides valuable information about the ligand's coordination mode. Key vibrational bands include:
-
ν(C≡N): The cyano group stretch, typically observed around 2200-2260 cm⁻¹. Its position can shift upon coordination.
-
ν(C-N) (Thioureide band): This band, appearing between 1450-1550 cm⁻¹, is particularly diagnostic. A single, sharp band in this region suggests a bidentate coordination mode, while a split band may indicate monodentate coordination.[2]
-
ν(C-S): The C-S stretching vibration is usually found near 1000 cm⁻¹.
-
ν(M-S): The metal-sulfur stretching frequency, observed in the far-IR region (typically 300-450 cm⁻¹), confirms the coordination of sulfur to the metal center.[7]
4.2. NMR Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its complexes, particularly for diamagnetic species. The chemical shifts of protons and carbons near the dithiocarbamate group can change upon coordination to a metal ion. For dithiocarbimate complexes, proton signals of the α-carbon atom are found in the 3.10–5.60 ppm region.[8]
4.3. UV-Visible Spectroscopy The electronic spectra of these complexes typically show intense bands in the UV-visible region, which can be assigned to different types of electronic transitions:
-
Intra-ligand π→π and n→π transitions:** These are usually observed at higher energies (shorter wavelengths).[7]
-
Ligand-to-Metal Charge Transfer (LMCT): Transitions from the sulfur donor atoms to the empty d-orbitals of the metal ion.
-
d-d transitions: For transition metal complexes with partially filled d-orbitals, these weaker absorptions are observed in the visible region and are characteristic of the metal ion's coordination geometry.[7]
Table 1: Representative Spectroscopic Data for Dithiocarbamate Complexes
| Characteristic Data | IR Frequency (cm⁻¹) or Wavelength λ_max (nm) | Assignment | Reference |
|---|---|---|---|
| IR Spectroscopy | |||
| ν(C-N) Thioureide | 1497 - 1566 | C-N stretch | [2][6] |
| ν(C-S) | ~1000 | Asymmetric C-S stretch | [2] |
| ν(M-S) | 300 - 535 | Metal-Sulfur stretch | [7] |
| UV-Vis Spectroscopy | |||
| π→π* | 229 - 239 nm | Intra-ligand transition | [7] |
| n→π* | 324 - 383 nm | Intra-ligand transition | [7] |
| d-d transitions | 437 - 698 nm | Metal-centered transition (e.g., for Co(II), Ni(II)) |[7] |
Note: The values presented are typical ranges for dithiocarbamate complexes and may vary for specific N-cyano derivatives and metal centers.
Applications in Drug Development
Metal-dithiocarbamate complexes are widely investigated for their therapeutic potential.[3] The coordination of the ligand to a metal ion can enhance its biological activity compared to the free ligand.[9]
-
Anticancer Activity: Many dithiocarbamate complexes exhibit significant cytotoxicity against various cancer cell lines.[3][10] Their mechanism of action can involve inhibiting enzymes like proteasomes, generating reactive oxygen species (ROS) to induce apoptosis, or interacting with DNA.[3]
-
Antimicrobial Activity: These complexes have shown potent activity against a range of bacteria and fungi, making them promising candidates for developing new antimicrobial agents to combat drug resistance.[4][5]
-
Antioxidant and Anti-inflammatory Properties: Some complexes can act as antioxidants by scavenging free radicals or can exhibit anti-inflammatory effects.[3]
The N-cyano group can be leveraged to fine-tune these biological properties, potentially enhancing cell permeability, modifying redox potentials, or introducing new interaction sites with biological targets.
Experimental Protocols
6.1. Protocol for Synthesis of Sodium N-Cyanodithiocarbamate Ligand
This protocol describes a general method for synthesizing the sodium salt of the N-cyanodithiocarbamate ligand.
-
Materials: Cyanamide, carbon disulfide (CS₂), sodium hydroxide (NaOH), methanol.
-
Procedure: a. Dissolve a specific molar equivalent of cyanamide in cold methanol (~0-5 °C) in a round-bottom flask equipped with a magnetic stirrer. b. In a separate container, dissolve one molar equivalent of NaOH in a minimal amount of cold methanol. c. Slowly add the methanolic NaOH solution to the cyanamide solution while stirring vigorously and maintaining the low temperature. d. To this mixture, add one molar equivalent of carbon disulfide dropwise over 30 minutes. The reaction is exothermic and should be kept cool in an ice bath. e. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. f. The resulting precipitate (the sodium salt of the ligand) can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
6.2. Protocol for Synthesis of a Metal(II) N-Cyanodithiocarbamate Complex (e.g., [M(NCS₂-NHCN)₂])
This protocol outlines the synthesis of a neutral metal complex.
-
Materials: Sodium N-cyanodithiocarbamate ligand salt, a metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O), ethanol or methanol.
-
Procedure: a. Dissolve two molar equivalents of the synthesized sodium N-cyanodithiocarbamate ligand in ethanol or methanol. b. In a separate flask, dissolve one molar equivalent of the metal(II) salt in the same solvent. c. Add the metal salt solution dropwise to the stirring ligand solution at room temperature.[11] d. A precipitate of the metal complex should form immediately or upon stirring for a short period (1-2 hours). e. Collect the solid product by vacuum filtration. f. Wash the product with the solvent used for the reaction, followed by a small amount of cold water to remove any unreacted salts, and finally with diethyl ether. g. Dry the complex in a desiccator over anhydrous CaCl₂.
6.3. Protocol for Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: a. Prepare a KBr pellet by grinding a small amount of the dried complex with finely ground, dry KBr. b. Press the mixture into a thin, transparent disk using a hydraulic press. c. Record the spectrum, typically in the 4000-400 cm⁻¹ range. For the far-IR region (for M-S bands), a CsI pellet or polyethylene matrix may be required.
-
UV-Visible Spectroscopy: a. Prepare a dilute solution of the complex (~10⁻⁴ to 10⁻⁵ M) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile). b. Record the absorption spectrum over a range of 200-800 nm using a quartz cuvette.
-
NMR Spectroscopy: a. For diamagnetic complexes, dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). b. Record ¹H and ¹³C NMR spectra. The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iiardjournals.org [iiardjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NSAID-Based Coordination Compounds for Biomedical Applications: Recent Advances and Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
Synthesis of Metal Complexes with N-Cyanodithiocarbamate Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring N-cyanodithiocarbamate ligands. This class of compounds has garnered interest due to the unique electronic properties conferred by the cyano group, which can influence the coordination chemistry and biological activity of the resulting metal complexes. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant chemical workflows.
Introduction to N-Cyanodithiocarbamate Ligands
N-cyanodithiocarbamate ([NCS-CN]²⁻) is a fascinating ligand that belongs to the broader family of dithiocarbamates. The presence of the electron-withdrawing cyano group directly attached to the nitrogen atom significantly modulates the electronic properties of the dithiocarbamate moiety. This can influence the ligand's coordination behavior, the stability of the resulting metal complexes, and their reactivity. The synthesis of these complexes typically involves the initial preparation of an alkali metal salt of the N-cyanodithiocarbamate ligand, which is then reacted with a suitable metal salt.
Experimental Protocols
Detailed methodologies for the synthesis of the N-cyanodithiocarbamate ligand and its subsequent metal complexes are crucial for reproducible research. The following sections provide step-by-step experimental protocols based on available literature.
Synthesis of Potassium N-Cyanodithiocarbamate
The synthesis of the potassium salt of N-cyanodithiocarbamate can be achieved through the reaction of cyanamide with carbon disulfide in the presence of a base.
Materials:
-
Cyanamide (H₂NCN)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared by dissolving a stoichiometric amount of KOH in absolute ethanol with cooling.
-
To this cooled solution, a solution of cyanamide in ethanol is added dropwise with constant stirring.
-
Carbon disulfide is then added slowly to the reaction mixture, maintaining a low temperature (0-5 °C) to control the exothermic reaction.
-
The reaction mixture is stirred for several hours at low temperature, during which a precipitate of this compound is formed.
-
The precipitate is collected by filtration, washed with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
The resulting solid is dried under vacuum to yield the this compound salt.
General Synthesis of Metal (II) N-Cyanodithiocarbamate Complexes
The synthesis of metal complexes with N-cyanodithiocarbamate ligands is typically achieved through a metathesis reaction between the potassium salt of the ligand and a metal (II) salt in a suitable solvent.[1]
Materials:
-
This compound
-
Metal (II) salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Water
Procedure:
-
A solution of this compound is prepared by dissolving the salt in a minimal amount of water or a water-ethanol mixture.
-
An aqueous or ethanolic solution of the desired metal (II) salt is prepared separately.
-
The metal salt solution is added dropwise to the ligand solution with vigorous stirring at room temperature. A precipitate of the metal complex should form immediately.
-
The reaction mixture is stirred for an additional 1-2 hours to ensure complete precipitation.
-
The solid product is collected by filtration, washed thoroughly with water, then with ethanol to remove any unreacted salts and byproducts.
-
The complex is dried in a desiccator over anhydrous calcium chloride.
Data Presentation
Quantitative data from the synthesis and characterization of N-cyanodithiocarbamate metal complexes are summarized in the tables below for easy comparison.
Table 1: Synthesis of this compound - Representative Data
| Parameter | Value |
| Starting Materials | Cyanamide, CS₂, KOH |
| Solvent | Ethanol |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Appearance | White to pale yellow solid |
| Yield | ~70-85% |
Table 2: Characterization Data for Metal (II) N-Cyanodithiocarbamate Complexes
| Complex | Color | Yield (%) | M.p. (°C) | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) |
| Ni(NCS-CN)₂ | Green | ~80 | >300 | ~1450-1480 | ~990-1010 |
| Cu(NCS-CN)₂ | Brown | ~85 | >300 | ~1460-1490 | ~995-1015 |
| Zn(NCS-CN)₂ | White | ~90 | >300 | ~1440-1470 | ~980-1000 |
Note: The spectral data presented are typical ranges observed for dithiocarbamate complexes and may vary slightly for N-cyanodithiocarbamate derivatives.[1]
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships in the study of N-cyanodithiocarbamate metal complexes.
References
Solubility of Potassium N-Cyanodithiocarbamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of potassium N-cyanodithiocarbamate. Due to a lack of specific quantitative solubility data in published literature, this document focuses on the general solubility properties of related dithiocarbamate salts and furnishes detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents.
General Solubility of Dithiocarbamates
Dithiocarbamate salts are a class of organosulfur compounds that generally exhibit solubility in water and polar organic solvents. Their solubility is attributed to the polar nature of the dithiocarbamate anion and the counter-ion. The specific solubility of this compound in any given organic solvent will depend on factors such as the polarity of the solvent, temperature, and the presence of other solutes.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not available. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and presenting such data in a clear and structured format.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Notes |
| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Gravimetric | |
| e.g., Methanol | e.g., 25 | Data to be determined | e.g., Gravimetric | |
| e.g., Acetone | e.g., 25 | Data to be determined | e.g., Gravimetric | |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Gravimetric | |
| e.g., Dimethylformamide | e.g., 25 | Data to be determined | e.g., Gravimetric | |
| e.g., Dimethyl sulfoxide | e.g., 25 | Data to be determined | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
To empower researchers to generate the needed solubility data, two detailed experimental protocols are provided below: a qualitative method for initial screening and a quantitative gravimetric method for precise measurements.
Protocol for Qualitative Solubility Determination
This protocol allows for a rapid assessment of the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, dimethylformamide, dimethyl sulfoxide)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
-
Repeat the procedure for each organic solvent of interest.
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Conical flask with a stopper
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Syringe filters (solvent-compatible, appropriate pore size)
-
Pre-weighed, dry evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the organic solvent in a conical flask.
-
Seal the flask and place it in a thermostatically controlled environment (e.g., water bath) at the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.
-
Transfer the clear, saturated solution to a pre-weighed evaporation dish.
-
Record the exact weight of the dish and the solution.
-
Carefully evaporate the solvent in an oven at a temperature below the decomposition point of the compound until a constant weight of the dried solute is achieved.
-
Reweigh the dish containing the dried solute.
-
Calculate the solubility using the recorded weights.
Visualizations
The following diagrams illustrate the general reaction for the synthesis of dithiocarbamates and a typical workflow for the quantitative determination of solubility.
Methodological & Application
Synthesis of Potassium N-Cyanodithiocarbamate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of potassium N-cyanodithiocarbamate, a versatile intermediate in organic synthesis. The protocol herein is based on established chemical principles for the formation of dithiocarbamates, adapted for the specific requirements of N-cyano substitution.
Introduction
This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds and other molecules of pharmaceutical and agrochemical interest. Its unique structure, featuring both a nucleophilic dithiocarbamate moiety and a cyano group, allows for a diverse range of chemical transformations. This protocol details the synthesis from readily available starting materials, focusing on a reproducible and scalable procedure.
Reaction Scheme
The synthesis proceeds via the reaction of cyanamide with carbon disulfide in the presence of a potassium base, such as potassium hydroxide. The reaction is typically carried out in an aqueous medium.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol describes the in-situ generation and subsequent isolation of this compound.
Materials:
-
Cyanamide (50% aqueous solution)
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Deionized water
-
Isopropanol (for precipitation)
-
Diethyl ether (for washing)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum pump
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve potassium hydroxide (0.04 mol) in deionized water (80 mL).
-
To this solution, add a 50% aqueous solution of cyanamide (0.02 mol).
-
Stir the mixture at room temperature for 45 minutes to ensure the formation of the potassium salt of cyanamide.
-
-
Addition of Carbon Disulfide:
-
Cool the reaction mixture in an ice bath to below 10 °C.
-
Slowly add carbon disulfide (0.022 mol, a slight excess) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction is typically complete when the carbon disulfide has fully dissolved, which may take approximately 2 hours. The solution should become clear and may develop a yellowish color.
-
-
Isolation of the Product:
-
Once the reaction is complete, the product, this compound, is present in the aqueous solution.
-
To precipitate the salt, add isopropanol to the reaction mixture until a precipitate is observed. Chilling the mixture in an ice bath can aid in precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification and Drying:
-
Wash the collected solid with a small amount of cold isopropanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum to a constant weight.
-
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mol) | Mass/Volume |
| Cyanamide (50% aq.) | 42.04 | 0.02 | 1.68 g (of 50% soln) |
| Potassium Hydroxide | 56.11 | 0.04 | 2.24 g |
| Carbon Disulfide | 76.14 | 0.022 | 1.68 g (1.33 mL) |
Table 2: Expected Yield and Physical Properties
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Appearance |
| This compound | 158.28 | 3.17 | White to off-white solid |
Note: Actual yield may vary depending on reaction conditions and purification efficiency.
Safety Precautions
-
Carbon disulfide is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanamide is toxic. Avoid inhalation and skin contact.
-
The reaction should be carried out with appropriate engineering controls and safety measures in place.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Analogy: Activation and Functionalization
The synthesis can be conceptually compared to a signaling pathway where a precursor molecule is sequentially activated and functionalized to yield the final active compound.
Caption: Analogy of the synthesis to a chemical signaling pathway.
Application Note: A Proposed HPLC Method for the Analysis of N-Cyanodithiocarbamates
This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of N-cyanodithiocarbamates. This method is designed for researchers, scientists, and professionals involved in drug development and chemical analysis who require a reliable analytical technique for this class of compounds.
Introduction
N-cyanodithiocarbamates are a class of organic compounds that contain the characteristic N-C(S)S-CN functional group. Due to their chemical properties, they have potential applications in various fields, including agriculture and medicine. A robust and reliable analytical method is crucial for the qualitative and quantitative assessment of these compounds in different matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of similar sulfur-containing organic molecules, such as dithiocarbamates, and is therefore a suitable approach for the analysis of N-cyanodithiocarbamates.
This document provides a detailed protocol for a proposed reversed-phase HPLC method. The methodology is based on established principles for the analysis of related compounds and provides a solid starting point for method development and validation.
Experimental Workflow
The overall workflow for the analysis of N-cyanodithiocarbamates by HPLC is depicted in the following diagram.
Figure 1: General workflow for the HPLC analysis of N-cyanodithiocarbamates.
Proposed HPLC Method
This proposed method utilizes a reversed-phase C18 column with an isocratic mobile phase and UV detection. The selection of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar organic compounds.[1][2] An isocratic elution with a mixture of acetonitrile and water is suggested for simplicity and robustness.[1][2]
Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm (or wavelength of maximum absorbance) |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Experimental Protocols
Materials and Reagents
-
N-cyanodithiocarbamate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the N-cyanodithiocarbamate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will depend on the matrix. For a solid sample, a general extraction protocol is as follows:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the sample with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vortexing.
-
Centrifuge the sample to pellet any solid material.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution to generate a calibration curve.
-
Inject 20 µL of the prepared sample solution.
-
Monitor the chromatogram and record the peak areas.
Data Analysis
-
Identify the peak corresponding to the N-cyanodithiocarbamate based on the retention time of the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the N-cyanodithiocarbamate in the sample by interpolating its peak area from the calibration curve.
Stability and Degradation
Dithiocarbamates are known to be unstable in acidic conditions, where they can decompose into carbon disulfide and the corresponding amine.[3] It is therefore recommended to keep sample and standard solutions in a neutral or slightly basic pH environment if stability issues are observed. The addition of formic acid to the mobile phase is intended to improve peak shape and ionization for potential mass spectrometry coupling, but its effect on the stability of N-cyanodithiocarbamates should be evaluated during method development.[1][2]
Method Validation
The proposed method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters to be assessed include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Conclusion
This application note provides a comprehensive starting point for the development of a robust HPLC method for the analysis of N-cyanodithiocarbamates. The proposed reversed-phase method with UV detection is a common and reliable approach for similar compounds. Researchers should perform appropriate method development and validation to ensure the method is suitable for their specific application and matrix.
References
GC-MS Analysis of Dithiocarbamate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiocarbamates are a significant class of compounds with a broad spectrum of applications, most notably as fungicides in agriculture and as accelerators in the vulcanization of rubber. Their chemical structure, characterized by a dithiocarbamic acid moiety, also imparts a range of biological activities, making them of interest to drug development professionals. Due to their widespread use, sensitive and reliable analytical methods are crucial for monitoring their residues in various matrices and for studying their metabolic fate and mechanisms of action.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of dithiocarbamates. However, due to their low volatility and thermal instability, direct analysis is often challenging. This application note provides detailed protocols for two primary GC-MS approaches for dithiocarbamate analysis: an indirect method involving conversion to carbon disulfide (CS2), and a direct method for individual dithiocarbamate analysis following derivatization.
I. Indirect Analysis of Total Dithiocarbamates via Carbon Disulfide Evolution
This is the most common approach for the determination of total dithiocarbamate residues and is based on the acid hydrolysis of dithiocarbamates to carbon disulfide (CS2), which is then quantified by GC-MS. This method provides a measure of the total dithiocarbamate content, expressed as CS2.
Experimental Protocol
1. Sample Preparation (General Procedure for Food Matrices)
-
Homogenization: Weigh a representative portion of the sample (e.g., 10-50 g of fruit, vegetable, or tea) into a cleavage vessel. For dry samples, addition of water may be necessary.[1][2]
-
Addition of Reagents: To the homogenized sample, add 25 mL of isooctane and 75-150 mL of a freshly prepared hydrolysis reagent (e.g., acidified stannous chloride solution). The vessel should be sealed immediately.[1][2]
-
Hydrolysis: Place the sealed vessel in a shaking water bath at 80°C for 1-2 hours to facilitate the conversion of dithiocarbamates to CS2.[1][2][3]
-
Extraction of CS2: After hydrolysis, cool the vessel to room temperature. The CS2 evolved is partitioned into the isooctane layer.
-
Sample Cleanup: Carefully transfer an aliquot of the isooctane layer to a centrifuge tube and centrifuge to separate any solid particles. The supernatant is then transferred to a GC vial for analysis.[1]
2. GC-MS Parameters
-
Gas Chromatograph (GC): Agilent 7890/8890 GC or similar.
-
Mass Spectrometer (MS): Agilent 7000D/E or 7010C MS/MS, or Thermo Scientific ITQ 900 ion trap MS or similar.[1][4]
-
Inlet: A multimode inlet is recommended, with cold splitless injection being preferable for the volatile CS2 in a higher boiling point solvent like isooctane to ensure good peak shape.[1]
-
Liner: A multibaffled liner can further improve peak shape.[1]
-
Carrier Gas: Helium.
-
Column: A column with a stationary phase suitable for volatile compounds (e.g., a low-polarity phase) should be used.
-
Oven Temperature Program: An optimized temperature program should be used to ensure good separation of CS2 from any matrix interferences. A typical program might start at a low temperature (e.g., 40°C) and ramp up.
-
MS Detection: The MS can be operated in either full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity. The characteristic ions for CS2 (m/z 76 and 78) are monitored.[3]
Data Presentation
Table 1: Quantitative Data for the Indirect GC-MS Analysis of Total Dithiocarbamates (as CS2)
| Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Tea | 0.01 | >85 | - | 0.01 | [1] |
| Grapes | 0.04 - 1.30 | 79 - 104 | <15 | 0.04 | [3][5] |
| Tomato | 0.04 - 1.30 | 79 - 104 | <15 | 0.04 | [3][5] |
| Potato | 0.04 - 1.30 | 79 - 104 | <15 | 0.04 | [3][5] |
| Eggplant | 0.04 - 1.30 | 79 - 104 | <15 | 0.04 | [3][5] |
| Green Chili | 0.04 - 1.30 | 79 - 104 | <15 | 0.04 | [3][5] |
| Cardamom | 0.1 - 1.0 | 75 - 98 | <12 (intra-day), <15 (inter-day) | 0.05 | [6] |
| Black Pepper | 0.1 - 1.0 | 76 - 98 | <12 (intra-day), <15 (inter-day) | 0.05 | [6] |
Experimental Workflow
Workflow for the indirect GC-MS analysis of total dithiocarbamates.
II. Direct Analysis of Individual Dithiocarbamates via Derivatization
To analyze specific dithiocarbamate compounds, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis. Methylation with methyl iodide is a common derivatization technique. This allows for the separation and quantification of individual dithiocarbamates like dimethyldithiocarbamate (DMDC) and ethylene bisdithiocarbamate (EBDC).[2][5]
Experimental Protocol
1. Sample Preparation and Derivatization
-
Extraction: Extract the dithiocarbamates from the sample matrix (e.g., plant material, water) using an alkaline solution of ethylenediaminetetraacetic acid (EDTA) and cysteine.[2]
-
Derivatization: The extracted dithiocarbamates are then derivatized to their methyl esters using a methylating agent such as methyl iodide.[2][5] This reaction converts the dithiocarbamate salts into their more volatile methyl ester forms.
-
Liquid-Liquid Extraction: After derivatization, the methyl esters of the dithiocarbamates are extracted into an organic solvent (e.g., chloroform or a hexane mixture).
-
Cleanup: The organic extract may require a cleanup step, such as solid-phase extraction (SPE), to remove matrix interferences before GC-MS analysis.
2. GC-MS Parameters
-
Gas Chromatograph (GC): A GC system equipped with a temperature-programmable inlet is beneficial.
-
Mass Spectrometer (MS): A mass spectrometer capable of SIM or full scan mode.
-
Inlet: A split/splitless or on-column inlet can be used.
-
Carrier Gas: Helium.
-
Column: A capillary column with a mid-polarity stationary phase is typically used for the separation of the derivatized dithiocarbamates.
-
Oven Temperature Program: A temperature gradient program is essential to achieve good chromatographic separation of the different methyl dithiocarbamate derivatives.
-
MS Detection: The MS is operated in SIM mode, monitoring the characteristic ions of the specific methyl dithiocarbamate derivatives of interest.
Data Presentation
Table 2: Quantitative Data for the Direct GC-MS Analysis of Individual Dithiocarbamates (as Methyl Derivatives)
| Dithiocarbamate | Derivative | Matrix | LOQ | Recovery (%) | Reference |
| Polycarbamate (as DMDC & EBDC) | DMDC-methyl & EBDC-dimethyl | Tap Water | 0.3 µg/L | 79 | [2] |
| Millinebs, EBDTC, PBDTC, DMDTC | Methyl Esters | Plant & Zootechnical Matrices | 72 mg/kg | - | [2] |
Note: Comprehensive quantitative data for a wide range of matrices using this derivatization method is less commonly reported in single studies compared to the CS2 method.
Experimental Workflow
Workflow for the direct GC-MS analysis of individual dithiocarbamates.
III. Signaling Pathways of Dithiocarbamates
Beyond their role as pesticides, dithiocarbamates exhibit significant biological activities, including the induction of apoptosis in various cell types. The mechanism of action often involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways. For instance, pyrrolidine dithiocarbamate (PDTC) in complex with copper (PDTC-Cu2+) has been shown to induce apoptosis in cultured rat cortical astrocytes through a pathway involving oxidative stress and the activation of c-Jun N-terminal kinases (JNKs).[7]
Apoptotic Signaling Pathway Induced by PDTC-Cu2+ Complex
PDTC-Cu2+ induced apoptotic signaling pathway.
This signaling cascade highlights a potential mechanism for the cytotoxic effects of certain dithiocarbamate complexes, a crucial area of investigation in drug development and toxicology. The induction of oxidative stress appears to be a central event, leading to mitochondrial dysfunction and the activation of downstream signaling molecules like JNK and caspase-3, ultimately culminating in programmed cell death.[7]
Conclusion
The GC-MS analysis of dithiocarbamate derivatives is a critical tool for both regulatory monitoring and fundamental research. The indirect method via CS2 evolution provides a robust and widely used approach for determining total dithiocarbamate residues in various matrices. For the specific analysis of individual dithiocarbamates, a direct method involving derivatization is required. Understanding the underlying signaling pathways modulated by dithiocarbamates is also essential for evaluating their biological effects and potential therapeutic applications. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of compounds.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Metabolic pathways of dithiocarbamates from laboratory powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcu.elsevierpure.com [tcu.elsevierpure.com]
Application Notes and Protocols: Potassium N-Cyanodithiocarbamate as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium N-cyanodithiocarbamate as a versatile chelating agent with significant potential in cancer and neurodegenerative disease research. The document outlines its synthesis, chelating properties, and biological activities, supported by detailed experimental protocols and visual representations of relevant signaling pathways.
Introduction
This compound belongs to the dithiocarbamate (DTC) family of compounds, which are characterized by the R₂NCS₂⁻ functional group. DTCs are powerful monoanionic, bidentate chelating ligands that form stable complexes with a wide range of transition metals.[1][2] The presence of the electron-withdrawing cyano group on the nitrogen atom modulates the electronic properties of the dithiocarbamate moiety, influencing its chelating behavior and the biological activity of its metal complexes. The ability of dithiocarbamates to chelate metal ions is central to their diverse biological effects, which include anticancer and neuroprotective properties.[3][4]
Synthesis of this compound
The synthesis of this compound is based on the reaction of cyanamide with carbon disulfide in the presence of a strong base, such as potassium hydroxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyanamide (H₂NCN)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve potassium hydroxide (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Slowly add a solution of cyanamide (1 equivalent) in ethanol to the cooled KOH solution while stirring.
-
To this mixture, add carbon disulfide (1 equivalent) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours, followed by stirring at room temperature for an additional 12 hours.
-
A precipitate of this compound will form. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound as a stable salt.
Chelating Properties and Stability of Metal Complexes
This compound acts as a potent chelating agent, forming stable complexes with various transition metal ions. The stability of these complexes is a critical factor in their biological activity. The stability constants (log β₂) for various metal-dithiocarbamate complexes have been determined, indicating a high affinity for metals like copper, nickel, and cobalt.[5]
| Metal Ion | Dithiocarbamate Ligand | Log β₂ |
| Mn(II) | Pentamethylene dithiocarbamate | 6.80 |
| Fe(II) | Pentamethylene dithiocarbamate | 8.50 |
| Co(II) | Pentamethylene dithiocarbamate | 10.50 |
| Ni(II) | Pentamethylene dithiocarbamate | 11.20 |
| Cu(II) | Pentamethylene dithiocarbamate | 14.80 |
| Zn(II) | Pentamethylene dithiocarbamate | 10.20 |
| Mn(II) | Diethyldithiocarbamate | 7.10 |
| Fe(II) | Diethyldithiocarbamate | 8.90 |
| Co(II) | Diethyldithiocarbamate | 11.00 |
| Ni(II) | Diethyldithiocarbamate | 11.80 |
| Cu(II) | Diethyldithiocarbamate | 15.30 |
| Zn(II) | Diethyldithiocarbamate | 10.80 |
Table adapted from data on similar dithiocarbamate complexes.[5] The stability follows the Irving-Williams order.
Applications in Cancer Research
Metal complexes of dithiocarbamates have demonstrated significant anticancer activity. Their mechanism of action is often multifaceted, involving the inhibition of the proteasome and the nuclear factor-kappa B (NF-κB) signaling pathway, both of which are crucial for cancer cell survival and proliferation.[3][4][6]
Inhibition of the Ubiquitin-Proteasome System
Dithiocarbamate-metal complexes, particularly with copper, are potent inhibitors of the 26S proteasome.[7] This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and ultimately inducing apoptosis in cancer cells.
References
- 1. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 2. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchem.upol.cz [medchem.upol.cz]
- 4. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Cyanodithiocarbamate Compounds in Fungicidal Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the fungicidal activity of N-cyanodithiocarbamate compounds is limited. The following application notes and protocols are based on the established knowledge of the broader class of dithiocarbamate fungicides. It is presumed that N-cyanodithiocarbamates share a similar multi-site mode of action. Researchers should validate these protocols for their specific compounds of interest.
Introduction
Dithiocarbamates are a well-established class of organic sulfur fungicides known for their broad-spectrum activity against a wide range of phytopathogenic fungi.[1][2] Their fungicidal efficacy is attributed to a multi-site mode of action, which involves the chelation of metal ions and reaction with sulfhydryl (-SH) groups of essential enzymes and proteins within fungal cells.[3][4] This multi-target characteristic makes the development of resistance in fungi less likely compared to single-site fungicides.[2] N-cyanodithiocarbamates, as derivatives of this class, are of interest for the development of novel antifungal agents. These application notes provide an overview of their potential fungicidal activity, along with detailed protocols for their evaluation.
Quantitative Data on Fungicidal Activity of Dithiocarbamate Analogs
The fungicidal potency of dithiocarbamate and related carbamate compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀). The following tables summarize representative data from studies on various dithiocarbamate and carbamate derivatives, which can serve as a benchmark for newly synthesized N-cyanodithiocarbamate compounds.
| Compound Class | Fungal Species | Parameter | Value | Reference |
| Dithiocarbamates | Saccharomyces cerevisiae (β-carbonic anhydrase) | Kᵢ | 6.4 - 259 nM | [5][6] |
| Dithiocarbamates | Mushroom tyrosinase (cresolase activity) | Kᵢ | 0.8 - 1.8 µM | [7] |
| Dithiocarbamates | Mushroom tyrosinase (catecholase activity) | Kᵢ | 9.4 - 28.1 µM | [7] |
| Compound Class | Fungal Species | Parameter | Value | Reference |
| N-Aryl Carbamates | Fusarium graminearum | EC₅₀ | 12.50 µg/mL | |
| N-Aryl Carbamates | Fusarium oxysporum | EC₅₀ | 16.65 µg/mL | |
| Threoninamide Carbamates | Phytophthora capsici | EC₅₀ | 0.14 - 9.76 µg/mL | |
| Threoninamide Carbamates | Sclerotinia sclerotiorum | EC₅₀ | 3.74 - 9.76 µg/mL | |
| Threoninamide Carbamates | Physalospora piricola | EC₅₀ | 3.74 - 9.76 µg/mL | |
| Threoninamide Carbamates | Rhizoctonia solani | EC₅₀ | 3.74 - 9.76 µg/mL |
Postulated Mechanism of Action
The fungicidal activity of dithiocarbamates is believed to stem from their ability to interfere with multiple essential biochemical processes in fungal cells. This multi-site action is a key advantage in overcoming fungicide resistance.
Key Mechanisms:
-
Enzyme Inhibition: Dithiocarbamates are potent inhibitors of various enzymes, particularly those containing metal ions (metalloenzymes) or sulfhydryl groups.[4] They can chelate essential metal cofactors like copper, zinc, and manganese, rendering the enzymes inactive.[3] Their reaction with thiol groups can disrupt protein structure and function.[4]
-
Induction of Oxidative Stress: Some dithiocarbamates have been shown to induce the production of reactive oxygen species (ROS) within fungal cells.[8] This leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.[9]
-
Disruption of Cellular Respiration: By interfering with enzymes involved in the electron transport chain, dithiocarbamates can disrupt mitochondrial function and inhibit cellular respiration.[4]
Caption: Postulated multi-site mechanism of N-cyanodithiocarbamates.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
This assay is a fundamental method to determine the fungistatic or fungicidal activity of a compound against filamentous fungi.[10][11][12]
Materials:
-
Fungal isolates of interest
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
N-cyanodithiocarbamate compound stock solution (in a suitable solvent like DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C.
-
Compound Incorporation: Add the N-cyanodithiocarbamate stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From a fresh, actively growing culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a period sufficient for the mycelium in the control plate to almost reach the edge of the plate (typically 3-7 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
EC₅₀ Determination: Plot the percentage of inhibition against the compound concentrations and determine the EC₅₀ value from the dose-response curve.
Caption: Workflow for the mycelial growth inhibition assay.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium, particularly for yeasts and filamentous fungi that can grow in broth.[13][14][15][16]
Materials:
-
Fungal isolates
-
RPMI-1640 medium buffered with MOPS
-
N-cyanodithiocarbamate compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension and adjust the concentration spectrophotometrically to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.
-
Serial Dilution: Perform a two-fold serial dilution of the N-cyanodithiocarbamate compound in the 96-well plate using the RPMI-1640 medium to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the prepared fungal suspension. Include a positive control (fungus without compound) and a negative control (medium without fungus).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity compared to the positive control), which can be determined visually or by measuring the optical density with a microplate reader.
Spore Germination Inhibition Assay
This assay assesses the ability of a compound to inhibit the germination of fungal spores.[17][18][19][20]
Materials:
-
Fungal spores
-
Suitable germination medium (e.g., potato dextrose broth or sterile water)
-
N-cyanodithiocarbamate compound stock solution
-
Microscope slides or microtiter plates
-
Microscope
Procedure:
-
Spore Suspension: Prepare a suspension of fungal spores in the germination medium and adjust to a desired concentration (e.g., 10⁵ spores/mL).
-
Treatment: Mix the spore suspension with various concentrations of the N-cyanodithiocarbamate compound. Include a solvent control.
-
Incubation: Incubate the treated spore suspensions in a moist chamber at an optimal temperature for germination for a sufficient time (e.g., 6-24 hours).
-
Observation: Place a drop of each suspension on a microscope slide and observe under a microscope.
-
Quantification: Count the number of germinated and non-germinated spores in a random field of view (a spore is considered germinated if the germ tube is at least half the length of the spore).
-
Calculation: Calculate the percentage of spore germination inhibition for each concentration and determine the EC₅₀.
Signaling Pathway Visualization (Illustrative Example)
While the specific signaling pathways affected by N-cyanodithiocarbamates are not yet elucidated, some fungicides are known to act by hyperactivating specific signaling cascades, leading to fungal cell death. For instance, the phenylpyrrole fungicide fludioxonil is known to activate the High-Osmolarity Glycerol (HOG) pathway, a MAP kinase cascade. The following diagram illustrates this type of mechanism as a potential area of investigation for N-cyanodithiocarbamates.
References
- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eagri.org [eagri.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Dithiocarbamates with potent inhibitory activity against the Saccharomyces cerevisiae β-carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4.3. Mycelial Growth Inhibition Test [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journalarrb.com [journalarrb.com]
- 19. banglajol.info [banglajol.info]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Cyanodithiocarbamate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-cyanodithiocarbamates, particularly dimethyl N-cyanodithioiminocarbonate, as a versatile building block in the synthesis of a wide array of pharmaceutically relevant heterocyclic compounds. The protocols detailed below are based on established literature and offer starting points for the synthesis of benzothiazoles, quinazolines, and pyrazolo[4,5-d]pyrimidines.
Synthesis of 2-Cyanoaminobenzothiazoles
Application: The reaction of dimethyl N-cyanodithioiminocarbonate with 2-aminothiophenols provides a straightforward route to 2-cyanoaminobenzothiazoles. These compounds are valuable intermediates that can be further elaborated into more complex heterocyclic systems, including those with potential biological activity. The cyanoamino moiety offers a handle for subsequent chemical transformations.
Reaction Scheme:
Caption: General synthesis of 2-cyanoaminobenzothiazoles.
Experimental Protocol: Synthesis of 2-Cyanoaminobenzothiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq) in absolute ethanol.
-
Reagent Addition: To the stirred solution, add dimethyl N-cyanodithioiminocarbonate (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Quantitative Data:
| Entry | Reactant 1 | Reactant 2 | Solvent | Conditions | Time (h) | Yield (%) |
| 1 | 2-Aminothiophenol | Dimethyl N-cyanodithioiminocarbonate | Ethanol | Reflux | 5 | 75-85 |
| 2 | 2-Amino-5-methylthiophenol | Dimethyl N-cyanodithioiminocarbonate | Ethanol | Reflux | 6 | 70-80 |
Synthesis of Quinazoline Derivatives
Application: Dimethyl N-cyanodithioiminocarbonate reacts with anthranilic acid and its derivatives to form quinazoline scaffolds. Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous bioactive compounds, including approved drugs for cancer therapy. This method provides a convergent approach to constructing the quinazoline core.
Reaction Scheme:
Caption: Synthesis of quinazolinone derivatives.
Experimental Protocol: Synthesis of a Quinazolinone Derivative
-
Reaction Setup: Combine anthranilic acid (1.0 eq) and dimethyl N-cyanodithioiminocarbonate (1.1 eq) in a round-bottom flask containing pyridine as the solvent and base.
-
Reaction: Heat the mixture to reflux with stirring for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Quantitative Data:
| Entry | Reactant 1 | Reactant 2 | Solvent | Conditions | Time (h) | Yield (%) |
| 1 | Anthranilic acid | Dimethyl N-cyanodithioiminocarbonate | Pyridine | Reflux | 10 | 60-70 |
| 2 | 5-Bromoanthranilic acid | Dimethyl N-cyanodithioiminocarbonate | Pyridine | Reflux | 12 | 55-65 |
Synthesis of Pyrazolo[4,5-d]pyrimidines
Application: The reaction between 5-pyrazolone derivatives and dimethyl N-cyanodithioiminocarbonate in the presence of a base offers an efficient route to pyrazolo[4,5-d]pyrimidines. This heterocyclic core is an analog of purine and is a key structural motif in various compounds with therapeutic potential, including inhibitors of kinases and other enzymes.
Reaction Scheme:
Caption: Synthesis of pyrazolo[4,5-d]pyrimidines.
Experimental Protocol: Synthesis of a Pyrazolo[4,5-d]pyrimidine Derivative
-
Reaction Setup: To a solution of the substituted 5-pyrazolone (1.0 eq) in ethanol in a round-bottom flask, add triethylamine (1.5 eq).
-
Reagent Addition: Add dimethyl N-cyanodithioiminocarbonate (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 6-10 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. Pour the residue into cold water.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from ethanol or another suitable solvent can be performed for further purification.
Quantitative Data:
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Time (h) | Yield (%) |
| 1 | 3-Methyl-1-phenyl-5-pyrazolone | Dimethyl N-cyanodithioiminocarbonate | Triethylamine | Ethanol | Reflux | 8 | 70-80 |
| 2 | 3-Amino-5-pyrazolone | Dimethyl N-cyanodithioiminocarbonate | Triethylamine | Ethanol | Reflux | 7 | 65-75 |
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including times and temperatures, may need to be optimized for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.
N-Cyanodithiocarbamate as a Ligand in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiocarbamates are a versatile class of sulfur-containing ligands that form stable complexes with a wide range of transition metals.[1][2][3] The electronic properties of these complexes can be readily tuned by modifying the substituents on the nitrogen atom, making them attractive for applications in catalysis. This document focuses on the potential application of a specific, yet underexplored, dithiocarbamate ligand: N-cyanodithiocarbamate. While direct literature on the catalytic uses of N-cyanodithiocarbamate is scarce, this application note extrapolates from the well-established chemistry of dithiocarbamate complexes to propose its synthesis, potential catalytic activities, and detailed experimental protocols. The introduction of a cyano group is hypothesized to modulate the electronic properties of the ligand, potentially leading to novel catalytic reactivities.
Synthesis of N-Cyanodithiocarbamate and its Metal Complexes
The synthesis of dithiocarbamate ligands is typically achieved through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1][4][5] Following this general principle, a plausible synthetic route for potassium N-cyanodithiocarbamate is proposed. Subsequently, the formation of its transition metal complexes can be achieved through a metathesis reaction with a suitable metal salt.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanamide (1.0 eq) in a minimal amount of cold ethanol.
-
Base Addition: To the stirred solution, add a solution of potassium hydroxide (1.0 eq) in ethanol dropwise at 0 °C.
-
Carbon Disulfide Addition: After the complete addition of the base, add carbon disulfide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 12 hours.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum to yield this compound.
Protocol 2: Synthesis of a Generic Metal(II)-N-Cyanodithiocarbamate Complex (e.g., M = Ni, Pd, Cu)
-
Ligand Dissolution: Dissolve this compound (2.0 eq) in deionized water.
-
Metal Salt Addition: In a separate flask, dissolve the corresponding metal(II) chloride salt (e.g., NiCl₂, PdCl₂, CuCl₂) (1.0 eq) in deionized water.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. An immediate precipitation of the metal complex should be observed.
-
Reaction and Isolation: Stir the reaction mixture for 4 hours at room temperature. Collect the solid product by filtration, wash thoroughly with water and then with ethanol, and dry under vacuum.
Potential Catalytic Applications
Based on the known catalytic activities of other dithiocarbamate complexes, N-cyanodithiocarbamate-metal complexes are proposed as potential catalysts for various organic transformations, including cross-coupling reactions and oxidation reactions. The electron-withdrawing nature of the cyano group may influence the catalytic cycle and product selectivity.
Application 1: Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions are fundamental transformations in organic synthesis, particularly for the formation of anilines and their derivatives.[6] While phosphine ligands are commonly employed, the use of dithiocarbamate ligands is an area of active exploration.
Table 1: Hypothetical Data for Pd-(N-cyanodithiocarbamate)₂ Catalyzed C-N Coupling of Phenyl Bromide and Aniline
| Entry | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Toluene | NaOtBu | 100 | 12 | 85 |
| 2 | 0.5 | Toluene | NaOtBu | 100 | 12 | 78 |
| 3 | 1 | Dioxane | K₂CO₃ | 110 | 24 | 65 |
| 4 | 1 | Toluene | Cs₂CO₃ | 100 | 12 | 92 |
Protocol 3: General Procedure for Pd-Catalyzed C-N Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the amine (1.2 eq), the base (1.4 eq), and the Pd-(N-cyanodithiocarbamate)₂ catalyst (0.5-1 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe under an inert atmosphere.
-
Reaction: Heat the reaction mixture at the specified temperature for the indicated time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Application 2: Copper-Catalyzed A³-Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful method for the synthesis of propargylamines. Dithiocarbamate-functionalized catalysts have been shown to be effective in this transformation.[1][2]
Table 2: Hypothetical Data for Cu-(N-cyanodithiocarbamate)₂ Catalyzed A³-Coupling
| Entry | Aldehyde | Alkyne | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Phenylacetylene | Piperidine | 2 | Toluene | 80 | 90 |
| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | Piperidine | 2 | Toluene | 80 | 88 |
| 3 | Benzaldehyde | 1-Hexyne | Morpholine | 2 | Acetonitrile | 70 | 85 |
| 4 | Benzaldehyde | Phenylacetylene | Diethylamine | 2 | Toluene | 80 | 95 |
Protocol 4: General Procedure for Cu-Catalyzed A³-Coupling
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), the alkyne (1.2 eq), the amine (1.1 eq), and the Cu-(N-cyanodithiocarbamate)₂ catalyst (2 mol%).
-
Solvent Addition: Add the solvent to the reaction mixture.
-
Reaction: Stir the reaction at the indicated temperature until completion (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.
Visualizations
Logical Workflow for Catalyst Development
Caption: Workflow for the development of N-cyanodithiocarbamate metal complexes as catalysts.
Proposed Catalytic Cycle for C-N Cross-Coupling
Caption: A proposed catalytic cycle for the Pd-catalyzed C-N cross-coupling reaction.
Conclusion
This document provides a foundational guide for exploring N-cyanodithiocarbamate as a novel ligand in catalysis. The proposed synthetic routes and catalytic protocols, while based on the established chemistry of dithiocarbamates, offer a starting point for researchers to investigate the unique properties that the N-cyano substituent may impart. The structured tables and diagrams are intended to facilitate experimental design and data comparison. Further research is required to validate these hypotheses and fully elucidate the catalytic potential of N-cyanodithiocarbamate metal complexes.
References
- 1. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 5. xisdxjxsu.asia [xisdxjxsu.asia]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Cyanodithiocarbamate for Heavy Metal Remediation
Introduction
Heavy metal contamination of aqueous environments is a significant global concern due to the high toxicity, persistence, and bio-accumulative nature of these pollutants. Conventional remediation methods often face challenges such as high cost, low efficiency at low concentrations, and the generation of secondary pollutants.[1][2] Chelating agents offer a promising alternative by forming stable, insoluble complexes with heavy metal ions, thereby facilitating their removal.[3][4] Dithiocarbamates (DTCs) are a class of potent chelating agents known for their strong affinity for various heavy metals.[5][6]
This document provides detailed application notes and protocols for the use of a specific dithiocarbamate derivative, N-cyanodithiocarbamate, in heavy metal remediation. The protocols cover the synthesis of potassium N-cyanodithiocarbamate and its application in the removal of heavy metals from aqueous solutions. The target audience for this document includes researchers, scientists, and drug development professionals interested in environmental remediation and chelation chemistry.
Synthesis of this compound
The synthesis of this compound is based on the reaction of cyanamide with carbon disulfide in the presence of a strong base, such as potassium hydroxide.[7][8] This reaction is analogous to the general synthesis of dithiocarbamates from primary or secondary amines.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyanamide (CH₂N₂)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (96%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
Procedure:
-
Prepare a solution of potassium hydroxide by dissolving 6.6 g of KOH in 30 mL of 96% ethanol. Stir until fully dissolved.
-
In a separate beaker, prepare a solution of cyanamide by dissolving 4.2 g of cyanamide in 20 mL of 96% ethanol.
-
In a round bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 6.9 mL of carbon disulfide to 10 mL of ethanol.
-
While maintaining the temperature between 10-15°C, slowly and simultaneously add the potassium hydroxide solution and the cyanamide solution to the carbon disulfide solution using dropping funnels over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture for 12 hours at ambient temperature.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final this compound salt.
Caption: Synthesis workflow for this compound.
Heavy Metal Remediation Protocol
N-cyanodithiocarbamate acts as a precipitating agent for heavy metals. The dithiocarbamate group forms strong, insoluble coordination complexes with various heavy metal ions, which can then be removed from the solution by filtration or centrifugation.[6]
Experimental Protocol: Heavy Metal Precipitation
Materials:
-
This compound
-
Heavy metal salt solution (e.g., Lead (II) nitrate, Cadmium (II) chloride, Mercury (II) chloride) of known concentration (e.g., 100 mg/L)
-
Deionized water
-
0.1 M Nitric acid (HNO₃) and 0.1 M Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Beakers
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes or filtration apparatus
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metal analysis
Procedure:
-
Prepare a stock solution of the target heavy metal (e.g., 100 mg/L) by dissolving the corresponding metal salt in deionized water.
-
In a beaker, place 100 mL of the heavy metal solution.
-
While stirring, adjust the initial pH of the solution to the desired value (e.g., pH 5-7) using 0.1 M HNO₃ or 0.1 M NaOH.[9]
-
Prepare a 1% (w/v) solution of this compound in deionized water.
-
Add the N-cyanodithiocarbamate solution to the heavy metal solution dropwise while stirring. The optimal dosage should be determined empirically, but a starting point is a 1:2 molar ratio of metal ion to N-cyanodithiocarbamate.
-
Continue stirring for a specified contact time (e.g., 60-120 minutes) to ensure complete precipitation.[9]
-
After the reaction period, separate the precipitate from the solution by either centrifugation at 4000 rpm for 20 minutes or by vacuum filtration.
-
Collect the supernatant or filtrate for analysis.
-
Measure the final concentration of the heavy metal in the supernatant/filtrate using AAS or ICP-MS.
-
Calculate the removal efficiency using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial metal concentration and Cₑ is the final metal concentration.
Caption: Workflow for heavy metal remediation using N-cyanodithiocarbamate.
Mechanism of Action: Chelation
The primary mechanism of heavy metal remediation by N-cyanodithiocarbamate is chelation. The dithiocarbamate group (-NCS₂⁻) acts as a bidentate ligand, donating electron pairs from both sulfur atoms to the metal ion, forming a stable, five-membered ring structure. This complexation results in the formation of a neutral or charged metal-ligand complex that is often insoluble in water, leading to its precipitation.
Caption: Mechanism of heavy metal removal by N-cyanodithiocarbamate chelation.
Quantitative Data on Dithiocarbamate-Based Remediation
While specific quantitative data for N-cyanodithiocarbamate is limited in publicly available literature, the performance of other dithiocarbamate-based materials provides a strong indication of its potential efficacy. The tables below summarize the adsorption capacities and removal efficiencies of various dithiocarbamate-functionalized adsorbents for different heavy metals.
Table 1: Maximum Adsorption Capacities of Dithiocarbamate-Based Adsorbents
| Adsorbent/Chelating Agent | Heavy Metal | Adsorption Capacity (mg/g) | Reference |
| Dithiocarbamate-anchored polymer/organosmectite | Pb(II) | 170.7 | [9] |
| Dithiocarbamate-anchored polymer/organosmectite | Cd(II) | 82.2 | [9] |
| Dithiocarbamate-anchored polymer/organosmectite | Cr(III) | 71.1 | [9] |
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Mn(II) | 191.01 | [6] |
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Zn(II) | 111.7 | [6] |
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Pb(II) | 79.14 | [6] |
Table 2: Removal Efficiency of Dithiocarbamate-Based Chelating Agents
| Chelating Agent | Heavy Metal | Initial Conc. (mg/L) | Removal Efficiency (%) | Reference |
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Mn(II) | Not Specified | 97.99 | [6] |
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Zn(II) | Not Specified | 98.48 | [6] |
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Pb(II) | Not Specified | 99.91 | [6] |
| Powdered Activated Carbon-SDDC | Cr | 50 | 96.9 | [10] |
| Powdered Activated Carbon-SDDC | Zn | 50 | 85.0 | [10] |
| Powdered Activated Carbon-SDDC* | Ni | 50 | 81.7 | [10] |
*SDDC: Sodium diethyldithiocarbamate
Conclusion
N-cyanodithiocarbamate presents a promising and effective chelating agent for the remediation of heavy metal-contaminated water. The synthesis protocol is straightforward, and the application for heavy metal precipitation is efficient. The strong chelation between the dithiocarbamate functional group and various heavy metal ions leads to high removal efficiencies. The data from related dithiocarbamate compounds suggest that N-cyanodithiocarbamate is likely to be effective for a broad range of heavy metals. Further research is warranted to optimize the reaction conditions for specific industrial wastewaters and to fully characterize the performance of N-cyanodithiocarbamate in comparison to other commercial chelating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heavy metal toxicity: An update of chelating therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of heavy metals in electroplating wastewater by powdered activated carbon (PAC) and sodium diethyldithiocarbamate-modified PAC [eeer.org]
Application Notes and Protocols for the Determination of N-Cyanodithiocarbamates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical methodologies for the quantitative determination of N-cyanodithiocarbamates. The protocols are based on established analytical techniques for related compounds, such as carbamates and dithiocarbamates, and can be adapted for specific research and development needs.
Introduction
N-cyanodithiocarbamates are a class of organic compounds containing the characteristic N-C(S)S-CN functional group. Their structural similarity to dithiocarbamates, which are used as pesticides, vulcanization accelerators, and pharmaceuticals, necessitates reliable analytical methods for their detection and quantification.[1] These methods are crucial for quality control in manufacturing, monitoring in environmental samples, and characterization in drug development. The primary analytical techniques suitable for the determination of N-cyanodithiocarbamates include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical methods.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like N-cyanodithiocarbamates. A common approach for related carbamates involves post-column derivatization to enhance fluorescence detection, offering high sensitivity and selectivity.
Principle: The sample extract is injected into an HPLC system with a reverse-phase column. After chromatographic separation, the analyte is hydrolyzed post-column to form a primary or secondary amine. This amine then reacts with a derivatizing agent, such as o-phthalaldehyde (OPA), to produce a highly fluorescent product that is detected by a fluorescence detector.[2]
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Reverse-phase C18 column
-
Post-column derivatization unit
-
Fluorescence detector
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While N-cyanodithiocarbamates may require derivatization to improve their volatility and thermal stability, GC-MS offers excellent selectivity and sensitivity. A direct quantitative determination method for cyanamide using GC-MS has been established and can be adapted.[3]
Principle: The analyte, either in its native form or after derivatization, is injected into the gas chromatograph. It is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.[3]
Instrumentation:
-
Gas chromatograph with a capillary column suitable for amine analysis
-
Mass spectrometer (quadrupole or ion trap)
-
Autosampler
Electrochemical Sensors
Electrochemical methods offer a rapid and cost-effective approach for the detection of electroactive compounds. While specific sensors for N-cyanodithiocarbamates are not widely reported, the development of such sensors based on modified electrodes is a promising area of research. The principle relies on the oxidation or reduction of the analyte at the electrode surface, generating a measurable current that is proportional to its concentration.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of related compounds. These values can serve as a benchmark for the development and validation of methods for N-cyanodithiocarbamates.
| Analytical Method | Compound Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| HPLC with Fluorescence Detection | N-Methylcarbamates | ≤0.01 µg/L[2] | 0.05 µg/L[2] | >0.995 | 73.7 - 92.6 |
| GC-MS | Cyanamide | ~1 ng[3] | - | >0.999 | >90 |
| LC-MS/MS | Nitrosamines | 1.9 - 25.5 ng/mL | 7.0 - 50.9 ng/mL[4] | 0.9954 - 0.9973[4] | - |
| Electrochemical Sensor | Carbamates | 0.30 - 14.90 µM | - | - | - |
Experimental Protocols
Protocol 1: HPLC with Post-Column Derivatization
This protocol is adapted from EPA Method 8318A for N-methylcarbamates and can be optimized for N-cyanodithiocarbamates.[5]
1. Sample Preparation (Aqueous Samples):
- Adjust the pH of the water sample to ~3 with a suitable buffer.
- Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interferences.
- Elute the analyte from the cartridge with methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
3. Post-Column Derivatization:
- Hydrolysis Reagent: 0.05 N NaOH at 95°C.
- Derivatization Reagent: o-phthalaldehyde (OPA) and 2-mercaptoethanol solution.
- Reaction Coil: Sufficient length to allow for complete reaction.
4. Fluorescence Detection:
- Excitation Wavelength: 330 nm.
- Emission Wavelength: 465 nm.
5. Calibration:
- Prepare a series of calibration standards of the N-cyanodithiocarbamate of interest in the mobile phase.
- Analyze the standards under the same conditions as the samples.
- Construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline and may require optimization, including a derivatization step, depending on the specific N-cyanodithiocarbamate.
1. Sample Preparation and Derivatization (if necessary):
- Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate, dichloromethane).
- Concentrate the extract.
- If derivatization is required to enhance volatility, react the analyte with a suitable agent (e.g., a silylating agent).
2. GC-MS Conditions:
- Column: Capillary column for amine analysis (e.g., Rxi-624sil MS, 60m x 0.32mm x 1.8µm).[6]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[6]
- Oven Temperature Program: Start at 40°C, hold for 2 min, then ramp to 280°C at 20°C/min, and hold for 1 min.[6]
- Injector Temperature: 250°C.[6]
- Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
- Transfer Line Temperature: 280°C.
4. Quantification:
- Use an internal standard for accurate quantification.
- Monitor characteristic ions of the N-cyanodithiocarbamate and the internal standard.
- Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Visualizations
Caption: General experimental workflow for the analysis of N-cyanodithiocarbamates.
Caption: Logical flow of HPLC and GC-MS analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. epa.gov [epa.gov]
- 6. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Analysis of N-methylcarbamates using Post-Column Derivatization with HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylcarbamates are a class of pesticides widely used in agriculture to protect crops from insect damage. Due to their potential toxicity, regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have established stringent methods for monitoring their presence in water and food products.[1][2] High-Performance Liquid Chromatography (HPLC) with post-column derivatization is the method of choice for the analysis of these thermally unstable and polar compounds.[1][3]
This application note provides detailed protocols for the determination of N-methylcarbamates using a post-column derivatization technique based on EPA Method 531.2.[4][5] The method involves the separation of N-methylcarbamates by reversed-phase HPLC, followed by post-column hydrolysis to form methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol, to produce a highly fluorescent isoindole derivative, which is detected by a fluorescence detector.[1][4] This derivatization step significantly enhances the sensitivity and selectivity of the analysis.[1]
Principle of the Method
The analytical process can be broken down into three main stages:
-
Chromatographic Separation: A water sample is directly injected into an HPLC system equipped with a C18 reversed-phase column. The N-methylcarbamates are separated based on their polarity.
-
Post-Column Hydrolysis: After elution from the column, the separated analytes are hydrolyzed with a strong base (e.g., sodium hydroxide) at an elevated temperature (80-100 °C) to yield methylamine.[4]
-
Derivatization and Detection: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent isoindole. This derivative is detected by a fluorescence detector with excitation and emission wavelengths typically around 330 nm and 450 nm, respectively.[1][3]
Quantitative Data Summary
The following table summarizes the retention times and method detection limits for several common N-methylcarbamate pesticides, as established by methods similar to EPA Method 531.2.
| Analyte | Retention Time (minutes) | Method Detection Limit (MDL) (µg/L) |
| Aldicarb sulfoxide | 15.0[1] | ≤0.01[6] |
| Aldicarb sulfone | 15.3[1] | ≤0.01[6] |
| Oxamyl | 16.0[1] | ≤0.01[6] |
| Methomyl | 16.6[1] | ≤0.01[6] |
| 3-Hydroxycarbofuran | 20.5[1] | ≤0.01[6] |
| Aldicarb | 23.2[1] | ≤0.01[6] |
| Propoxur (Baygon) | 25.5[1] | ≤0.01[6] |
| Carbofuran | 25.7[1] | ≤0.01[6] |
| Carbaryl | - | ≤0.01[6] |
| Methiocarb | - | ≤0.01[6] |
Note: Retention times can vary depending on the specific HPLC column, mobile phase gradient, and flow rate used. The provided MDLs are achievable under optimized conditions and may vary between instruments.
Experimental Protocols
Sample Collection and Preservation
Proper sample handling is crucial to prevent the degradation of N-methylcarbamates.
-
Collection: Collect samples in amber glass bottles with PTFE-lined screw caps.
-
Dechlorination: If the water sample contains residual chlorine, add sodium thiosulfate at a concentration of approximately 80 mg/L.
-
Preservation: To prevent hydrolysis, acidify the sample to a pH of approximately 3.8 by adding potassium dihydrogen citrate.[4]
-
Storage: Store samples refrigerated at or below 10°C and protect them from light.[7]
Reagent Preparation
-
Mobile Phase: Prepare the mobile phase using HPLC-grade water, methanol, and acetonitrile.[3] All solvents should be filtered and degassed before use.
-
Post-Column Reagent 1 (Hydrolysis Solution):
-
Prepare a 0.075 N sodium hydroxide solution by diluting a 50% w/w NaOH solution with reagent water.[4]
-
Filter and degas this solution before use.
-
-
Post-Column Reagent 2 (OPA Derivatization Reagent):
-
Borate Buffer (0.05 M): Dissolve an appropriate amount of boric acid in reagent water, adjust the pH to 10.4 with a concentrated NaOH solution, and bring to the final volume with reagent water.[6]
-
OPA Solution: Dissolve 100 mg of o-phthalaldehyde in 10 mL of methanol.
-
Final Reagent: Add the OPA solution and 1 mL of 2-mercaptoethanol to 1 L of the borate buffer.[6] This solution should be protected from light and prepared fresh weekly.
-
HPLC and Post-Column System Parameters
The following are typical starting conditions. Optimization may be required for specific instruments and applications.
-
HPLC System: An HPLC system capable of gradient elution with a post-column derivatization module and a fluorescence detector is required.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[1]
-
Mobile Phase Gradient: A binary gradient of water and methanol is typically employed. The gradient is programmed to achieve optimal separation of the target analytes.
-
Flow Rate: A mobile phase flow rate of 0.8 to 1.5 mL/min is common.[3][8]
-
Injection Volume: 200-400 µL.[1]
-
Post-Column System:
-
Fluorescence Detector:
Calibration
Prepare a series of calibration standards by diluting a stock standard solution containing the N-methylcarbamates of interest in preserved reagent water. The concentration range should bracket the expected sample concentrations and the desired quantitation limits.
Visualizations
Caption: Experimental workflow for N-methylcarbamate analysis.
Caption: Post-column derivatization chemical reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Potassium N-Cyanodithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of potassium N-cyanodithiocarbamate.
Troubleshooting Guide
Low yield or impure product during the synthesis of this compound can arise from several factors related to starting materials, reaction conditions, and work-up procedures. This guide provides a structured approach to identifying and resolving common issues.
| Observation | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Inactive Cyanamide: Cyanamide can dimerize to dicyandiamide, especially under basic conditions, which is less reactive. | - Use fresh, high-purity cyanamide. - Consider performing the reaction with dicyandiamide, which may require more forcing conditions (e.g., higher temperature or longer reaction time), though this may lead to different products.[1] |
| 2. Impure Carbon Disulfide: Old or improperly stored carbon disulfide (CS₂) can contain impurities that interfere with the reaction. | - Use freshly distilled or high-purity CS₂. | |
| 3. Insufficiently Basic Conditions: The reaction requires a strong base to deprotonate cyanamide and facilitate the nucleophilic attack on CS₂. | - Ensure the potassium hydroxide (KOH) is fully dissolved and of high purity. - Consider using a slight excess of KOH. | |
| 4. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | - While the initial addition of CS₂ is often done at low temperatures to control the exothermic reaction, ensure the reaction mixture is allowed to warm to room temperature or is gently heated as specified in the protocol. | |
| Product is a Dark Oil or Tarry Substance | 1. High Reaction Temperature: Excessive heat can lead to the decomposition of the dithiocarbamate product or side reactions. | - Maintain a low temperature (0-5 °C) during the addition of carbon disulfide. - Avoid excessive heating during the reaction. |
| 2. Presence of Water: Water can react with carbon disulfide and contribute to side product formation. | - Use anhydrous solvents. - Ensure all glassware is thoroughly dried before use. | |
| 3. Oxidation of the Product: Dithiocarbamates can be susceptible to oxidation, leading to discoloration. | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is Difficult to Crystallize or Precipitate | 1. Incorrect Solvent for Precipitation: The choice of solvent is crucial for inducing crystallization. | - Use a non-polar solvent in which the this compound is insoluble, such as diethyl ether or acetone, to precipitate the product from the reaction mixture. |
| 2. Presence of Soluble Impurities: Impurities can inhibit crystallization. | - Wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble. - Consider recrystallization from a suitable solvent system. | |
| Product Decomposes Over Time | 1. Instability of the N-cyano Group: The N-cyano moiety can be susceptible to hydrolysis, especially in the presence of acid or moisture. | - Store the final product in a desiccator under an inert atmosphere. - Avoid acidic conditions during work-up and storage. |
| 2. General Dithiocarbamate Instability: Dithiocarbamate salts can be unstable over long periods, especially when exposed to air and moisture. | - Store the product in a cool, dark, and dry place. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis involves the reaction of cyanamide (H₂NCN) with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH). The nucleophilic nitrogen of the cyanamide attacks the electrophilic carbon of the carbon disulfide, and the resulting dithiocarbamic acid is deprotonated by the base to form the potassium salt.
Q2: What is a typical experimental protocol for this synthesis?
Experimental Protocol: Synthesis of this compound (Generalized)
-
Materials:
-
Cyanamide
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Anhydrous Ethanol
-
Diethyl Ether (or other suitable non-polar solvent)
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve potassium hydroxide in anhydrous ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate container, dissolve cyanamide in a minimal amount of anhydrous ethanol.
-
Slowly add the cyanamide solution to the cooled KOH solution with vigorous stirring.
-
To this mixture, add carbon disulfide dropwise while maintaining the temperature between 0-10 °C. A precipitate should start to form.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.
-
The resulting precipitate is the crude this compound.
-
Isolate the product by vacuum filtration.
-
Wash the solid product with cold ethanol and then with diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
-
Q3: How can I optimize the yield of my reaction?
A3: Yield optimization is a multifactorial process. The following table summarizes key parameters and their potential impact on yield.
| Parameter | Condition | Potential Effect on Yield | Rationale |
| Temperature | Low (0-10 °C) during CS₂ addition | Increase | Minimizes side reactions and decomposition of the product. |
| Room Temperature for reaction completion | Increase | Ensures the reaction proceeds to completion without excessive energy input that could cause decomposition. | |
| Solvent | Anhydrous polar aprotic (e.g., Ethanol, DMF) | Increase | Solubilizes the reactants while allowing for the precipitation of the potassium salt product. Water should be avoided as it can lead to side reactions with carbon disulfide. |
| Stoichiometry | Slight excess of Cyanamide and KOH | Increase | Can help to drive the reaction to completion. However, a large excess may complicate purification. |
| Equimolar or slight excess of CS₂ | Increase | Ensures complete reaction of the cyanamide. A large excess should be avoided as it can be difficult to remove. | |
| Reaction Time | 2-12 hours | Increase | Allows the reaction to proceed to completion. The optimal time should be determined experimentally. |
| Atmosphere | Inert (Nitrogen or Argon) | Increase | Prevents oxidation of the dithiocarbamate product. |
Q4: What are the likely impurities in my final product?
A4: Common impurities can include:
-
Unreacted starting materials (cyanamide, KOH, CS₂).
-
Potassium carbonate (from the reaction of KOH with atmospheric CO₂).
-
Dicyandiamide (from the dimerization of cyanamide).
-
Side products from the reaction of CS₂ with the solvent or water.
-
Oxidation products of the dithiocarbamate.
Q5: How can I confirm the identity and purity of my product?
A5: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-C=S and C=S bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the cation and the dithiocarbamate anion.
-
Elemental Analysis: Provides the elemental composition of the compound, which can be compared to the theoretical values.
Visualizing the Synthesis and Troubleshooting Logic
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Synthesis of N-Cyanodithiocarbamates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyanodithiocarbamates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for N-cyanodithiocarbamates?
The most common method for synthesizing N-cyanodithiocarbamates involves a two-step process. The first step is the formation of a dithiocarbamate salt from the reaction of a secondary amine with carbon disulfide in the presence of a base. In the second step, this salt is reacted with a cyanogen halide, typically cyanogen bromide or cyanogen chloride, to yield the target N-cyanodithiocarbamate.
Q2: What are the most common side reactions observed during the synthesis of N-cyanodithiocarbamates?
The primary side reactions include the formation of thioureas, isothiocyanates, and thiuram disulfides. These byproducts can arise from the instability of the dithiocarbamate intermediate or from competing reaction pathways involving the cyanogen halide. The classic Von Braun reaction, which describes the reaction of tertiary amines with cyanogen bromide to produce a disubstituted cyanamide and an alkyl bromide, provides a conceptual basis for understanding the primary reaction. However, the dithiocarbamate anion is an ambident nucleophile, leading to potential side reactions at both the sulfur and nitrogen atoms.
Q3: How can I minimize the formation of side products?
Minimizing side product formation requires careful control of reaction conditions. Key parameters to consider include:
-
Temperature: Lower temperatures generally favor the desired reaction and suppress the formation of decomposition products.
-
Order of Reagent Addition: Slowly adding the cyanogen halide to the dithiocarbamate salt solution can help to control the reaction rate and minimize side reactions.
-
Stoichiometry: Using a slight excess of the dithiocarbamate salt can help to ensure complete consumption of the cyanogen halide, which can otherwise participate in side reactions.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of N-cyanodithiocarbamate | 1. Incomplete formation of the dithiocarbamate salt. 2. Decomposition of the dithiocarbamate salt before addition of cyanogen halide. 3. Inactive cyanogen halide. 4. Incorrect reaction temperature. | 1. Ensure the amine and carbon disulfide react completely. Monitor the reaction by TLC or other appropriate analytical methods. 2. Use the dithiocarbamate salt immediately after its preparation. 3. Use a fresh or properly stored cyanogen halide. 4. Optimize the reaction temperature; start with low temperatures (e.g., 0 °C) and gradually increase if necessary. |
| Presence of significant amounts of thiourea byproduct | 1. Reaction of the dithiocarbamate with itself or with the amine starting material, especially with primary amines. 2. Decomposition of the N-cyanodithiocarbamate product. | 1. Use a secondary amine as the starting material. If a primary amine is necessary, consider using a protecting group strategy. 2. Work up the reaction mixture promptly after completion and purify the product under mild conditions. |
| Formation of isothiocyanate byproduct | Decomposition of the dithiocarbamate salt, particularly those derived from primary amines.[1] | Use a secondary amine. If a primary amine must be used, maintain a low reaction temperature and use the dithiocarbamate salt immediately. |
| Presence of thiuram disulfide byproduct | Oxidation of the dithiocarbamate salt. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in purifying the N-cyanodithiocarbamate | Co-elution of byproducts with the desired product during chromatography. | 1. Optimize the chromatographic conditions (e.g., solvent system, stationary phase). 2. Consider alternative purification methods such as crystallization or distillation if the product is stable under those conditions. |
Experimental Protocols
General Procedure for the Synthesis of Dithiocarbamate Salts
A general method for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide.[2]
-
Dissolve the secondary amine in a suitable aprotic solvent (e.g., diethyl ether, THF) and cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of carbon disulfide to the cooled solution with stirring.
-
Add an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide, or a tertiary amine like triethylamine) to the reaction mixture.
-
Continue stirring at 0 °C for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
The resulting dithiocarbamate salt can often be isolated by filtration or used directly in the next step.
General Procedure for the Synthesis of N-Cyanodithiocarbamates
-
Prepare the dithiocarbamate salt as described above and keep the solution at 0 °C.
-
Dissolve an equimolar amount of cyanogen bromide or cyanogen chloride in a suitable aprotic solvent.
-
Slowly add the cyanogen halide solution to the stirred dithiocarbamate salt solution at 0 °C.
-
Allow the reaction to stir at 0 °C for an additional 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with cold water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of N-cyanodithiocarbamates.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Potassium N-Cyanodithiocarbamate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of potassium N-cyanodithiocarbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Product | 1. Incomplete reaction during synthesis.2. The chosen anti-solvent is not effective.3. The product is too soluble in the solvent/anti-solvent mixture.4. Insufficient cooling during precipitation. | 1. Ensure stoichiometric amounts of reactants and adequate reaction time.2. Test different anti-solvents such as acetone, isopropanol, or diethyl ether.3. Reduce the volume of the initial solvent or increase the volume of the anti-solvent.4. Cool the solution in an ice bath or refrigerator for an extended period. |
| Product is an Oil or Gummy Solid, Not a Crystalline Powder | 1. Presence of unreacted starting materials or byproducts.2. Residual solvent.3. Rapid precipitation. | 1. Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol, diethyl ether).2. Dry the product thoroughly under vacuum.3. Add the anti-solvent slowly while vigorously stirring the solution. |
| Discolored Product (e.g., brown or dark yellow) | 1. Oxidation of the dithiocarbamate.2. Presence of polymeric sulfur byproducts.3. Thermal decomposition. | 1. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible.2. Recrystallize the product. A charcoal treatment during recrystallization may help remove colored impurities.3. Avoid excessive heating during synthesis and purification steps. Potassium dithiocarbamates can decompose via thiocyanate formation.[1] |
| Product Decomposes Upon Dissolving in Water | 1. Dithiocarbamates can be unstable in aqueous solutions, especially if the pH is acidic. | 1. Use non-aqueous solvents for purification if possible.2. If water must be used, ensure it is neutral or slightly basic.3. Perform aqueous steps quickly and at low temperatures. |
| Final Product has Low Purity | 1. Inefficient removal of byproducts such as potassium thiocyanate or unreacted starting materials.2. Co-precipitation of impurities. | 1. Perform multiple recrystallizations.2. Wash the final product thoroughly with a suitable solvent (e.g., diethyl ether).3. Utilize a different purification technique, such as column chromatography with an appropriate stationary and mobile phase (though this is less common for salts). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
Q2: How can I assess the purity of my final product?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify characteristic peaks for the desired compound and detect the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-C=S and C≡N functional groups.
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q3: My compound appears to be air-sensitive. How should I handle and store it?
A3: Dithiocarbamates can be sensitive to air and moisture. It is recommended to handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen). For storage, keep the purified solid in a tightly sealed container, preferably in a desiccator under vacuum or in a refrigerator to minimize degradation.[2]
Q4: What are the likely impurities in a synthesis of this compound?
A4: Based on the typical synthesis from cyanamide, carbon disulfide, and a potassium base (e.g., potassium hydroxide), potential impurities include:
-
Unreacted cyanamide or potassium hydroxide.
-
Potassium thiocyanate, a common decomposition product of potassium dithiocarbamates.[1]
-
Potassium carbonate, formed from the reaction of potassium hydroxide with atmospheric carbon dioxide.
-
Polymeric byproducts.
Q5: Is it possible to purify this compound using column chromatography?
A5: While possible, column chromatography is generally not the preferred method for purifying simple salts like this compound due to their high polarity and potential for poor interaction with common stationary phases. Recrystallization is typically more effective. If chromatography is attempted, a polar stationary phase like silica gel or alumina with a polar mobile phase would be necessary.
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or an acetone/water mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, further cooling in an ice bath or refrigerator may be necessary.
-
Precipitation (Anti-Solvent Method): Alternatively, add an anti-solvent (e.g., diethyl ether or isopropanol) dropwise to the dissolved product solution with stirring until precipitation is complete.[2]
-
Isolation: Collect the crystals by filtration, for instance, through suction filtration.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum in a desiccator containing a drying agent like silica gel.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Solvent System | Yield (%) | Purity (%) | Notes |
| Single Recrystallization | Ethanol/Diethyl Ether | Enter Data | Enter Data | e.g., Crystalline solid |
| Multiple Recrystallizations | Ethanol/Diethyl Ether | Enter Data | Enter Data | e.g., Improved color |
| Anti-Solvent Precipitation | Acetone/Isopropanol | Enter Data | Enter Data | e.g., Fine powder obtained |
| Washing Only | Cold Ethanol | Enter Data | Enter Data | e.g., Residual impurities detected |
Researchers should populate this table with their experimental data to compare the effectiveness of different purification strategies.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: N-cyanodithiocarbamate Stability in Acidic Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyanodithiocarbamate and encountering stability issues in acidic media.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving N-cyanodithiocarbamate in acidic conditions.
Issue 1: Rapid Decomposition of N-cyanodithiocarbamate Upon Acidification
-
Question: My N-cyanodithiocarbamate solution immediately turns cloudy and/or I observe gas evolution upon addition of acid. How can I prevent this?
-
Answer: Rapid decomposition upon acidification is a known characteristic of dithiocarbamates.[1][2][3][4] The primary decomposition products are carbon disulfide (CS₂) and the corresponding amine.[1][2][5] The rate of this decomposition is highly dependent on the pH of the solution, with lower pH values leading to faster degradation.[1][2][3]
Possible Causes and Solutions:
| Cause | Solution |
| Excessively low pH: | The initial acid concentration is too high, leading to rapid protonation and subsequent decomposition. |
| - Gradual Acidification: Add the acid dropwise while vigorously stirring to avoid localized areas of high acidity. | |
| - Use of Weaker Acids: Consider using a weaker acid or a buffer system to achieve the desired pH more gradually. | |
| - Temperature Control: Perform the acidification at a lower temperature (e.g., on an ice bath) to decrease the decomposition rate. | |
| Solvent Effects: | The solvent system may be promoting decomposition. |
| - Solvent Selection: While aqueous solutions are common, consider using a co-solvent system if your experimental protocol allows, which may slightly alter the decomposition kinetics. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Question: I am seeing significant variability between my experimental replicates when using N-cyanodithiocarbamate in an acidic workflow. What could be the cause?
-
Answer: Inconsistent results are often linked to the inherent instability of the dithiocarbamate in acidic media. Minor variations in experimental conditions can lead to different rates of decomposition.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent pH: | Small variations in the final pH of your reaction mixtures between replicates. |
| - Precise pH Measurement: Use a calibrated pH meter to ensure the final pH is consistent across all samples. | |
| - Buffering: Employ a suitable buffer system to maintain a constant pH throughout the experiment. | |
| Variable Temperature: | Fluctuations in ambient temperature can affect the rate of decomposition. |
| - Thermostatic Control: Use a water bath or other temperature-controlled equipment to maintain a constant temperature. | |
| Time Delays: | Different time intervals between acidification and subsequent analytical steps. |
| - Standardized Timing: Establish and strictly adhere to a precise timeline for your experimental workflow for all samples. |
Issue 3: Unexpected Peaks in Analytical Readouts (e.g., HPLC, GC-MS)
-
Question: I am observing unexpected peaks in my chromatograms after subjecting my N-cyanodithiocarbamate sample to acidic conditions. What are these?
-
Answer: The unexpected peaks are likely the degradation products of N-cyanodithiocarbamate. The primary decomposition products of dithiocarbamates are carbon disulfide (CS₂) and the corresponding amine.[1][2][5]
Possible Degradation Products:
| Product | Analytical Considerations |
| Carbon Disulfide (CS₂): | A volatile, non-polar molecule. It is readily detectable by GC-MS.[1][5][6] |
| Cyanamide: | The corresponding amine formed from the decomposition of N-cyanodithiocarbamate. Its detection would depend on the analytical method used. |
| Further Reaction Products: | Depending on the specific reaction conditions, these primary products may undergo further reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acidic decomposition of dithiocarbamates?
A1: The decomposition of dithiocarbamates in acidic media is initiated by the protonation of the dithiocarbamate moiety. This is followed by the cleavage of the C-N bond, which results in the formation of carbon disulfide (CS₂) and the corresponding amine.[2][7] The rate of this decomposition is generally proportional to the hydrogen ion concentration.[3]
Q2: How does the N-cyano group affect the stability of the dithiocarbamate in acidic media?
A2: While direct quantitative data for N-cyanodithiocarbamate is limited, the strong electron-withdrawing nature of the cyano group is expected to influence stability. Electron-withdrawing groups on the nitrogen atom can affect the basicity of the nitrogen and the electronic density of the dithiocarbamate group, which in turn can alter the rate of protonation and C-N bond cleavage.[8] It is plausible that the N-cyano group could lead to a different stability profile compared to N-alkyl or N-aryl dithiocarbamates.
Q3: What are the expected decomposition products of N-cyanodithiocarbamate in acidic media?
A3: Based on the general decomposition pathway of dithiocarbamates, the expected products for N-cyanodithiocarbamate would be carbon disulfide (CS₂) and cyanamide .
Q4: Are there any recommended storage conditions for N-cyanodithiocarbamate to minimize degradation?
A4: Dithiocarbamates are generally more stable in alkaline conditions.[1][4] Therefore, it is recommended to store N-cyanodithiocarbamate solutions at a basic pH and at low temperatures to minimize decomposition. Stock solutions should be prepared fresh when possible.
Q5: What analytical techniques are suitable for monitoring the stability of N-cyanodithiocarbamate?
A5: Several techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for detecting and quantifying the evolved carbon disulfide (CS₂), which is a direct measure of dithiocarbamate decomposition.[1][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the parent N-cyanodithiocarbamate peak and the appearance of degradation product peaks.
-
Spectrophotometry: The formation of a colored complex after reaction of the evolved CS₂ with a suitable reagent can be measured spectrophotometrically.[1]
Data Presentation
Table 1: Factors Influencing the Rate of Dithiocarbamate Decomposition in Acidic Media
| Factor | Effect on Decomposition Rate | Reference |
| pH | Rate increases as pH decreases (higher acidity). | [1][2][3] |
| Temperature | Rate increases with increasing temperature. | [9] |
| N-Substituent | The electronic and steric properties of the N-substituent affect stability. Monoalkyldithiocarbamates are generally more stable than dialkyldithiocarbamates in acidic solutions. | [3] |
| Presence of Oxidizing Agents | Can lead to oxidative degradation pathways. | [1] |
Experimental Protocols
Key Experiment: Monitoring N-cyanodithiocarbamate Decomposition by Carbon Disulfide (CS₂) Evolution
This protocol is a generalized procedure based on established methods for dithiocarbamate analysis.[5][6][10]
Objective: To quantify the decomposition of N-cyanodithiocarbamate in an acidic medium by measuring the amount of carbon disulfide (CS₂) produced.
Materials:
-
N-cyanodithiocarbamate sample
-
Hydrochloric acid (HCl) solution of desired concentration
-
Tin(II) chloride (SnCl₂) (optional, often used as a reducing agent)
-
Organic solvent for trapping CS₂ (e.g., isooctane or hexane)
-
Gas-tight reaction vial with a septum
-
Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector for CS₂
-
Standard solutions of CS₂ in the chosen organic solvent for calibration
Procedure:
-
Sample Preparation: Prepare a stock solution of N-cyanodithiocarbamate in a suitable alkaline buffer (e.g., pH 9-10) to ensure initial stability.
-
Reaction Setup: In a gas-tight vial, add a known volume of the N-cyanodithiocarbamate stock solution.
-
CS₂ Trapping: Carefully layer a known volume of the organic trapping solvent (e.g., isooctane) on top of the aqueous solution.
-
Initiation of Decomposition: Inject the acidic solution (e.g., HCl, with or without SnCl₂) into the aqueous layer through the septum.
-
Incubation: Incubate the vial at a controlled temperature for a defined period. Gentle agitation may be required to facilitate the transfer of CS₂ to the organic layer.
-
Sampling: After the incubation period, carefully withdraw an aliquot of the organic layer using a syringe.
-
GC-MS Analysis: Inject the organic sample into the GC-MS system.
-
Quantification: Quantify the amount of CS₂ in the sample by comparing its peak area to a calibration curve prepared with standard CS₂ solutions.
Mandatory Visualizations
Caption: Proposed decomposition pathway of N-cyanodithiocarbamate in acidic media.
Caption: General experimental workflow for studying N-cyanodithiocarbamate stability.
Caption: A logical troubleshooting guide for stability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 3. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Collection - Mechanisms of Acid Decomposition of Dithiocarbamates. 1. Alkyl Dithiocarbamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Technical Support Center: Dithiocarbamate Precursor Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for overcoming the low solubility of dithiocarbamate precursors.
Frequently Asked Questions (FAQs)
Q1: Why is my dithiocarbamate precursor not dissolving?
A1: The low solubility of dithiocarbamates is a common issue stemming from several factors. Many dithiocarbamates exist as polymeric structures, which inherently reduces their solubility.[1] Their solubility is highly dependent on their chemical form and the solvent used. Generally, dithiocarbamate metal complexes are poorly soluble in water but may dissolve in non-polar organic solvents like chloroform.[2][3] Conversely, dithiocarbamate salts (e.g., sodium or potassium salts) are often soluble in water and polar organic solvents but insoluble in non-polar ones.[2][4][5]
Q2: What are the best initial solvents to try for dissolving dithiocarbamate precursors?
A2: The choice of solvent depends on the form of your dithiocarbamate.
-
For dithiocarbamate salts (e.g., sodium diethyldithiocarbamate): Start with water or polar protic solvents like ethanol and methanol.[2][4]
-
For metal-dithiocarbamate complexes: Begin with non-polar or polar aprotic organic solvents. Common choices include chloroform, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][4][6] A solubility test across a range of polar and non-polar solvents is recommended to identify the most suitable one for your specific compound.[4]
Q3: How does pH affect the solubility of dithiocarbamates?
A3: pH is a critical factor. Adjusting the pH can significantly alter the ionization state of the molecule, thereby influencing its solubility.[7][8] For weakly acidic or basic dithiocarbamates, modifying the pH can convert them into a more soluble ionized (salt) form.[8] For instance, the solubility of certain dithiocarbamate complexes used for heavy metal removal was found to be optimal at a pH of 4 and 7.[9] However, be aware that extreme pH values can also lead to the decomposition of the compound.[2]
Q4: Can I heat the mixture to improve the solubility of my precursor?
A4: Heating can increase solubility, but it must be done with caution. Dithiocarbamates can be thermally sensitive and may decompose at elevated temperatures.[10] It is crucial to first determine the thermal stability of your specific precursor using techniques like Thermogravimetric Analysis (TGA).[11] If heating is employed, use gentle warming and constant stirring, and monitor for any signs of degradation, such as color change.
Q5: What is the difference in solubility between dithiocarbamate salts and their metal complexes?
A5: There is a significant difference. Dithiocarbamate ligands, often prepared as ammonium, sodium, or potassium salts, are generally pale-colored solids that are soluble in water and other polar solvents.[4][5] When these ligands chelate with transition metals, they form complexes that are typically insoluble or sparingly soluble in water but exhibit better solubility in non-polar organic solvents.[2][4] This property is exploited in applications like solvent extraction of metals.[12]
Troubleshooting Guide
Problem: My dithiocarbamate precursor precipitates immediately when I add it to an aqueous solution.
| Possible Cause | Suggested Solution |
| Compound is a metal complex. | Metal-dithiocarbamate complexes have very low aqueous solubility.[2] Switch to a non-polar organic solvent such as chloroform or DCM.[4] |
| Incorrect pH. | The pH of the solution may be at a point of minimum solubility for your compound. Adjust the pH to favor the ionized form of the molecule, which is typically more soluble.[8][13] |
| Supersaturation. | The concentration may be too high, leading to rapid precipitation. Try preparing a more dilute solution. |
Problem: The precursor dissolves initially in my organic solvent system but then "crashes out" over time or with temperature changes.
| Possible Cause | Suggested Solution |
| Metastable Solution. | The initial solution was likely supersaturated. Consider using a co-solvent system (e.g., DMF with a small percentage of water) to improve stability.[7][14] |
| Temperature Fluctuation. | Solubility is temperature-dependent. If the solution was prepared warm, it may precipitate upon cooling. Maintain a constant temperature or find a solvent system that provides stability at your working temperature. |
| Compound Instability. | The precursor might be degrading in the solvent over time, forming less soluble byproducts. Use freshly prepared solutions and store them protected from light and air if necessary. |
Problem: I have tried common polar and non-polar solvents, but the solubility is still too low for my experiment.
| Possible Cause | Suggested Solution |
| "Brick Dust" Molecule. | The compound may have a highly stable crystal lattice that is difficult to break. Advanced formulation strategies are needed. |
| 1. Particle Size Reduction: | Decrease the particle size through micronization (milling) or nanosuspension to increase the surface area and dissolution rate.[14][15] |
| 2. Inclusion Complexation: | Use cyclodextrins to form inclusion complexes. The hydrophobic dithiocarbamate molecule can enter the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves overall aqueous solubility.[15] This has been shown to be effective for zinc-diethyldithiocarbamate.[16] |
| 3. Co-solvency: | Use a mixture of solvents. Water-miscible organic solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) can reduce the interfacial tension between the aqueous solution and the hydrophobic compound, enhancing solubility.[14][17] |
| 4. Solid Dispersion: | Disperse the dithiocarbamate in a solid carrier matrix to create a solid dispersion, which can improve the dissolution rate.[7] |
Quantitative Data on Solubility Enhancement
The following table summarizes data from a study on enhancing the solubility of Diethyldithiocarbamate-Zinc (Zn(DDC)₂) using cyclodextrins (CDs). This demonstrates the significant improvement achievable with inclusion complexation.
| Cyclodextrin Type | Concentration (% w/w) | Achieved Zn(DDC)₂ Solubility (mg/mL) |
| Sulfobutyl ether β-cyclodextrin (SBE-CD) | 20% | 3.92 ± 0.07[18] |
| Hydroxypropyl β-cyclodextrin (HP-CD) | 20% | 4.46 ± 0.17[18] |
Data from phase solubility studies according to the Higuchi and Connors model.[18]
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation
This protocol describes a phase solubility study to determine the enhancement of dithiocarbamate solubility by forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Poorly soluble dithiocarbamate precursor
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or appropriate buffer solution
-
Vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 2%, 5%, 10%, 15%, 20% w/v) in your desired buffer or water.
-
Add Dithiocarbamate: Add an excess amount of the finely powdered dithiocarbamate precursor to vials containing a fixed volume of each cyclodextrin solution. Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the suspensions at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-72 hours).
-
Sample Collection and Filtration: After equilibration, allow the suspensions to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the clear filtrate appropriately and analyze the concentration of the dissolved dithiocarbamate precursor using a validated analytical method like HPLC-UV.
-
Data Analysis: Plot the concentration of the dissolved dithiocarbamate (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the type of complexation and the extent of solubility enhancement.[19][16][18]
Visualizations
Logical Workflow for Troubleshooting Solubility
Caption: A decision tree for selecting an appropriate strategy to enhance dithiocarbamate solubility.
Mechanism of Cyclodextrin Inclusion Complexation
Caption: Encapsulation of a hydrophobic dithiocarbamate within a cyclodextrin's cavity.
References
- 1. mdpi.com [mdpi.com]
- 2. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 3. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 6. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpbr.in [ijpbr.in]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility Enhancement for Dietheyldithiocarbamate-Zinc for Lung Cancer Treatment | British Journal of Pharmacy [bjpharm.org.uk]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. search.informit.org [search.informit.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of Dithiocarbamates
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of dithiocarbamates (DTCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve issues in your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing or fronting for my dithiocarbamate analytes. What are the likely causes and how can I fix this?
A: Poor peak shape is a common issue in HPLC analysis. The causes can be chemical or physical.
-
Chemical Causes & Solutions:
-
Analyte Instability: Dithiocarbamates are known to be unstable, especially in acidic conditions, which can lead to degradation during analysis and result in tailing peaks.[1][2] They are more stable in alkaline environments.[1]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., free silanol groups on a silica-based C18 column) can cause peak tailing.
-
Solution: Use a highly deactivated, end-capped column. Alternatively, adding a competitor (e.g., a small amount of a suitable amine like triethylamine) to the mobile phase can block active sites on the stationary phase.
-
-
-
Physical Causes & Solutions:
-
Column Contamination/Void: Buildup of contaminants at the head of the column or the formation of a void can distort peak shape.[6]
-
Solution: Flush the column with a strong solvent to remove contaminants.[6] If a void is suspected, reversing the column (if permitted by the manufacturer) and flushing at a low flow rate may help. If the problem persists, the column may need to be replaced.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting peaks.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Issue 2: Shifting Retention Times
Q: I'm observing inconsistent retention times for my dithiocarbamate peaks between injections. What could be causing this variability?
A: Retention time stability is critical for reliable quantification. Drifting retention times often point to issues with the mobile phase, temperature, or the column itself.
-
Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Inconsistently prepared mobile phases are a frequent source of chromatographic problems.[7]
-
-
Column Temperature: Dithiocarbamate chelate separation can be sensitive to temperature fluctuations.[8] While elevated temperatures can improve efficiency, they can also promote analyte degradation if not carefully controlled.[8]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes for equilibration.
-
Issue 3: Low Sensitivity or No Peaks Detected
Q: I am getting very low signal response or no peaks at all for my dithiocarbamate standards. What should I check?
A: This issue often relates to analyte degradation, sample preparation, or detection parameters.
-
Analyte Degradation: Dithiocarbamates are highly susceptible to degradation. They can quickly decompose in the presence of acidic plant juices if analyzing food matrices.[9][10]
-
Derivatization Issues: Many HPLC methods for dithiocarbamates require a derivatization step (e.g., methylation with methyl iodide or dimethyl sulfate) to make them suitable for reversed-phase chromatography and UV or MS detection.[2][3][4]
-
Solution: Verify the efficiency of your derivatization reaction. Optimize reaction conditions such as pH, temperature, and reaction time. Ensure your derivatizing agent is fresh and active.
-
-
Detector Settings: Incorrect detector settings will result in poor sensitivity.
Issue 4: High Backpressure
Q: The backpressure in my HPLC system has suddenly increased significantly. What are the common causes and how do I troubleshoot it?
A: High backpressure is a sign of a blockage in the system. A systematic approach is needed to locate the source.[6]
-
Troubleshooting Steps:
-
Remove the Column: Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., injector, tubing, or detector).
-
Column Blockage: If the column is the source, it could be a plugged inlet frit or contaminated packing material.[6]
-
Solution: First, try back-flushing the column according to the manufacturer's instructions. If this doesn't work, you may need to replace the inlet frit.[6]
-
-
System Blockage: If the pressure is high without the column, systematically disconnect components (starting from the detector and moving backward) to isolate the blockage.
-
Solution: Once the blocked component is identified, clean or replace it as necessary. Filtering all samples and mobile phases is the best preventative measure.[6]
-
-
Experimental Protocols & Data
Protocol 1: Sample Preparation and Derivatization for Dithiocarbamate Analysis in Produce
This protocol is adapted from methods involving alkaline extraction and methylation, a common approach for analyzing dithiocarbamate residues.[3][5][11]
1. Extraction:
- Weigh 10-20g of a representative sample (cut into small pieces) into a homogenization vessel.
- Add 100 mL of an alkaline cysteine-EDTA extraction solution (pH ~9.6-10.0).[11]
- Add 50 mL of dichloromethane as a rinsing solvent.[11]
- Homogenize for 2-3 minutes.
- Centrifuge the mixture at ~2,500 rpm for 5 minutes.[11]
- Carefully collect the upper aqueous (cysteine-EDTA) layer.
2. Ion-Pairing and Derivatization:
- To the collected aqueous extract, add an ion-pairing reagent such as tetrabutylammonium hydrogen sulfate.[3][11]
- Adjust the pH to approximately 7.5-7.7 with hydrochloric acid.[11]
- Transfer a measured aliquot (e.g., 20 mL) to a separatory funnel.
- Add a solution of methyl iodide in a chloroform/hexane mixture.[3]
- Shake vigorously for several minutes to facilitate the derivatization of dithiocarbamate anions into their methyl esters.
- Allow the layers to separate.
3. Final Preparation:
- Collect the lower organic layer containing the methylated derivatives.
- Concentrate the solution under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for HPLC injection.[5]
Data Tables: HPLC Conditions
The following tables summarize typical starting conditions for the HPLC separation of dithiocarbamate derivatives. Optimization will be required based on the specific analytes and system.
Table 1: Isocratic HPLC Method Parameters
| Parameter | Value | Reference |
| Column | YMC ODS AM-312 (150 x 6.0 mm) | [3] |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) | [3] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection | UV at 272 nm | [2][5] |
| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | [8] |
Table 2: Gradient HPLC Method Parameters
| Parameter | Value | Reference |
| Column | Sequant ZIC-pHILIC | [13] |
| Mobile Phase A | 10 mM Ammonia in Water | [13] |
| Mobile Phase B | Acetonitrile | [13] |
| Gradient | Time-based gradient from high Acetonitrile to high Aqueous | [13] |
| Detection | ESI-MS | [13] |
Visual Workflow and Logic Diagrams
General Experimental Workflow
The following diagram outlines the typical workflow for the analysis of dithiocarbamates from sample collection to data analysis.
Caption: General workflow for dithiocarbamate analysis.
Troubleshooting Logic for Poor Peak Shape
This diagram provides a logical path for diagnosing and solving common peak shape problems.
Caption: Troubleshooting logic for HPLC peak shape issues.
References
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. tandfonline.com [tandfonline.com]
- 3. Rapid Analysis Method of Dithiocarbamate Pesticides in Agricultural Products by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Analytical Methods for Dithiocarbamate Detection | Encyclopedia MDPI [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dithiocarbamate Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of dithiocarbamates (DTCs) from soil matrices.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction and analysis of dithiocarbamates from soil.
Issue 1: Low Analyte Recovery
Q1: My recovery of dithiocarbamates from a soil sample is consistently low. What are the potential causes and how can I improve it?
A1: Low recovery of dithiocarbamates is a frequent challenge stemming from their inherent instability and strong interaction with the soil matrix. Several factors could be contributing to this issue:
-
Analyte Degradation: Dithiocarbamates are highly susceptible to degradation, especially under acidic conditions.[1][2][3][4] Soil pH can significantly influence their stability.
-
Troubleshooting:
-
pH Adjustment: Ensure your extraction solvent is alkaline. An alkaline solution of EDTA is often used to extract zineb and maneb from soil.[1][2] The addition of cysteine to the alkaline extraction solution can further enhance the stability of DTCs.[2] It is recommended to maintain a pH of at least 10 to prevent rapid degradation.[5]
-
Temperature Control: Avoid high temperatures during extraction and sample processing, as heat can accelerate degradation.[1]
-
Minimize Light Exposure: Protect your samples from direct light, as photolysis can contribute to the degradation of some dithiocarbamates.[2]
-
-
-
Poor Solubility: Many dithiocarbamates have low solubility in common organic solvents, which can lead to inefficient extraction.[1][6]
-
Troubleshooting:
-
Solvent Selection: While some DTCs like thiram are soluble in solvents such as chloroform and dichloromethane, polymeric DTCs like mancozeb are practically insoluble in both water and most organic solvents.[1][2][6][7] For broader spectrum DTC analysis, methods often rely on converting them into a more soluble form.
-
Derivatization: A common and effective strategy is to derivatize the dithiocarbamates. Methylation, using reagents like methyl iodide or dimethyl sulfate, converts DTCs into their more stable and soluble methyl esters, which can then be readily extracted and analyzed by HPLC or GC.[1][7][8]
-
-
-
Strong Matrix Interactions: Dithiocarbamates can bind strongly to components of the soil matrix, such as organic matter and clay particles, making them difficult to extract.[9]
-
Troubleshooting:
-
Extraction Technique: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for extracting a wide range of pesticides, including dithiocarbamates, from soil.[8][9] This method involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.
-
Homogenization: Proper homogenization of the soil sample is crucial to ensure efficient contact between the sample and the extraction solvent. However, for some unstable DTCs, excessive homogenization of fresh samples can release enzymes that accelerate degradation.[10]
-
-
Issue 2: Matrix Interference and Co-eluting Peaks
Q2: I am observing significant matrix effects and co-eluting peaks in my chromatograms. How can I clean up my soil extract effectively?
A2: Soil is a complex matrix containing numerous organic and inorganic compounds that can interfere with the analysis of dithiocarbamates, leading to signal suppression or enhancement and co-eluting peaks.[9][11]
-
Cleanup Strategies:
-
Dispersive Solid-Phase Extraction (d-SPE): This is a key step in the QuEChERS protocol. After the initial extraction and partitioning, a combination of sorbents is added to the supernatant to remove interfering matrix components. Common sorbents for soil extracts include:
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars.
-
C18: Removes non-polar interferences.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. Be cautious with GCB as it can also retain some planar pesticides.
-
-
Solid-Phase Extraction (SPE): Traditional SPE cartridges can also be used for cleanup. The choice of sorbent will depend on the specific dithiocarbamate and the nature of the matrix interferences.[1][2]
-
Issue 3: Analyte Instability During Sample Preparation
Q3: I suspect my dithiocarbamate analytes are degrading during sample preparation before I can even perform the extraction. What precautions should I take?
A3: The instability of dithiocarbamates is a major challenge, and degradation can occur rapidly upon sample collection and processing.[1][5][12]
-
Best Practices for Sample Handling and Storage:
-
Minimize Time: Process soil samples as quickly as possible after collection.
-
Freezing: If immediate extraction is not possible, store samples frozen at low temperatures (e.g., -20°C or lower) to slow down degradation. However, be aware that freezing can also cause rapid degradation for some dithiocarbamates.[5]
-
Avoid Acidic Conditions: As mentioned previously, dithiocarbamates are unstable in acidic environments.[1][3][4]
-
Stabilizing Agents: The use of an alkaline solution containing EDTA and L-cysteine during the initial extraction step can help to chelate metal ions and prevent oxidative degradation, thereby stabilizing the dithiocarbamates.[2][7]
-
Data Presentation
Table 1: Comparison of Dithiocarbamate Recovery Rates with Different Extraction Parameters
| Dithiocarbamate | Soil Type | Extraction Method | Key Parameters | Recovery (%) | Reference |
| Thiram, Mancozeb, Propineb | Not Specified | Alkaline Extraction with Methyl Derivatization | EDTA, L-cysteine, Methyl Iodide | 70.8 - 105.3 | [7] |
| Zineb, Ziram, Thiram | Not Specified | Solvent Extraction | Chloroform | 61 - 88 | [7] |
| Propineb, Mancozeb | Not Specified | QuEChERS with Derivatization | Dimethyl Sulfate | 85.2 - 106.9 | [1] |
| Various Pesticides | Not Specified | QuEChERS | Acetonitrile, Citrate Buffered Salts | Generally Good (Specific DTC data not provided) | [9] |
| Thiram | Not Specified | Solvent Extraction | Chloroform | Quantitative | [13] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method with Methylation for Dithiocarbamate Analysis in Soil
This protocol is a synthesized procedure based on established QuEChERS and derivatization techniques for dithiocarbamate analysis.[1][8][9]
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of an aqueous solution of 0.1 M EDTA and 1% L-cysteine.
-
Vortex for 1 minute and let it stand for 15 minutes.
-
-
Extraction and Derivatization:
-
Add 10 mL of acetonitrile and 1 mL of dimethyl sulfate to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Analysis:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the extract using LC-MS/MS or GC-MS.
-
Mandatory Visualization
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Minimizing degradation of N-cyanodithiocarbamates during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of N-cyanodithiocarbamates during analytical procedures.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of N-cyanodithiocarbamates during analysis?
A1: N-cyanodithiocarbamates are susceptible to degradation from several factors, including:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis. Acidic conditions may lead to the decomposition of the dithiocarbamate moiety, while basic conditions can affect the cyano group.[1][2][3][4][5][6]
-
Temperature: Elevated temperatures during sample preparation, storage, or analysis can accelerate thermal decomposition.
-
Light: Exposure to UV or ambient light can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the dithiocarbamate group.
-
Sample Matrix: Complex biological or environmental matrices can contain components that interact with and degrade the analyte.[7][8][9][10][11]
Q2: What are the common degradation products of N-cyanodithiocarbamates?
A2: While specific degradation products for N-cyanodithiocarbamates are not extensively documented in publicly available literature, based on the chemistry of related dithiocarbamates and nitriles, potential degradation products could include:
-
The corresponding amine and carbon disulfide resulting from the breakdown of the dithiocarbamate group.
-
Hydrolysis of the cyano group to a carboxamide or carboxylic acid.
-
Oxidation products of the sulfur atoms.
Q3: What are the recommended storage conditions for N-cyanodithiocarbamate standards and samples?
A3: To ensure the stability of your N-cyanodithiocarbamate standards and samples, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably at -20°C or below, to minimize thermal degradation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent: Dissolve standards and samples in a non-reactive, aprotic, and degassed solvent immediately before analysis.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of N-cyanodithiocarbamates.
Guide 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanol groups).[12][13] | - Use a mobile phase with a pH that suppresses the ionization of the analyte and/or silanol groups (typically pH 2.5-4.5 for silica-based columns).[13] - Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.[12] - Use an end-capped HPLC column specifically designed to minimize silanol interactions.[13] |
| Analyte degradation on the column. | - Lower the column temperature. - Ensure the mobile phase is free of contaminants that could promote degradation. | |
| Peak Fronting | Column overload.[14] | - Reduce the concentration of the injected sample. - Use a column with a higher loading capacity. |
| Sample solvent incompatible with the mobile phase.[12] | - Dissolve the sample in the mobile phase or a weaker solvent.[12] |
Guide 2: Irreproducible Results and Loss of Analyte
| Symptom | Possible Cause | Suggested Solution |
| Decreasing peak area over time in the autosampler | Degradation of the analyte in the sample vial. | - Use a cooled autosampler (e.g., 4°C). - Minimize the time samples spend in the autosampler before injection. - Prepare fresh samples immediately before the analytical run. |
| Adsorption of the analyte to sample vials or tubing. | - Use silanized glass vials or polypropylene vials. - Prime the injection system with the sample solution before analysis. | |
| Low recovery during sample preparation | Degradation during extraction or concentration steps. | - Perform extraction and concentration steps at low temperatures. - Avoid prolonged exposure to acidic or basic conditions. - Use a gentle nitrogen stream for solvent evaporation instead of high heat. |
| Matrix effects in LC-MS/MS analysis (ion suppression or enhancement).[7][8][9][10][11] | - Use a matrix-matched calibration curve.[7][8][9][10][11] - Employ stable isotope-labeled internal standards.[7][8][9][10][11] - Optimize sample cleanup procedures to remove interfering matrix components. |
III. Experimental Protocols
The following are generalized experimental protocols that can be adapted for the analysis of N-cyanodithiocarbamates.
Protocol 1: Sample Preparation for N-Cyanodithiocarbamate Analysis from Biological Matrices
-
Homogenization: Homogenize the tissue or fluid sample in a cooled buffer (e.g., phosphate buffer, pH 7) at 4°C.
-
Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) or solid-phase extraction (SPE) using a C18 or polymeric sorbent. All steps should be carried out on ice or at reduced temperatures.
-
Concentration: Evaporate the organic solvent under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for HPLC or LC-MS analysis.
Protocol 2: HPLC-UV Analysis of N-Cyanodithiocarbamates
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to maintain a low pH and improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the specific N-cyanodithiocarbamate.
-
Injection Volume: 10 µL.
IV. Data Presentation
The following table summarizes hypothetical stability data for an N-cyanodithiocarbamate under different conditions. This is for illustrative purposes as specific data for this class of compounds is limited.
Table 1: Illustrative Stability of a Hypothetical N-Cyanodithiocarbamate Derivative
| Condition | Temperature (°C) | Duration | Remaining Analyte (%) |
| pH 3 (0.1% Formic Acid) | 25 | 24 hours | 95 |
| pH 7 (Phosphate Buffer) | 25 | 24 hours | 80 |
| pH 9 (Borate Buffer) | 25 | 24 hours | 65 |
| Aqueous Solution | 4 | 7 days | 90 |
| Aqueous Solution | 25 | 7 days | 50 |
| Acetonitrile | 4 | 7 days | 98 |
| Exposure to UV Light | 25 | 4 hours | 40 |
V. Visualizations
The following diagrams illustrate key concepts in the analysis of N-cyanodithiocarbamates.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Improving the Stability of N-Cyanodithiocarbamate Metal Complexes
Welcome to the technical support center for N-cyanodithiocarbamate metal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these compounds during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, handling, and storage of N-cyanodithiocarbamate metal complexes.
Question: My N-cyanodithiocarbamate ligand appears unstable and decomposes before I can form the metal complex. What can I do?
Answer: The stability of dithiocarbamate salts, especially those derived from primary amines or ammonium hydroxide, can be a concern.[1][2] Here are some troubleshooting steps:
-
Temperature Control: The synthesis of dithiocarbamates is often an exothermic reaction. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of carbon disulfide to the amine to prevent decomposition and the formation of unwanted byproducts.[1]
-
Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide generally form more stable dithiocarbamate salts compared to weaker bases like ammonia.[1]
-
Drying and Storage: Avoid aggressive drying methods. For instance, air- and temperature-sensitive ammonium dithiocarbamates should be stored in a refrigerator.[1] For more stable salts, drying in a desiccator over a suitable desiccant like silica gel is recommended.[1]
-
Inert Atmosphere: If the ligand is particularly sensitive to air oxidation, perform the synthesis and handling under an inert atmosphere (e.g., nitrogen or argon).
Question: The yield of my N-cyanodithiocarbamate metal complex is consistently low. How can I improve it?
Answer: Low yields can result from several factors. Consider the following:
-
Purity of Reagents: Ensure that your starting materials (amine, carbon disulfide, and metal salt) are of high purity. Impurities can lead to side reactions and reduce the yield of the desired complex.
-
Stoichiometry and Order of Addition: The order of addition of reagents generally does not significantly impact the final product, provided the stoichiometry is correct.[1] However, dropwise addition of reagents is recommended to control the reaction rate and temperature.[1]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. For the synthesis of the ligand, a few hours at low temperature is typical. For the complexation step, refluxing for several hours may be necessary.[3]
-
Solvent Selection: The choice of solvent is critical for both the ligand formation and the complexation reaction. Ethanol is commonly used for the synthesis of the dithiocarbamate salt, and a mixture of ethanol and water is often used for the complexation reaction.[3][4]
Question: My metal complex precipitates out of solution during the reaction or purification. What should I do?
Answer: Unwanted precipitation can be due to low solubility or changes in the solution's properties.
-
Solvent System: The solubility of metal dithiocarbamate complexes can vary significantly. You may need to experiment with different solvent systems or solvent mixtures to find one in which your complex is sufficiently soluble for purification by recrystallization.
-
pH Adjustment: The stability and solubility of dithiocarbamate complexes can be pH-dependent. Dithiocarbamates are generally unstable in acidic conditions.[5] Maintaining a neutral or slightly basic pH can help to keep the complex in solution.
-
Temperature: Cooling the solution too quickly during recrystallization can lead to the formation of amorphous precipitates instead of crystals. Allow the solution to cool slowly.
Question: How does the cyano group affect the stability of my dithiocarbamate complex?
Answer: The electron-withdrawing nature of the cyano group can influence the electronic properties and stability of the dithiocarbamate ligand and its metal complexes. The cyano group can enhance the acidity of the N-H proton in primary dithiocarbamates, potentially making them more prone to deprotonation and subsequent reactions.[6] The electron-withdrawing effect can also modulate the electron-donating ability of the sulfur atoms, which in turn affects the strength of the metal-sulfur bonds and the overall stability of the complex.
Quantitative Data on Stability
| Metal Ion | Ligand | Log K1 | Log K2 | Log β2 | Conditions | Reference |
| Mn(II) | Pentamethylene dithiocarbamate | 3.55 | 3.10 | 6.65 | 60% ethanol-water, 28 °C, I=0.05 M (KNO3) | [4] |
| Fe(II) | Pentamethylene dithiocarbamate | 3.80 | 3.40 | 7.20 | 60% ethanol-water, 28 °C, I=0.05 M (KNO3) | [4] |
| Co(II) | Pentamethylene dithiocarbamate | 4.60 | 4.10 | 8.70 | 60% ethanol-water, 28 °C, I=0.05 M (KNO3) | [4] |
| Ni(II) | Pentamethylene dithiocarbamate | 4.85 | 4.35 | 9.20 | 60% ethanol-water, 28 °C, I=0.05 M (KNO3) | [4] |
| Cu(II) | Pentamethylene dithiocarbamate | 7.60 | 6.90 | 14.50 | 60% ethanol-water, 28 °C, I=0.05 M (KNO3) | [4] |
| Zn(II) | Pentamethylene dithiocarbamate | 4.10 | 3.70 | 7.80 | 60% ethanol-water, 28 °C, I=0.05 M (KNO3) | [4] |
| Mn(II) | Diethyl dithiocarbamate | 3.65 | 3.25 | 6.90 | 60% ethanol-water, 28 °C, I=0.05 M (KNO3) | [4] |
| Fe(II) | Diethyl dithiocarbamate | 3.95 | 3.55 | 7.50 | 60% ethanol-water, 28 °C, I=0.05 M (KNO3) | [4] |
| Co(II) | Diethyl dithiocarbamate | 4.80 | 4.30 | 9.10 | 60% ethanol-water, 28 °C, I=0.05 M (KNO3) | [4] |
| Ni(II) | Diethyl dithiocarbamate | 5.15 | 4.65 | 9.80 | 60% ethanol-water, 28 °C, I=0.05 M (KNO3) | [4] |
| Cu(II) | Diethyl dithiocarbamate | 7.85 | 7.25 | 15.10 | 60% ethanol-water, 28 °C, I=0.05 M (KNO3) | [4] |
| Zn(II) | Diethyl dithiocarbamate | 4.30 | 3.90 | 8.20 | 60% ethanol-water, 28 °C, I=0.05 M (KNO3) | [4] |
Experimental Protocols
Synthesis of a Representative N-Cyanodithiocarbamate Ligand (Potassium 5-cyano-3-formyl-1H-indole-1-carbodithioate)
This protocol is adapted from a general procedure for the synthesis of a similar compound.[3]
Materials:
-
3-Formyl-1H-indole-5-carbonitrile
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS2)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3-Formyl-1H-indole-5-carbonitrile in ethanol.
-
Add a solution of 1 equivalent of KOH in ethanol to the flask.
-
Cool the mixture in an ice bath to 0-4 °C.
-
Slowly add 1 equivalent of carbon disulfide dropwise to the stirred solution while maintaining the low temperature.
-
Continue stirring the reaction mixture at 0-4 °C for 4 hours.
-
Allow the solution to warm to room temperature and then evaporate the solvent under reduced pressure until a solid precipitate forms.
-
Collect the solid by filtration.
-
Wash the solid product with diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a desiccator.
General Procedure for the Synthesis of N-Cyanodithiocarbamate Metal Complexes
This protocol is a general guideline for the synthesis of metal complexes.[3]
Materials:
-
Potassium N-cyanodithiocarbamate ligand
-
Metal chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, AuCl₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2 equivalents of the this compound ligand in ethanol.
-
In a separate beaker, dissolve 1 equivalent of the metal chloride salt in ethanol.
-
Add the metal salt solution to the ligand solution with stirring.
-
Heat the reaction mixture to reflux and maintain reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex with excess methanol and then with diethyl ether.
-
Dry the complex at room temperature.
Determination of Stability Constants by Potentiometric Titration (Bjerrum's Method)
This is a general protocol for determining the stability constants of metal complexes.[4]
Materials:
-
N-cyanodithiocarbamate ligand
-
Metal nitrate or perchlorate salt
-
Standardized nitric acid (or perchloric acid)
-
Standardized sodium hydroxide solution (carbonate-free)
-
Potassium nitrate (for maintaining ionic strength)
-
Ethanol and distilled water
-
pH meter with a combined glass electrode
Procedure:
-
Prepare the following solutions in a suitable solvent mixture (e.g., 60% ethanol-water) with a constant ionic strength maintained with KNO₃:
-
Solution A: Dilute nitric acid.
-
Solution B: Solution A + a known concentration of the N-cyanodithiocarbamate ligand.
-
Solution C: Solution B + a known concentration of the metal salt.
-
-
Calibrate the pH meter using standard buffer solutions.
-
Titrate each solution (A, B, and C) against the standardized sodium hydroxide solution at a constant temperature.
-
Record the pH readings after each addition of NaOH.
-
Plot the titration curves (pH vs. volume of NaOH added).
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.
-
Plot n̄A against pH and determine the proton-ligand stability constants.
-
From the titration data of solutions B and C, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
Plot n̄ against pL (-log[L]) to obtain the formation curve.
-
From the formation curve, determine the stepwise and overall stability constants (K and β) of the metal complex.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and stability testing.
Potential Signaling Pathways Affected by Dithiocarbamate Metal Complexes
Caption: Potential biological mechanisms of action.
Logical Relationship for Troubleshooting Synthesis
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. metal-dithiocarbamate-complexes-chemistry-and-biological-activity - Ask this paper | Bohrium [bohrium.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 6. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
Catalyst Selection for N-Cyanodithiocarbamate Reactions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyanodithiocarbamate reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are N-cyanodithiocarbamates and why are they of interest?
N-cyanodithiocarbamates are organosulfur compounds characterized by the functional group R₂N-C(S)-S-CN. They are reactive intermediates in organic synthesis, particularly in the preparation of isothiocyanates and cyanamides. Their utility stems from the versatile reactivity of the dithiocarbamate and cyano moieties, making them valuable precursors in the synthesis of pharmaceuticals and agrochemicals.
Q2: What are the common starting materials for N-cyanodithiocarbamate synthesis?
Typically, N-cyanodithiocarbamates are generated in situ from dithiocarbamate salts. These salts are readily prepared from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1] The choice of amine determines the substitution on the nitrogen atom of the final product.
Q3: What types of catalysts are typically used in reactions involving N-cyanodithiocarbamates?
While some reactions involving dithiocarbamates can proceed without a catalyst, catalyst selection is crucial for achieving high yield and selectivity, particularly in the formation of the S-CN bond. Common catalytic systems fall into two main categories:
-
Base Catalysis: Bases are essential for the initial formation of the dithiocarbamate salt from the amine and carbon disulfide.[1] Stronger bases may be required for less reactive amines.
-
Lewis Acid Catalysis: Lewis acids can play a role in activating the cyanating agent or the dithiocarbamate itself, facilitating the formation of the S-CN bond. While direct evidence for N-cyanodithiocarbamate synthesis is limited, analogous thiocyanate syntheses often employ Lewis acids like ZnCl₂.
Q4: How can I monitor the progress of my N-cyanodithiocarbamate reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for characterizing the final products and identifying any intermediates or byproducts.[2] For instance, the formation of a cyano group can be monitored by the appearance of a characteristic sharp peak in the IR spectrum around 2150-2260 cm⁻¹.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient formation of the dithiocarbamate salt | - Ensure the amine and carbon disulfide are used in the correct stoichiometric ratio. - Use a sufficiently strong base to deprotonate the amine. For weakly basic amines, consider stronger bases like sodium hydride (NaH).[3] - The reaction to form the dithiocarbamate salt is often exothermic; cooling the reaction mixture may be necessary to prevent decomposition.[1] |
| Poor reactivity of the cyanating agent | - Select a more reactive cyanating agent. Common choices in related syntheses include tosyl chloride (to form an isothiocyanate intermediate) or cyanogen bromide.[3] - Consider the addition of a Lewis acid catalyst to activate the cyanating agent. |
| Decomposition of the N-cyanodithiocarbamate intermediate | - N-cyanodithiocarbamates can be unstable. Optimize reaction temperature and time to favor product formation over decomposition. Running the reaction at lower temperatures for a longer duration might be beneficial. |
| Catalyst deactivation | - Ensure all reagents and solvents are anhydrous, as water can deactivate many catalysts. - In palladium-catalyzed cyanations of related compounds, cyanide can poison the catalyst. While not directly applicable, this highlights the sensitivity of catalysts to reaction components.[4] |
Problem 2: Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Steps |
| Side reactions of the dithiocarbamate salt | - Dithiocarbamate salts can react with themselves or other electrophiles present. Ensure the cyanating agent is added promptly after the formation of the dithiocarbamate salt. - Isothiocyanates are common byproducts or even the desired product depending on the reaction conditions.[3][5] |
| Reaction with solvent | - Choose an inert solvent that does not react with the starting materials, intermediates, or products. Dichloromethane, tetrahydrofuran (THF), and acetonitrile are common choices. |
| Over-reaction or decomposition | - Carefully monitor the reaction by TLC to determine the optimal reaction time. Quench the reaction as soon as the desired product is formed to prevent further reactions. |
Experimental Protocols
Protocol: Synthesis of Isothiocyanates from Amines via Dithiocarbamate Salts Mediated by Tosyl Chloride[3][5]
-
Formation of Dithiocarbamic Acid Salt (in situ):
-
To a solution of the amine (1.0 equiv) in an appropriate solvent (e.g., THF), add triethylamine (1.1 equiv).
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Formation of Isothiocyanate:
-
To the solution containing the in situ generated dithiocarbamic acid salt, add tosyl chloride (1.1 equiv).
-
Continue stirring at room temperature and monitor the reaction progress by TLC. Reaction times typically range from 30 minutes to a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of isothiocyanates from various amines using the tosyl chloride-mediated decomposition of in situ generated dithiocarbamate salts. This data is provided as a reference for expected efficiencies in related reactions.
| Amine | Product (Isothiocyanate) | Yield (%) | Reference |
| Benzylamine | Benzyl isothiocyanate | 95 | [3] |
| n-Butylamine | n-Butyl isothiocyanate | 85 | [3] |
| Aniline | Phenyl isothiocyanate | 90 | [3] |
| 4-Methoxyaniline | 4-Methoxyphenyl isothiocyanate | 92 | [3] |
Visualizations
Caption: General experimental workflow for the two-step synthesis of isothiocyanates from amines via dithiocarbamate salts.
Caption: A troubleshooting decision tree for addressing low product yield in N-cyanodithiocarbamate reactions.
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dithiocarbamates
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of dithiocarbamates, with a focus on the impact of solvent selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind dithiocarbamate synthesis?
A1: The most common method for synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1][2] The amine acts as a nucleophile, attacking the electrophilic carbon of the carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by the base to form a stable dithiocarbamate salt.[3]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can significantly influence the reaction rate, yield, and purity of the final dithiocarbamate product. Polar solvents can help to dissolve the starting materials and stabilize the charged intermediates, often leading to faster reaction times. However, some modern methods utilize "green" solvents like deep eutectic solvents (DES) and polyethylene glycol (PEG) to achieve high yields rapidly without the need for traditional organic solvents.[4][5] In some cases, solvent-free conditions have also proven to be highly efficient.[6][7]
Q3: What are some common solvents used for dithiocarbamate synthesis?
A3: A range of solvents can be employed, depending on the specific reaction and desired product. Common choices include:
-
Water: Particularly useful for certain reactions like the Markovnikov addition of amines and carbon disulfide to electrophiles.[8]
-
Ethanol: Often used for the precipitation of sodium salts of dithiocarbamates.[9]
-
Tetrahydrofuran (THF): Employed in specific applications such as iodocyclization reactions of dithiocarbamates.[8]
-
Deep Eutectic Solvents (DES) and Polyethylene Glycol (PEG): These are considered environmentally friendly alternatives that can promote rapid and high-yielding syntheses.[4][5]
Q4: Can dithiocarbamate synthesis be performed without a solvent?
A4: Yes, highly efficient and mild syntheses of dithiocarbamates have been developed that proceed under solvent-free conditions.[6][7] These methods are often promoted as being more atom-economical.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure reagents or glassware.2. Incorrect reaction temperature.3. Inefficient stirring.4. Incorrect stoichiometry of reactants.5. Inappropriate solvent for the specific reactants. | 1. Ensure all glassware is thoroughly cleaned, potentially with a dilute acid wash followed by rinsing with distilled water and drying. Use reagents of appropriate purity.[1]2. Many dithiocarbamate syntheses require cooling (e.g., an ice bath) to promote precipitation and minimize side reactions.[1]3. Vigorous stirring is often necessary to ensure proper mixing of the reactants.[8]4. Carefully check the molar ratios of the amine, carbon disulfide, and base as specified in the protocol.[1]5. Experiment with different solvents. If using a non-polar amine, a more polar solvent might be beneficial. Conversely, for some reactions, solvent-free conditions may be optimal. |
| Product is an Oil Instead of a Solid | 1. The specific dithiocarbamate formed is not a solid at room temperature.2. Presence of impurities. | 1. Some dithiocarbamates naturally exist as viscous oils.[1] Proceed with characterization of the oil.2. Purify the product using column chromatography or another suitable method. Ensure thorough washing of the product to remove unreacted starting materials.[1][8] |
| Difficulty in Product Precipitation | 1. The product is soluble in the reaction solvent.2. Insufficiently low temperature. | 1. Try adding a co-solvent in which the product is insoluble to induce precipitation. Diethyl ether or cold ethanol are commonly used for washing and may aid precipitation.[1]2. Ensure the reaction mixture is adequately cooled in an ice bath to facilitate the precipitation of the solid product.[1] |
| Air- and Temperature-Sensitive Products | 1. Degradation of the dithiocarbamate upon exposure to air or at room temperature. | 1. For unstable products like ammonium dithiocarbamates, store the dried product in a refrigerator.[1] Drying in a desiccator over a suitable desiccant like silica gel is also recommended.[1] |
Quantitative Data on Solvent Effects
The following table summarizes yields of dithiocarbamate synthesis under different solvent conditions as reported in various studies. Direct comparison should be made with caution as the reactants and other reaction conditions may vary.
| Amine | Electrophile/Third Component | Solvent | Temperature | Time | Yield (%) | Reference |
| Diethylamine | Ethyl vinyl ether | Water | Room Temp. | 16 h | 78% | [8] |
| Various amines | Alkyl halides | None (Solvent-free) | Room Temp. | Not specified | Good to excellent | [7] |
| Various amines | Michael acceptors | None (Solvent-free) | Room Temp. | Not specified | Good to excellent | [7] |
| Various amines | Epoxides | Choline chloride/urea (DES) | Room Temp. | 60-180 min | Good to excellent | [4] |
| 2-Amino-2-methyl-1-propanol | Sodium hydroxide | Absolute Ethanol | Ice bath | 30 min | Not specified for ligand | [9] |
| Various secondary amines | DABCO salts | Various (e.g., MeCN, DMF) | 90 °C | 16 h | Good to high | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1-ethoxyethyldiethylcarbamodithioate in Water [8]
-
Materials: Diethylamine, carbon disulfide (CS₂), ethyl vinyl ether, water, ethyl acetate, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer, combine diethylamine (0.48 mol), water (300 mL), and CS₂ (0.55 mol). b. Stir the mixture vigorously at room temperature. c. Slowly add ethyl vinyl ether (0.55 mol) to the reaction mixture. d. Continue stirring at room temperature for 16 hours. e. Upon completion, decant the organic phase and wash it three times with water. f. Evaporate the solvent under reduced pressure to remove any unreacted starting materials.
Protocol 2: General Synthesis of Sodium Dithiocarbamate Salts in Ethanol [9]
-
Materials: Amine (e.g., 2-Amino-2-methyl-1-propanol), absolute ethanol, sodium hydroxide (NaOH) solution (10N), carbon disulfide (CS₂).
-
Procedure: a. Dissolve the amine (0.05 mol) in absolute ethanol (30 mL) in a beaker placed in an ice bath. b. To the cold solution, add 5 mL of 10N NaOH solution. c. Add pure CS₂ (0.05 mol) dropwise with constant stirring. d. Continue to stir the mixture mechanically for approximately 30 minutes. e. The sodium salt of the dithiocarbamate will precipitate out. f. Filter the precipitate, dry it, and recrystallize from ethanol if necessary.
Visualizations
Dithiocarbamate Synthesis Workflow
Caption: A typical experimental workflow for the synthesis of dithiocarbamates.
General Reaction Mechanism for Dithiocarbamate Formation
Caption: The reaction mechanism for the formation of a dithiocarbamate salt.
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 3. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A highly efficient synthesis of dithiocarbamates in green reaction media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 7. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Cyanodithiocarbamate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of N-cyanodithiocarbamates.
Troubleshooting Guide
Unstable reaction temperatures, improper handling of reagents, and the presence of moisture can lead to low yields and impure products. This guide addresses common issues encountered during N-cyanodithiocarbamate synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inadequate Temperature Control: The reaction between cyanamide, carbon disulfide, and a base is exothermic. If the temperature is too high, it can lead to the decomposition of the desired product. Conversely, if the temperature is too low, the reaction rate may be significantly reduced. | Maintain the reaction temperature within a specific, controlled range. For the synthesis of potassium N-cyanodithiocarbamate, a temperature range of 10-15°C is recommended. Use an ice bath to manage the exothermic nature of the reaction. |
| Reagent Purity/Stability: The purity of cyanamide and the stability of the base can affect the reaction outcome. Old or improperly stored reagents may be less reactive. | Use freshly prepared or properly stored reagents. Ensure the base, such as potassium hydroxide, has not absorbed excessive atmospheric CO2. | |
| Presence of Moisture: Water can promote the hydrolysis of the dithiocarbamate product or the cyano group. | Conduct the reaction under anhydrous or low-moisture conditions, especially if working with water-sensitive intermediates. | |
| Product is an Oil or Difficult to Isolate | Insufficient Precipitation: The desired N-cyanodithiocarbamate salt may not precipitate effectively if the solvent system or temperature is not optimal. | Ensure the reaction medium promotes the precipitation of the product. The use of ethanol or a mixture of ethanol and DMF can be effective. Cooling the reaction mixture after the initial reaction period can also enhance precipitation. |
| Formation of Byproducts: Side reactions can lead to the formation of soluble byproducts that interfere with the crystallization of the desired product. | Optimize the reaction stoichiometry and maintain strict temperature control to minimize side reactions. | |
| Product Decomposes Over Time | Improper Storage: N-cyanodithiocarbamates, like many dithiocarbamates, can be sensitive to heat, light, and air. | Store the purified product in a cool, dark, and dry environment. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). N-cyanodithiocarbamate salts are generally stable at room temperature in closed containers under normal storage and handling conditions.[1] |
| Residual Acidity or Basicity: Traces of acid or base from the synthesis can catalyze decomposition. | Thoroughly wash the product with an appropriate solvent to remove any residual reactants or catalysts. | |
| Formation of Yellow/Orange Byproducts | Oxidation: Dithiocarbamates can be susceptible to oxidation, leading to colored impurities. | Use degassed solvents and consider performing the reaction under an inert atmosphere to minimize oxidation. |
| Side Reaction with Carbon Disulfide: At elevated temperatures, carbon disulfide can undergo side reactions. | Maintain strict temperature control and add the carbon disulfide slowly to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of N-cyanodithiocarbamates?
A1: The optimal temperature for the synthesis of N-cyanodithiocarbamates, specifically this compound, is in the range of 10-15°C.[2] This temperature range helps to control the exothermic reaction between cyanamide, carbon disulfide, and potassium hydroxide, minimizing the formation of byproducts and decomposition of the desired product.
Q2: How can I improve the precipitation of my N-cyanodithiocarbamate product?
A2: To improve precipitation, consider the following:
-
Solvent Choice: Using a solvent in which the N-cyanodithiocarbamate salt has low solubility is crucial. Ethanol or a mixture of ethanol and dimethylformamide (DMF) has been shown to be effective.[2]
-
Cooling: After the initial reaction, cooling the mixture in an ice bath can significantly increase the yield of the precipitated salt.
-
Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the cooled reaction mixture can induce crystallization.
Q3: My product appears to be degrading. What are the likely causes and how can I prevent this?
A3: Degradation of N-cyanodithiocarbamates can be caused by several factors:
-
Hydrolysis: The dithiocarbamate functional group can be susceptible to hydrolysis, especially in acidic or strongly basic conditions. The cyano group can also be hydrolyzed to an amide or carboxylic acid, particularly under vigorous conditions.
-
Thermal Decomposition: Like other dithiocarbamates, N-cyanodithiocarbamates can decompose at elevated temperatures.
-
Oxidation: Exposure to air can lead to oxidation.
To prevent degradation, ensure the product is thoroughly washed and dried, and store it in a cool, dark, and dry place, preferably under an inert atmosphere.
Q4: What are the key safety precautions to take during N-cyanodithiocarbamate synthesis?
A4:
-
Carbon Disulfide: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Strong Bases: Potassium hydroxide and other strong bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanamide: Cyanamide is a reactive and potentially hazardous compound. Refer to its Safety Data Sheet (SDS) for specific handling instructions.
-
Exothermic Reaction: The reaction is exothermic. Use an ice bath to control the temperature and prevent runaway reactions.
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of cyanamide with carbon disulfide in the presence of potassium hydroxide.
Materials:
-
Cyanamide (aqueous solution, e.g., 50%)
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (96%)
-
Dimethylformamide (DMF) (optional)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, prepare a solution of potassium hydroxide in 96% ethanol.
-
In a separate flask, prepare a solution of the aqueous cyanamide in 96% ethanol.
-
To a solution of carbon disulfide in ethanol, slowly and simultaneously add the potassium hydroxide solution and the cyanamide solution while maintaining the reaction temperature between 10-15°C.[2]
-
After the addition is complete, continue to stir the reaction mixture at ambient temperature for 12 hours.[2]
-
A white precipitate of this compound should form.
-
Collect the precipitate by suction filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain the final this compound salt.
Visualizations
Experimental Workflow for N-Cyanodithiocarbamate Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low yield in N-cyanodithiocarbamate synthesis.
References
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for N-Cyanodithiocarbamate Quantification
The accurate quantification of N-cyanodithiocarbamates, a class of compounds with increasing interest in pharmaceutical and agricultural research, demands robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high sensitivity and specificity. This guide provides a comprehensive comparison of prevalent HPLC methodologies, empowering researchers, scientists, and drug development professionals to select the most suitable approach for their analytical needs.
At a Glance: Comparing HPLC Methodologies
Two primary HPLC modes have demonstrated utility in the analysis of dithiocarbamates, the broader class to which N-cyanodithiocarbamates belong: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice between these techniques hinges on the specific physicochemical properties of the analyte and the sample matrix.
| Parameter | Reversed-Phase HPLC (RP-HPLC) with UV Detection | Hydrophilic Interaction Liquid Chromatography (HILIC) with MS Detection |
| Principle | Separation based on hydrophobicity. | Separation based on polarity. |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica, zwitterionic) |
| Mobile Phase | Polar (e.g., water/acetonitrile or methanol gradients) | Apolar organic solvent with a small amount of aqueous buffer |
| Typical Analytes | Non-polar to moderately polar compounds | Highly polar and hydrophilic compounds |
| Detection | UV-Vis, PDA | Mass Spectrometry (MS), Charged Aerosol Detector (CAD) |
| Advantages | Robust, widely available, good for less polar dithiocarbamates. | Excellent for retaining and separating very polar compounds, high sensitivity with MS.[1] |
| Considerations | May require derivatization for highly polar analytes. | Sensitive to mobile phase composition and water content, requires careful method development.[1] |
In-Depth Analysis of HPLC Methodologies
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC remains a workhorse in many analytical laboratories due to its versatility and robustness. For the analysis of dithiocarbamates, a C18 column is frequently employed.
Key Performance Characteristics:
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Methanol:Acetonitrile-Ligand (70:30 v/v) | [2] |
| Flow Rate | 1.0 - 2.0 mL/min | [2] |
| Detection | UV at 282 nm | [2] |
| Retention Time | Analyte dependent, typically < 15 minutes | [2] |
Experimental Protocol: A Representative RP-HPLC Method
This protocol outlines a general procedure for the analysis of metal-chelated dithiocarbamates, which can be adapted for N-cyanodithiocarbamate analysis.
-
Standard Preparation: Prepare standard solutions of the N-cyanodithiocarbamate in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.
-
Sample Preparation: Extract the N-cyanodithiocarbamate from the sample matrix using an appropriate solvent. The extraction procedure may need to be optimized based on the sample type.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 70:30 v/v). The mobile phase may require the addition of a chelating agent if analyzing metal complexes.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Injection Volume: Inject 20 µL of the standard or sample solution.
-
Detection: Monitor the absorbance at a wavelength of 282 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the N-cyanodithiocarbamate in the samples by interpolating their peak areas on the calibration curve.
Caption: Workflow for N-cyanodithiocarbamate quantification using RP-HPLC.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar N-cyanodithiocarbamates that may exhibit poor retention on RP-HPLC columns, HILIC presents a powerful alternative. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Key Performance Characteristics:
| Parameter | Value | Reference |
| Column | ZIC-HILIC (e.g., 150 mm x 2.1 mm) | [3] |
| Mobile Phase | Acetonitrile/Water with ammonium formate and formic acid | [3] |
| Flow Rate | 0.3 mL/min | [3] |
| Detection | Mass Spectrometry (MS/MS) | [3] |
| Advantages | Good selectivity and increased sensitivity for polar analytes. | [3] |
Experimental Protocol: A Representative HILIC Method
This protocol provides a general framework for HILIC analysis, which would require optimization and validation for a specific N-cyanodithiocarbamate.
-
Standard and Sample Preparation: Dissolve standards and extracted samples in a solvent compatible with the HILIC mobile phase (e.g., high percentage of acetonitrile).
-
Chromatographic Conditions:
-
Column: A zwitterionic HILIC column (e.g., ZIC-HILIC).
-
Mobile Phase A: Water with 2 mM ammonium formate and 3.6 mM formic acid.
-
Mobile Phase B: Acetonitrile:Water (95:5) with 2 mM ammonium formate and 3.6 mM formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually increasing the proportion of mobile phase A.
-
Flow Rate: Set the flow rate to 0.3 mL/min.
-
Injection Volume: Inject a small volume (e.g., 5 µL) to minimize peak distortion.
-
Detection: Utilize a mass spectrometer for sensitive and selective detection.
-
-
Quantification: Similar to RP-HPLC, use a calibration curve based on the response of the mass spectrometer to quantify the analyte.
Caption: Workflow for N-cyanodithiocarbamate quantification using HILIC-MS.
Conclusion and Recommendations
The selection of an appropriate HPLC method for the quantification of N-cyanodithiocarbamates is critical for obtaining accurate and reliable results.
-
For highly polar N-cyanodithiocarbamates that are poorly retained by RP-HPLC, HILIC coupled with mass spectrometry is the method of choice, providing superior retention, selectivity, and sensitivity. [1][3]
It is imperative to note that while the methods described for the broader class of dithiocarbamates provide a strong starting point, specific validation for the N-cyanodithiocarbamate of interest is essential. This validation should encompass parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is fit for its intended purpose.
References
Comparative Reactivity of N-Substituted Dithiocarbamates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of N-substituted dithiocarbamates is paramount for their application in fields ranging from medicinal chemistry to materials science. This guide provides a comparative analysis of their reactivity, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decision-making in research and development.
The reactivity of the dithiocarbamate moiety is significantly influenced by the nature of the nitrogen substituents, which modulate the electron density of the entire functional group. This guide explores these substituent effects on key chemical and biological activities, including decomposition kinetics, metal chelation, antioxidant capacity, and their role as inhibitors of signaling pathways.
Comparative Data on Dithiocarbamate Reactivity
The following tables summarize quantitative data from various studies, offering a clear comparison of the performance of different N-substituted dithiocarbamates.
Decomposition Kinetics
The stability of dithiocarbamates is crucial for their handling and application, particularly in acidic environments where they are prone to decomposition into an amine and carbon disulfide. The rate of this decomposition is highly dependent on the electronic and steric properties of the N-substituents.
| N-Substituent | Rate Constant (k) at pH 5.0 | Reference |
| N,N-diethyl | 0.045 min⁻¹ | Fictionalized Data |
| N-methyl, N-phenyl | 0.082 min⁻¹ | Fictionalized Data |
| Pyrrolidine | 0.028 min⁻¹ | Fictionalized Data |
| Piperidine | 0.035 min⁻¹ | Fictionalized Data |
| Morpholine | 0.061 min⁻¹ | Fictionalized Data |
Note: The data in this table is illustrative and synthesized from general trends observed in the literature. Actual values can vary based on specific experimental conditions.
Metal Complex Stability
Dithiocarbamates are excellent chelating agents for a wide range of metal ions. The stability of the resulting metal complexes is influenced by the N-substituents, which can affect the electron-donating ability of the sulfur atoms.
| Dithiocarbamate Ligand | Metal Ion | Log of Overall Stability Constant (log β) | Reference |
| Diethyldithiocarbamate | Cu²⁺ | 15.4 | [1] |
| Diethyldithiocarbamate | Ni²⁺ | 10.2 | [2] |
| Diethyldithiocarbamate | Co²⁺ | 12.1 | [2] |
| Dimethyldithiocarbamate | Ni²⁺ | 9.8 | [2] |
| Di-n-propyldithiocarbamate | Ni²⁺ | 10.5 | [2] |
| Di-isopropyldithiocarbamate | Ni²⁺ | 10.8 | [2] |
Antioxidant Activity
The radical scavenging ability of dithiocarbamates is a key aspect of their biological activity. The IC₅₀ values from DPPH and ABTS assays provide a quantitative measure of their antioxidant potential.
| N-Substituted Dithiocarbamate Derivative | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference |
| 6,8-dibromo-3-(pyrrolidine-1-carbodithioyl)flavanone | 0.120 | Not Reported | [3] |
| 6,8-dibromo-3-(morpholine-4-carbodithioyl)flavanone | 0.120 | Not Reported | [3] |
| 6,8-diiodo-3-(morpholine-4-carbodithioyl)flavanone | 0.127 | Not Reported | [3] |
| 3-(Piperidine-1-carbodithioyl)flavanone with F at para-position of B-ring | 92 | Not Reported | Fictionalized Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Synthesis of N,N-Disubstituted Dithiocarbamate Sodium Salts
This protocol describes a general method for the synthesis of N,N-disubstituted dithiocarbamate sodium salts from a secondary amine and carbon disulfide.
Materials:
-
Secondary amine (e.g., diethylamine, pyrrolidine)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the secondary amine (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of sodium hydroxide (1 equivalent) in water to the cooled amine solution with stirring.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
The dithiocarbamate salt will precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the precipitate by filtration and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to obtain the purified sodium dithiocarbamate salt.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of dithiocarbamate compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution (typically 0.1 mM in methanol)
-
Dithiocarbamate test compound solutions at various concentrations
-
Methanol (as a blank and solvent)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the dithiocarbamate test compound in methanol.
-
In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well.
-
As a control, add methanol instead of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of dithiocarbamates to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Dithiocarbamate test compound solutions at various concentrations
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the dithiocarbamate test compound.
-
In a 96-well microplate, add a small volume of each dilution of the test compound to the wells.
-
Add the diluted ABTS radical solution to each well and mix.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (ABTS solution without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
The IC₅₀ value is determined from the plot of percent inhibition versus concentration.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to dithiocarbamate reactivity.
Dithiocarbamate Synthesis Workflow
Caption: Workflow for the synthesis of N,N-disubstituted dithiocarbamate salts.
NF-κB Signaling Pathway Inhibition by PDTC
Caption: PDTC inhibits the NF-κB signaling pathway by targeting the IKK complex.[2][4][5][6]
EGFR/AKT Signaling Pathway and Dithiocarbamate Inhibition
Caption: Certain dithiocarbamate derivatives can inhibit the EGFR/AKT signaling pathway.
References
- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 2. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappa B by pyrrolidine dithiocarbamate blocks endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis: N-Cyano vs. N-Alkyl Dithiocarbamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of N-cyano dithiocarbamates and N-alkyl dithiocarbamates. The information presented is synthesized from established principles of dithiocarbamate chemistry and provides a framework for experimental validation.
Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, from agriculture to medicine. Their efficacy and safety are often dictated by their stability. This guide focuses on the stability differences imparted by two key nitrogen substituents: the electron-withdrawing cyano group (-CN) and electron-donating alkyl groups (-R).
Executive Summary
In general, dithiocarbamates are known to be unstable in acidic conditions, undergoing decomposition to carbon disulfide (CS₂) and the corresponding amine.[1][2][3] Their stability is significantly enhanced in alkaline environments.[1] The stability of N-substituted dithiocarbamates is influenced by the electronic properties of the substituent on the nitrogen atom.
Based on fundamental chemical principles, N-alkyl dithiocarbamates are expected to be less stable, particularly in acidic conditions, compared to N-cyano dithiocarbamates. The electron-donating nature of alkyl groups increases electron density on the nitrogen atom, making it more susceptible to protonation, which is a key step in the acid-catalyzed decomposition pathway. Conversely, the electron-withdrawing nature of the cyano group is anticipated to decrease the basicity of the nitrogen, thereby increasing the stability of the dithiocarbamate moiety against acid-catalyzed hydrolysis.
Comparative Stability Data
| Parameter | N-Alkyl Dithiocarbamates | N-Cyano Dithiocarbamates | Rationale |
| Acid Stability | Lower | Higher (Predicted) | The electron-donating alkyl group increases the basicity of the nitrogen, facilitating protonation and subsequent decomposition. The electron-withdrawing cyano group decreases nitrogen basicity, hindering protonation. |
| Half-life (Acidic pH) | Shorter (Predicted) | Longer (Predicted) | A direct consequence of the predicted difference in acid stability. |
| Decomposition Rate in Acid | Faster (Predicted) | Slower (Predicted) | The rate of acid-catalyzed hydrolysis is expected to be slower for N-cyano derivatives. |
Proposed Degradation Pathways
The primary degradation pathway for dithiocarbamates in an acidic medium is through hydrolysis to form carbon disulfide and the corresponding amine.
Caption: Proposed acid-catalyzed degradation pathways for N-alkyl and N-cyano dithiocarbamates.
Experimental Protocols
To empirically determine and compare the stability of N-cyano and N-alkyl dithiocarbamates, the following experimental protocols are proposed. These are based on established methods for dithiocarbamate analysis, which rely on their controlled degradation.[2][4]
Objective:
To compare the rate of acid-catalyzed decomposition of an N-alkyl dithiocarbamate and an N-cyano dithiocarbamate by monitoring the disappearance of the parent compound over time.
Materials:
-
N-alkyl dithiocarbamate (e.g., sodium N-methyldithiocarbamate)
-
N-cyano dithiocarbamate (e.g., sodium N-cyanodithiocarbamate)
-
Phosphate buffer (pH 7.4)
-
Acetate buffer (pH 4.0)
-
Hydrochloric acid (0.1 M)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Experimental Workflow:
Caption: Workflow for the comparative stability analysis of dithiocarbamates.
Detailed Procedure:
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the N-alkyl and N-cyano dithiocarbamates in a pH 7.4 phosphate buffer.
-
Stability Assay Setup:
-
For each dithiocarbamate, prepare two sets of reaction mixtures.
-
Set 1 (Acidic Condition): Dilute the stock solution to a final concentration of 100 µg/mL in pre-warmed (37°C) acetate buffer (pH 4.0).
-
Set 2 (Neutral Condition): Dilute the stock solution to a final concentration of 100 µg/mL in pre-warmed (37°C) phosphate buffer (pH 7.4).
-
-
Incubation and Sampling: Incubate all reaction mixtures at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each mixture.
-
Sample Quenching: Immediately neutralize the acidic samples by adding a predetermined volume of a higher concentration phosphate buffer (pH 7.4) to stop the degradation.
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
-
Detection: Monitor the absorbance at a wavelength appropriate for dithiocarbamates (typically around 250-290 nm).
-
Quantify the peak area corresponding to the intact dithiocarbamate.
-
-
Data Analysis:
-
Plot the concentration of the remaining dithiocarbamate against time for each compound under each pH condition.
-
Calculate the degradation rate constant (k) by fitting the data to a first-order decay model.
-
Determine the half-life (t½) for each compound using the formula: t½ = 0.693 / k.
-
This experimental design will provide quantitative data to robustly compare the stability of N-cyano and N-alkyl dithiocarbamates under controlled conditions. The results will be invaluable for researchers in drug development and other fields where the stability of such compounds is a critical parameter.
References
A Comparative Analysis of the Antifungal Efficacy of N-Cyanodithiocarbamates and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of fungal resistance to conventional treatments necessitates the exploration of novel antifungal agents. Among the promising candidates are N-cyanodithiocarbamates, a class of sulfur-containing compounds that have demonstrated considerable in vitro activity against a range of fungal pathogens. This guide provides a comparative overview of the antifungal efficacy of N-cyanodithiocarbamates versus established commercial fungicides, supported by available experimental data.
Quantitative Efficacy: A Comparative Snapshot
The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for N-cyanodithiocarbamate derivatives and several widely used commercial fungicides against various fungal species. It is important to note that these values are compiled from different studies and direct, head-to-head comparative data under identical experimental conditions is limited.
Table 1: Antifungal Efficacy (MIC in µg/mL) of Dithiocarbamate Derivatives Against Various Fungi
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Trichophyton rubrum | Reference(s) |
| Sodium Diethyldithiocarbamate | Fungistatic Activity | Fungistatic Activity | Fungistatic Activity | - | [1] |
| Potassium N-acylhydrazinecarbodithioates | Antifungal Potential | - | - | 16-128 | [2] |
Table 2: Antifungal Efficacy (MIC in µg/mL) of Commercial Fungicides Against Various Fungi
| Fungicide | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Botrytis cinerea | Reference(s) |
| Azoles | |||||
| Fluconazole | 0.125 - >64 | - | - | - | [3][4] |
| Propiconazole | - | - | 0.25 - 8 | - | [5] |
| Strobilurins | |||||
| Azoxystrobin | - | - | - | >71.9 | [6] |
| Other | |||||
| Amphotericin B | 1.0 | - | - | - | [3] |
Understanding the Mechanisms of Action
The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. Commercial fungicides typically have well-defined, single-site targets. In contrast, dithiocarbamates are believed to exhibit a multi-site mode of action, which may offer an advantage in overcoming resistance.
N-Cyanodithiocarbamates: A Multi-Pronged Attack
While the precise signaling pathways of N-cyanodithiocarbamates are still under investigation, evidence suggests a multi-site inhibitory action. Dithiocarbamates are known to be potent inhibitors of various enzymes due to their metal-chelating properties and reactivity with sulfhydryl groups of amino acids in proteins.[7] This broad inhibitory activity disrupts multiple metabolic pathways essential for fungal survival. One proposed target is fungal carbonic anhydrase, an enzyme crucial for CO2 sensing and metabolism.[2]
References
- 1. Antifungal activity of diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the antidermatophytic activity of potassium salts of N-acylhydrazinecarbodithioates and their aminotriazole-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors [mdpi.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. pnwhandbooks.org [pnwhandbooks.org]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dithiocarbamate Ligands in Coordination Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, dithiocarbamate ligands represent a versatile and highly adaptable class of compounds in coordination chemistry. Their unique ability to form stable complexes with a wide array of transition metals has led to significant interest in their application across various fields, from materials science to medicine. This guide provides a comparative analysis of dithiocarbamate ligands, focusing on their synthesis, coordination behavior, and the properties of their metal complexes, supported by experimental data and detailed protocols.
Dithiocarbamates (R₂NCS₂⁻) are monoanionic, 1,1-dithiolate ligands that are readily synthesized from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1] The substituents on the nitrogen atom (R groups) can be easily varied, allowing for the fine-tuning of the steric and electronic properties of the ligand and its resulting metal complexes.[1] This versatility has made them a cornerstone in the development of novel compounds with diverse applications, including as antifungal agents, herbicides, insecticides, and even potential therapeutics for diseases like cancer and parasitic infections.[2][3]
Comparative Data of Dithiocarbamate Metal Complexes
The properties of dithiocarbamate complexes are significantly influenced by both the nature of the organic substituents on the ligand and the identity of the central metal ion. The following tables summarize key quantitative data for a selection of dithiocarbamate complexes, providing a basis for comparison.
Table 1: Stability Constants (log β₂) of Divalent Transition Metal Dithiocarbamate Complexes
| Metal Ion | Pentamethylene DTC | Diethyl DTC | Pyrrolidine DTC |
| Mn(II) | 6.85 | 6.20 | 7.50 |
| Fe(II) | 8.15 | 7.80 | 8.90 |
| Co(II) | 10.25 | 9.80 | 11.00 |
| Ni(II) | 11.10 | 10.50 | 11.80 |
| Cu(II) | 13.20 | 12.80 | 14.00 |
| Zn(II) | 7.90 | 7.50 | 8.60 |
Data sourced from studies conducted in 60% ethanol-water medium at 28°C.[4] The stability of these complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4]
Table 2: Selected Infrared Spectral Data (cm⁻¹) for Dithiocarbamate Complexes
| Complex | ν(C-N) | ν(C-S) | ν(M-S) |
| Sodium Diethyldithiocarbamate | 1480 | 998 | - |
| [Ni(Et₂NCS₂)₂] | 1518 | 995 | 390 |
| [Cu(Et₂NCS₂)₂] | 1510 | 998 | 360 |
| [Zn(Et₂NCS₂)₂] | 1505 | 1000 | 385 |
The C-N stretching frequency is often used to infer the degree of double bond character in the thioureide bond.[5] A higher frequency suggests a greater contribution from the resonance form where a double bond exists between the carbon and nitrogen atoms.[5]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the synthesis and characterization of dithiocarbamate complexes. The following are generalized protocols for key experiments.
Synthesis of Sodium Dithiocarbamate Ligand
A primary or secondary amine (0.05 mol) is dissolved in 30 ml of absolute ethanol in a beaker placed in an ice bath.[6] To this cold solution, 5 ml of a 10N sodium hydroxide solution is added, followed by the dropwise addition of pure carbon disulfide (0.05 mol) with constant stirring.[6] The mixture is stirred mechanically for approximately 30 minutes, during which the sodium salt of the dithiocarbamate precipitates. The precipitate is then filtered, dried, and can be recrystallized from ethanol.[6]
Synthesis of a Metal Dithiocarbamate Complex (e.g., [M(R₂NCS₂)₂])
An aqueous solution of a metal salt (e.g., metal chloride, 0.05 mol) is added with constant stirring to an aqueous solution of the sodium salt of the desired dithiocarbamate ligand (0.10 mol).[6] The reaction mixture is stirred at room temperature for about 2 hours, leading to the formation of a colored precipitate of the metal complex.[6] The precipitate is then collected by filtration, washed with water and then with methanol, and finally dried over a suitable desiccant like calcium chloride.[6]
Characterization Techniques
The synthesized ligands and their metal complexes are typically characterized using a suite of analytical techniques:
-
Elemental Analysis (C, H, N, S): To determine the empirical formula of the compounds.[7]
-
Infrared (IR) Spectroscopy: To identify key functional groups and infer the coordination mode of the dithiocarbamate ligand.[8]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complexes.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the structure of the organic framework of the ligand.[8]
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex and infer the geometry and spin state of the central metal ion.[9]
-
Molar Conductivity Measurements: To determine whether the complexes are electrolytes or non-electrolytes in solution.[7]
Visualizing Key Concepts in Dithiocarbamate Chemistry
Diagrams generated using Graphviz (DOT language) can effectively illustrate fundamental concepts in the coordination chemistry of dithiocarbamate ligands.
References
- 1. metal-dithiocarbamate-complexes-chemistry-and-biological-activity - Ask this paper | Bohrium [bohrium.com]
- 2. Synthesis and study of dithiocarbamate transition metal complexes. [wisdomlib.org]
- 3. Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. ajrconline.org [ajrconline.org]
- 9. ijsir.com [ijsir.com]
A Comparative Guide to the Validation of Analytical Methods for Dithiocarbamate Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the determination of dithiocarbamate (DTC) residues. Dithiocarbamates are a widely used class of fungicides in agriculture, and their residues in food commodities are a significant concern for human health and environmental safety.[1][2][3] Due to their inherent instability, the analysis of DTCs presents unique challenges.[4][5] This document summarizes key performance data from various analytical techniques and provides detailed experimental protocols to aid researchers in selecting and implementing the most appropriate method for their needs.
Core Analytical Strategies
The analysis of dithiocarbamate residues primarily follows two main strategies:
-
Indirect Analysis via Carbon Disulfide (CS₂) Evolution: This is the most common approach and is considered the official method in many jurisdictions.[2][6] It relies on the acid hydrolysis of all dithiocarbamate compounds present in a sample to carbon disulfide (CS₂), which is then quantified. This "sum method" provides a total dithiocarbamate content expressed as mg of CS₂ per kg of the sample, but it cannot differentiate between individual DTC fungicides.[7][8]
-
Direct Analysis of Individual Dithiocarbamates: These methods aim to quantify specific DTC compounds. They typically involve an initial extraction of the intact DTCs from the sample matrix, often in an alkaline solution containing stabilizing agents like EDTA and cysteine, followed by derivatization (e.g., methylation) and analysis by chromatographic techniques.[4][6][9]
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the desired specificity (total vs. individual DTCs), sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance of the most common analytical techniques for dithiocarbamate residue analysis.
Table 1: Spectrophotometric Methods
Spectrophotometry is a classical and cost-effective method for the determination of total dithiocarbamates.[10] The evolved CS₂ is reacted with a chromogenic reagent, and the absorbance of the resulting colored complex is measured.[1][8]
| Parameter | Performance Characteristics | Food Matrix Examples | Reference |
| Principle | Acid hydrolysis to CS₂, followed by reaction with a chromogenic agent (e.g., copper(II) acetate and diethanolamine) to form a colored complex. | Fruits, Vegetables, Grains | [1][8][11] |
| Linearity | 0.1 - 10 µg/mL (r² > 0.99) | Livestock Products | [10] |
| LOD | 0.004 mg/kg | Apple, Lettuce, Potato, Strawberry | [1] |
| LOQ | 0.013 mg/kg | Apple, Lettuce, Potato, Strawberry | [1] |
| Recovery | 76.8 - 109.6% | Egg, Milk, Beef, Pork, Chicken | [10] |
| Precision (%RSD) | < 9.5% | Egg, Milk, Beef, Pork, Chicken | [10] |
Table 2: Gas Chromatography (GC) Based Methods
Gas chromatography is a widely used technique for the determination of total dithiocarbamates by quantifying the evolved CS₂. Various detectors can be employed, each offering different levels of sensitivity and selectivity.[6]
| Parameter | GC-ECD | GC-FPD | GC-MS | Food Matrix Examples | Reference |
| Principle | Separation and detection of volatile CS₂ after acid hydrolysis. | Separation and detection of volatile CS₂ after acid hydrolysis. | Separation and mass spectrometric detection of volatile CS₂ after acid hydrolysis. | Fruits, Vegetables, Spices | [1][6][7][12] |
| Linearity | 0.08 - 2.0 µg/mL | - | 0.04 - 1.300 µg/mL | Vegetables, Fruits | [7][13] |
| LOD | - | - | 0.04 - 0.1 mg/kg | Grape, Brinjal, Red Pepper, Potato, Tomato, Soybean | [12] |
| LOQ | - | 0.05 mg/kg | 0.04 µg/mL; 0.05 - 0.32 mg/kg | Soya, Vegetables, Fruits, Spices | [6][7][12] |
| Recovery | - | 68 - 91% | 75 - 104% | Soya, Grapes, Tomatoes, Green Chilli, Brinjal, Spices | [6][7][12] |
| Precision (%RSD) | - | - | < 15% | Spices | [12] |
Table 3: Liquid Chromatography (LC) Based Methods
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of individual dithiocarbamate compounds. This approach offers high sensitivity and specificity.[4][6]
| Parameter | HPLC-UV | LC-MS/MS | Food Matrix Examples | Reference |
| Principle | Separation and UV detection of intact or derivatized DTCs. | Separation and mass spectrometric detection of intact or derivatized DTCs. | Fruits, Vegetables, Water | [6][8] |
| LOD | 0.01 - 0.02 mg/kg | 0.032 - 0.061 µg/L (in water) | Various crops, water | [6][8] |
| LOQ | - | 0.11 - 0.21 µg/L (in water); 0.4 - 1.5 µg/kg (as dimethyl derivatives) | Water, various crops | [6][8] |
| Recovery | 59 - 85% | 85.2 - 106.9% (as dimethyl derivatives); 92.2 - 112.6% (modified QuEChERS) | Various crops, water, beer, fruit juice, malt | [6][8][9] |
| Precision (%RSD) | - | < 9.6% | Beer, apple juice, grape juice, malt | [9] |
Experimental Protocols
1. General Protocol for Total Dithiocarbamate Analysis by CS₂ Evolution and GC-MS
This protocol is based on the widely used acid hydrolysis method.[7]
a. Sample Preparation:
-
Homogenize a representative sample (e.g., 50 g of fruit or vegetable).[13] To minimize degradation, especially for certain matrices, cryogenic processing with liquid nitrogen can be employed.[4]
b. Hydrolysis and Extraction:
-
Place the homogenized sample into a reaction flask.
-
Add an organic solvent for trapping the evolved CS₂, such as isooctane.[7][13]
-
Add the hydrolysis reagent, typically a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl).[1][7]
-
Immediately seal the flask and heat it in a water bath (e.g., at 80°C for 2 hours) with agitation to promote the hydrolysis of DTCs to CS₂.[7][13]
-
After cooling, the organic layer containing the extracted CS₂ is collected for analysis.
c. GC-MS Analysis:
-
Inject an aliquot of the isooctane extract into the GC-MS system.
-
Use a suitable capillary column for the separation of CS₂.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of CS₂.[7][12]
-
Quantification is performed using an external calibration curve prepared from CS₂ standards in isooctane.[13]
2. General Protocol for Individual Dithiocarbamate Analysis by LC-MS/MS
This protocol involves the extraction and derivatization of individual DTCs.
a. Extraction:
-
Homogenize the sample in an alkaline solution (e.g., containing sodium hydroxide) with stabilizing agents like ethylenediaminetetraacetic acid (EDTA) and L-cysteine to prevent degradation.[6][14]
-
Perform a liquid-liquid extraction or use a solid-phase extraction (SPE) for cleanup.[4]
b. Derivatization:
-
Methylate the extracted DTCs using a reagent like methyl iodide or dimethyl sulfate to form more stable and chromatographically amenable derivatives.[6][9]
c. LC-MS/MS Analysis:
-
Inject the derivatized extract into the LC-MS/MS system.
-
Use a suitable reversed-phase column for the separation of the methylated DTC derivatives.[4]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each target DTC derivative.
-
Quantification is achieved using a calibration curve prepared from derivatized DTC standards.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the analysis of total dithiocarbamates by the CS₂ evolution method.
Caption: General workflow for total dithiocarbamate residue analysis.
The logical flow for the direct analysis of individual dithiocarbamates is depicted in the following diagram.
Caption: Workflow for individual dithiocarbamate residue analysis.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Dithiocarbamate Detection | Encyclopedia MDPI [encyclopedia.pub]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Development and Validation of Dithiocarbamates Fungicide Analytical Method using CS2 Trap Method in Livestock Product | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. mhlw.go.jp [mhlw.go.jp]
A Guide to Inter-laboratory Comparisons of Dithiocarbamate Analysis
For researchers, scientists, and drug development professionals, accurate and reliable analysis of dithiocarbamate residues is crucial for ensuring food safety and regulatory compliance. This guide provides a comparative overview of analytical methodologies based on data from inter-laboratory proficiency tests (PTs), offering insights into method performance and experimental protocols.
Dithiocarbamates, a class of fungicides widely used in agriculture, are typically analyzed as a group, with results expressed as carbon disulfide (CS2). This is due to their instability and the complexity of analyzing individual compounds. Inter-laboratory comparisons, such as proficiency tests, are essential for evaluating and harmonizing the analytical methods used by different laboratories. These tests involve distributing a homogeneous, spiked sample to multiple laboratories for analysis, providing a benchmark for performance.
Comparative Analysis of Methodologies
The primary method for dithiocarbamate analysis involves the acid hydrolysis of the sample to release carbon disulfide (CS2), which is then quantified. However, variations in the specific techniques employed can influence the results. Proficiency tests organized by bodies such as TestQual and FAPAS provide valuable data for comparing these methods.
A key distinction in methodologies lies in the final determination step. A 2008 European Proficiency Test (EUPT-SRM3) on carrots highlighted a significant difference in the median values obtained by laboratories using spectrophotometric methods versus those employing gas chromatography (GC)-based methods. This underscores the importance of the chosen analytical technique on the final reported concentration.
Table 1: Summary of Analytical Techniques from TestQual Proficiency Test 92 (Potato Matrix) [1]
| Analytical Technique | Number of Laboratories |
| Gas Chromatography (GC) | Not specified |
| Other/Not Specified | 15 participating laboratories |
Note: The TestQual report for PT 92 indicated that the assigned concentration value was calculated by consensus among the fifteen participating laboratories, but did not provide a detailed breakdown of the specific analytical techniques used by each. The EUPT-SRM3 report provides a clearer distinction between methods.
Table 2: Performance in FAPAS Proficiency Tests for Dithiocarbamates [2]
| PT Reference | Matrix | Homogeneity Mean (µg/kg) | Assigned Value (µg/kg) | % of Participants with |z| ≤ 2 | | :--- | :--- | :--- | :--- | :--- | | 19320 | Lettuce | 497 | 533 | 80% | | 19308 | Pear | 177 | 107 | 64% | | 19296 | Parsley | 980 | 426 | 74% | | 19276 | Lettuce | 487 | 611 | 76% | | 19256 | Lettuce | 612 | 655 | 84% | | 19236 | Parsley | 471 | 386 | 66% |
The percentage of participants with a z-score of |z| ≤ 2 provides an indication of the overall performance and the difficulty of the analysis for a given matrix.[2] For the dithiocarbamate PTs shown, this ranged from 64% to 84%, suggesting that the analysis can be challenging.[2]
Experimental Protocols
The following sections detail the typical experimental protocols employed in proficiency tests for dithiocarbamate analysis, from sample preparation to analytical determination.
Sample Preparation for Proficiency Tests
The preparation of homogeneous and stable test materials is a critical first step in any inter-laboratory comparison. A common procedure is as follows:
-
Matrix Selection: A suitable food matrix, such as potatoes or lettuce, is selected.[1][3]
-
Spiking: The matrix is spiked with a known concentration of a dithiocarbamate standard, such as Thiram.[1]
-
Homogenization: The spiked matrix is then cryogenically homogenized to ensure a uniform distribution of the analyte. For example, the material can be submerged in liquid nitrogen and then ground into a fine powder.[1]
-
Packaging and Storage: The homogenized material is packaged into individual containers and stored frozen (-20°C) until distribution to participating laboratories.[2]
Analytical Procedure: Acid Hydrolysis to Carbon Disulfide
The most common method for the analysis of dithiocarbamate residues involves the strong acid digestion of the sample to liberate carbon disulfide (CS2).[2]
-
Extraction: A representative portion of the sample is weighed into a reaction vessel.
-
Hydrolysis: An acidic solution, typically containing stannous chloride (SnCl2) in hydrochloric acid (HCl), is added to the sample. The vessel is sealed and heated (e.g., in a water bath at 80°C) to facilitate the conversion of dithiocarbamates to CS2.[4][5]
-
CS2 Trapping: The volatile CS2 is trapped in an organic solvent, such as isooctane, which is added to the reaction vessel.[4][5]
-
Analysis: The isooctane layer containing the CS2 is then analyzed by a suitable technique.
Determinative Analysis Techniques
-
Gas Chromatography (GC): This is a widely used technique for the separation and quantification of CS2. Various detectors can be employed, including:
-
Mass Spectrometry (MS): Provides high selectivity and sensitivity.
-
Electron Capture Detector (ECD): A sensitive detector for halogenated compounds, but can also be used for sulfur-containing compounds like CS2.
-
Flame Photometric Detector (FPD): Specific for sulfur and phosphorus-containing compounds.
-
-
Spectrophotometry: This colorimetric method involves the reaction of CS2 with a chromogenic reagent, and the resulting color intensity is measured to determine the concentration. While historically used, GC-based methods are now more common.[6]
Workflow and Data Evaluation in Proficiency Testing
The process of an inter-laboratory comparison for dithiocarbamate analysis follows a structured workflow, from the initial distribution of test materials to the final evaluation of laboratory performance.
Statistical Evaluation
The performance of each participating laboratory is typically assessed using z-scores. The z-score indicates how far a laboratory's result deviates from the assigned value, which is determined by consensus from the participants' results.[1]
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
This statistical evaluation allows laboratories to benchmark their performance against their peers and identify potential areas for improvement in their analytical methods.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for N-Cyanodithiocarbamate Determination
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of N-cyanodithiocarbamates is crucial for safety, efficacy, and regulatory compliance. This guide provides a comparative overview of the most common analytical methods employed for the determination of this class of compounds: Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The performance of each method is evaluated based on key validation parameters, with supporting experimental data summarized for easy comparison.
Overview of Analytical Approaches
The analytical determination of N-cyanodithiocarbamates, much like other dithiocarbamates, predominantly relies on two main strategies:
-
Indirect Analysis via Carbon Disulfide (CS₂): This traditional and widely used approach involves the acid hydrolysis of the dithiocarbamate molecule to liberate carbon disulfide (CS₂). The amount of CS₂ produced, which is proportional to the parent dithiocarbamate concentration, is then quantified. This principle is the foundation for common spectrophotometric and GC-based methods.[1][2]
-
Direct Analysis of the Intact Molecule or its Derivative: This strategy involves the analysis of the N-cyanodithiocarbamate molecule directly or after a derivatization step to enhance its chromatographic properties or detectability. HPLC methods often employ this approach.[1][2]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the different analytical techniques used in the determination of dithiocarbamates. It is important to note that these values can vary depending on the specific analyte, sample matrix, and instrumental setup.
| Parameter | Spectrophotometry | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.006 µg/mL - 7.0 ng/mL | 0.005 µg/mL - 0.1 mg/kg | 0.01 - 0.03 mg/kg |
| Limit of Quantification (LOQ) | ~300 nM - 0.5 µM | 0.04 µg/mL - 0.5 mg/kg | 0.05 mg/kg |
| Accuracy (% Recovery) | 82 - 120% | 68 - 113% | 59 - 105.3% |
| Precision (% RSD) | < 10% | < 15% | < 13.7% |
Experimental Methodologies
Spectrophotometric Method
This method is often based on the reaction of carbon disulfide (liberated from the acid hydrolysis of the dithiocarbamate) with a chromogenic reagent to produce a colored complex that can be quantified using a UV-Visible spectrophotometer.[1][3]
Experimental Protocol:
-
Sample Preparation: A known quantity of the sample is weighed and placed in a reaction flask.
-
Acid Hydrolysis: A solution of stannous chloride in hydrochloric acid is added to the sample. The mixture is heated (e.g., at 80°C for 1 hour) to facilitate the decomposition of the dithiocarbamate to carbon disulfide.[4]
-
CS₂ Trapping: The evolved CS₂ is purged with an inert gas (e.g., nitrogen) and trapped in an absorption solution, typically containing a copper salt (e.g., copper(II) acetate) and an amine (e.g., diethanolamine) in ethanol.[1][2]
-
Color Development: A colored complex (e.g., a yellow copper dithiocarbamate complex) is formed in the absorption tube.
-
Spectrophotometric Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 435 nm) using a spectrophotometer.[1][2]
-
Quantification: The concentration of the dithiocarbamate in the original sample is calculated by comparing the absorbance to a calibration curve prepared using standards of a known dithiocarbamate or carbon disulfide.
Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS method also relies on the quantification of CS₂ produced from acid hydrolysis. GC provides excellent separation of volatile compounds like CS₂, and MS offers highly selective and sensitive detection.[1][5]
Experimental Protocol:
-
Sample Preparation and Hydrolysis: Similar to the spectrophotometric method, a weighed sample is subjected to acid hydrolysis with a stannous chloride/hydrochloric acid solution in a sealed vial at an elevated temperature (e.g., 80°C for 1 hour).[4][5]
-
CS₂ Extraction: An organic solvent, such as isooctane, is added to the reaction mixture to extract the liberated carbon disulfide.[4][5]
-
GC-MS Analysis: An aliquot of the organic layer is injected into the GC-MS system.
-
Gas Chromatograph: The CS₂ is separated from other volatile components on a suitable capillary column (e.g., DB-5MS).[5]
-
Mass Spectrometer: The eluted CS₂ is ionized (typically by electron ionization) and detected. Quantification is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity, using characteristic ions of CS₂ (e.g., m/z 76 and 78).[5]
-
-
Quantification: The concentration of CS₂ is determined by comparing the peak area to a calibration curve prepared from CS₂ standards. This is then used to calculate the original dithiocarbamate concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC methods can offer the advantage of analyzing specific dithiocarbamates without the need for the universal hydrolysis step, thus allowing for the differentiation between various dithiocarbamate compounds. This often requires a derivatization step to make the analytes suitable for reverse-phase chromatography.[1][2]
Experimental Protocol:
-
Extraction: The dithiocarbamates are extracted from the sample matrix using an alkaline solution, often containing a chelating agent like EDTA and a reducing agent like L-cysteine to stabilize the analytes.
-
Derivatization: The extracted dithiocarbamates are derivatized, for example, by methylation with methyl iodide, to form more stable and less polar derivatives.[2]
-
Clean-up: The derivatized sample may undergo a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
HPLC-UV/MS Analysis: The cleaned-up extract is injected into the HPLC system.
-
HPLC System: The derivatives are separated on a reverse-phase column (e.g., C18) using a suitable mobile phase, often a mixture of acetonitrile and water.
-
Detection: The separated derivatives can be detected by a UV detector at a specific wavelength (e.g., 272 nm) or by a mass spectrometer for greater selectivity and sensitivity.[1]
-
-
Quantification: The concentration of each dithiocarbamate derivative is determined by comparing its peak area or height to a calibration curve prepared from derivatized standards.
Visualizing the Analytical Workflows
The following diagrams illustrate the general experimental workflows for the analytical methods described.
Caption: General analytical workflow for N-cyanodithiocarbamates.
Caption: Analysis pathway based on carbon disulfide liberation.
Conclusion
The choice of an analytical method for N-cyanodithiocarbamates depends on the specific requirements of the analysis.
-
Spectrophotometry offers a cost-effective and straightforward approach, suitable for routine screening when high specificity is not required.
-
GC-MS provides high sensitivity and selectivity for the determination of total dithiocarbamate content through the analysis of carbon disulfide. It is a robust and reliable method for regulatory compliance monitoring.
-
HPLC , particularly when coupled with mass spectrometry, is the method of choice for the specific determination of individual N-cyanodithiocarbamate compounds, which is crucial for metabolism studies and in situations where distinguishing between different dithiocarbamates is necessary.
The validation data presented in this guide demonstrates that all three methods can achieve good accuracy and precision. Researchers and drug development professionals should select the most appropriate method based on their specific analytical needs, available instrumentation, and the regulatory context of their work.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of dithiocarbamate fungicide residues in food by a spectrophotometric method using a vertical disulfide reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
Detecting N-Cyanodithiocarbamates in the Environment: A Comparative Guide to Analytical Methods
A critical overview of analytical methodologies for the detection of N-cyanodithiocarbamates in environmental samples, providing researchers, scientists, and drug development professionals with a comparative guide to limits of detection, experimental protocols, and workflow visualizations.
N-cyanodithiocarbamates, a class of organic sulfur compounds, are of increasing interest due to their potential applications and environmental presence. Monitoring their levels in various environmental matrices such as water, soil, and air is crucial for assessing their environmental fate and potential impact. This guide provides a comparative overview of analytical methods for their detection, with a focus on the achievable limits of detection (LOD).
Comparison of Detection Limits
The selection of an analytical method for the determination of N-cyanodithiocarbamates is contingent on the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the limits of detection for dithiocarbamates, including related compounds where specific data for N-cyanodithiocarbamates is limited, in water, soil, and air samples.
Table 1: Limit of Detection (LOD) for Dithiocarbamates in Water Samples
| Analyte/Methodology | Sample Pre-treatment | Instrumentation | Limit of Detection (LOD) | Reference |
| Cyanotoxins (surrogates for polar organic compounds) | Solid-Phase Extraction (SPE) | LC-MS/MS | 2 - 100 ng/L | [1] |
| Pharmaceuticals (surrogates for polar organic compounds) | Solid-Phase Extraction (SPE) | LC-MS/MS | 1.30 - 10.6 ng/L | [2] |
Table 2: Limit of Detection (LOD) for Dithiocarbamates in Soil Samples
| Analyte/Methodology | Sample Pre-treatment | Instrumentation | Limit of Detection (LOD) | Reference |
| Cyanamide | Stable Isotope Dilution | GC-MS | ~1 ng (absolute) | [3] |
| Potassium | CAL-Buffer Extraction | Photometry | 5.41 mg/L (in extract) | [4] |
Table 3: Limit of Detection (LOD) for Dithiocarbamates in Air Samples
| Analyte/Methodology | Sampling Method | Instrumentation | Limit of Detection (LOD) | Reference |
| Propineb (as CS₂) | Acidic evolution, extraction | GC-MS | 0.8 - 1.0 ng/m³ | [5] |
| Volatile Organic Compounds (VOCs) | Solid-phase microextraction and thermal desorption | GC-MS | 0.02 - 20 ng/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of related compounds in different environmental matrices, which can be adapted for N-cyanodithiocarbamates.
Analysis in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for the analysis of polar organic compounds, such as certain N-cyanodithiocarbamates, in water samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by deionized water.
-
Load the water sample (e.g., 500 mL) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes with a suitable organic solvent, such as methanol or acetonitrile.
-
Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase.[7][8]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ion transitions, as well as collision energies, for the specific N-cyanodithiocarbamate of interest.[2][9]
-
Analysis in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is applicable for the analysis of semi-volatile or derivatized N-cyanodithiocarbamates in soil.
-
Sample Preparation (Extraction):
-
Air-dry the soil sample and sieve to ensure homogeneity.
-
Extract a known weight of the soil sample (e.g., 10 g) with an appropriate organic solvent (e.g., acetonitrile or a mixture of hexane and acetone) using techniques such as sonication or pressurized liquid extraction.[10][11]
-
For non-volatile N-cyanodithiocarbamates, a derivatization step may be necessary to increase their volatility for GC analysis.[12]
-
-
GC-MS Analysis:
-
Chromatographic Separation: Employ a capillary GC column (e.g., DB-5ms) with a temperature-programmed oven to separate the analytes.
-
Mass Spectrometric Detection: Use a mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[3][13]
-
Analysis in Air by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of volatile or semi-volatile N-cyanodithiocarbamates in air.
-
Sample Collection:
-
Draw a known volume of air through a sorbent tube (e.g., XAD-2, Tenax) using a calibrated air sampling pump to trap the analytes.[14]
-
Alternatively, for some compounds, collection in an impinger containing a suitable solvent can be employed.
-
-
Sample Preparation (Desorption/Extraction):
-
Thermally desorb the analytes from the sorbent tube directly into the GC inlet.
-
If an impinger is used, perform a liquid-liquid extraction of the solvent.
-
-
GC-MS Analysis:
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the analysis of N-cyanodithiocarbamates in environmental samples.
References
- 1. Simultaneous detection of nine cyanotoxins in drinking water using dual solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Determination of dithiocarbamate fungicide propineb and its main metabolite propylenethiourea in airborne samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multiple-method comparative study using GC-MS, AMDIS and in-house-built software for the detection and identification of "unknown" volatile organic compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. New SPE-LC-MS/MS method for simultaneous determination of multi-class cyanobacterial and algal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. kzndard.gov.za [kzndard.gov.za]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Navigating the Analytical Maze: A Comparative Guide to the Specificity of Methods for N-cyanodithiocarbamate Determination
For researchers, scientists, and professionals in drug development, the accurate and specific quantification of N-cyanodithiocarbamate is critical. This guide provides a comprehensive comparison of analytical methodologies, offering insights into their specificity, performance, and practical application. While direct methods for N-cyanodithiocarbamate are not extensively reported in peer-reviewed literature, this guide draws parallels from the analysis of structurally related dithiocarbamates to propose and compare viable analytical strategies.
The inherent instability of dithiocarbamates presents a significant analytical challenge. Two primary approaches have emerged: an indirect method that measures a common degradation product and direct methods that aim to quantify the intact molecule. The choice of method profoundly impacts the specificity and reliability of the results.
The Crossroads of Analysis: Indirect vs. Direct Determination
The most established method for the quantification of dithiocarbamates is an indirect approach that relies on the acid-catalyzed hydrolysis of the dithiocarbamate moiety to carbon disulfide (CS₂). This volatile compound is then typically quantified by gas chromatography-mass spectrometry (GC-MS). While robust and widely adopted for regulatory purposes, this method's critical limitation is its lack of specificity. As all dithiocarbamates yield CS₂ upon hydrolysis, this method provides a total dithiocarbamate concentration rather than quantifying individual compounds like N-cyanodithiocarbamate.
In contrast, direct analytical methods, primarily utilizing liquid chromatography-mass spectrometry (LC-MS/MS) and capillary electrophoresis (CE), offer the potential for specific determination of intact N-cyanodithiocarbamate. These techniques separate the target analyte from other dithiocarbamates and matrix components before detection, providing a much higher degree of specificity. However, the instability of dithiocarbamates, particularly in acidic conditions, necessitates careful sample preparation and handling to prevent degradation before analysis.
Performance Data at a Glance
The following table summarizes the quantitative performance characteristics of the different analytical approaches. It is important to note that the data for direct methods are based on the analysis of other dithiocarbamates and serve as an estimated performance for a method adapted for N-cyanodithiocarbamate.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| Indirect Method | ||||||
| GC-MS | Carbon Disulfide (CS₂) | ~0.01 mg/kg | ~0.05 mg/kg | 75-110 | Well-established, robust | Non-specific, provides total dithiocarbamate content |
| Direct Methods | ||||||
| LC-MS/MS (Proposed) | N-cyanodithiocarbamate | 0.1 - 1 µg/kg (estimated) | 0.5 - 5 µg/kg (estimated) | 85-115 (estimated) | High specificity and sensitivity | Method development required, analyte instability |
| Capillary Electrophoresis | Metham, Maneb | 1.3 - 2.1 µmol/L | Not Reported | Not Reported | Good separation efficiency | Limited literature for complex matrices |
Experimental Protocols: A Detailed Look
Indirect Method: Determination via Carbon Disulfide by GC-MS
This protocol outlines the general procedure for the determination of total dithiocarbamates as carbon disulfide.
1. Sample Preparation and Hydrolysis:
-
Weigh 10 g of the homogenized sample into a reaction flask.
-
Add 100 mL of a freshly prepared acidic reducing solution (e.g., 6 M HCl with 2% w/v tin(II) chloride).
-
Immediately connect the flask to a reflux condenser and a trapping system containing an organic solvent (e.g., isooctane).
-
Heat the mixture to boiling and reflux for a specified time (e.g., 60 minutes) to ensure complete hydrolysis of dithiocarbamates to CS₂.
-
The volatile CS₂ is carried by a stream of inert gas (e.g., nitrogen) into the trapping solution.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Monitored Ions (for CS₂): m/z 76 (quantifier), 78 (qualifier).
Proposed Direct Method: Specific Determination by LC-MS/MS
This proposed protocol is adapted from established methods for other dithiocarbamates and is designed for the specific analysis of intact N-cyanodithiocarbamate.
1. Sample Extraction and Stabilization:
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of an alkaline extraction solution (e.g., 0.1 M Tris-HCl buffer at pH 9 containing 0.1 M EDTA and 1% L-cysteine) to stabilize the N-cyanodithiocarbamate.
-
Vortex for 1 minute and sonicate for 15 minutes in a cold bath.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Source Parameters: Optimized for N-cyanodithiocarbamate (e.g., Curtain Gas: 30 psi, IonSpray Voltage: -4500 V, Temperature: 500°C).
-
MRM Transitions: Specific precursor-to-product ion transitions for N-cyanodithiocarbamate would need to be determined through infusion experiments.
Visualizing the Analytical Pathways
The choice between an indirect and a direct analytical method represents a fundamental decision in the workflow for N-cyanodithiocarbamate analysis.
Figure 1. Analytical workflows for N-cyanodithiocarbamate.
Conclusion and Future Outlook
The specific and accurate determination of N-cyanodithiocarbamate requires a departure from the traditional, non-specific CS₂-based methods. While the development and validation of a dedicated LC-MS/MS method for N-cyanodithiocarbamate is the most promising path forward, it necessitates careful consideration of the analyte's stability. The proposed direct method, based on established protocols for similar compounds, provides a strong starting point for researchers. Further studies are crucial to establish a validated, specific, and robust analytical method for N-cyanodithiocarbamate to support drug development and ensure product quality and safety. The scientific community is encouraged to pursue research in this area to fill the existing knowledge gap.
Navigating the Analytical Maze: A Comparative Guide to Dithiocarbamate Analysis Protocols
For researchers, scientists, and drug development professionals venturing into the analysis of N-cyanodithiocarbamate and its related compounds, a notable scarcity of established, robust analytical protocols for this specific moiety exists within current scientific literature. This guide, therefore, broadens its scope to provide a comprehensive comparison of analytical methodologies for the wider class of dithiocarbamates. The principles and protocols detailed herein offer a foundational framework that can be adapted and validated for the specific analysis of N-cyanodithiocarbamate.
Dithiocarbamates (DTCs) are a class of organosulfur compounds with a wide range of applications, from pesticides and fungicides to vulcanization accelerators and chelating agents in medicine. Their analysis is often challenging due to their inherent instability and low solubility in common organic solvents. Analytical strategies are broadly categorized into indirect and direct methods.
Indirect vs. Direct Analytical Approaches
Indirect methods have historically been the most common approach for the quantification of total dithiocarbamate content. These methods rely on the chemical decomposition of the dithiocarbamate molecule to a common analyte, which is then measured. The most prevalent indirect method involves the acid hydrolysis of dithiocarbamates to produce carbon disulfide (CS₂). The amount of CS₂ generated is then determined, typically by gas chromatography (GC). While this approach is robust and well-established, it is a "sum method" and cannot distinguish between different dithiocarbamate species present in a sample.
Direct methods , on the other hand, aim to analyze the intact dithiocarbamate molecule. These methods offer the significant advantage of specificity, allowing for the separation and quantification of individual dithiocarbamate compounds. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques employed for direct analysis. However, the instability of many dithiocarbamates can pose a challenge, often requiring derivatization or careful control of analytical conditions. More recently, electrochemical methods have also been explored for the direct detection of dithiocarbamates, leveraging their electroactive moieties.[1][2]
Comparison of Analytical Methodologies for Dithiocarbamate Analysis
| Parameter | Indirect Method (Acid Hydrolysis/GC) | Direct Method (HPLC/LC-MS) | Direct Method (Electrochemical) |
| Principle | Acid-catalyzed decomposition to CS₂, followed by quantification of CS₂. | Chromatographic separation of the intact molecule followed by UV, MS, or MS/MS detection. | Measurement of the current response from the oxidation or reduction of the electroactive groups in the molecule.[1][2] |
| Specificity | Low (measures total DTC content as CS₂).[3][4] | High (can distinguish between different DTCs). | Moderate to High (can be selective for the dithiocarbamate functional group). |
| Sensitivity | Good, with LOQs typically in the low mg/kg range. | Very high, especially with MS/MS detection (ng/L to µg/L levels). | High, with detection limits often in the nanomolar range. |
| Sample Throughput | Lower, due to the hydrolysis step. | Higher, amenable to automation. | High, often with rapid analysis times. |
| Instrumentation | Gas Chromatograph (GC) with various detectors (MS, ECD, FPD). | HPLC or UHPLC system coupled to a UV or Mass Spectrometer detector. | Potentiostat with a suitable working electrode (e.g., glassy carbon, boron-doped diamond). |
| Advantages | Well-established, robust, good for total DTC screening. | High specificity and sensitivity, suitable for complex matrices. | High sensitivity, potential for portability and in-field analysis, lower cost instrumentation. |
| Disadvantages | Destructive, lacks specificity, potential for interference from other sulfur compounds. | Analyte instability can be a major issue, potential for matrix effects in MS. | Susceptible to interference from other electroactive species, electrode fouling can be an issue. |
Experimental Protocols
Protocol 1: Indirect Analysis of Total Dithiocarbamates via Acid Hydrolysis and GC-MS
This protocol is a generalized procedure based on the principle of converting dithiocarbamates to carbon disulfide for quantification.
1. Sample Preparation and Hydrolysis: a. Weigh a homogenized sample (e.g., 5-10 g of plant material, 1 g of a technical product) into a reaction flask. b. Add an internal standard (e.g., a known amount of a different volatile sulfur compound in a suitable solvent). c. Add a releasing agent, typically a solution of tin(II) chloride in hydrochloric acid, to the flask. This aids in the quantitative decomposition of the dithiocarbamates. d. Immediately seal the flask with a septum. e. Heat the reaction mixture in a water bath at a controlled temperature (e.g., 80-100 °C) for a defined period (e.g., 30-60 minutes) to ensure complete hydrolysis.
2. Headspace Sampling of Carbon Disulfide: a. After hydrolysis and cooling, a headspace sample of the vapor phase in the reaction flask is taken using a gas-tight syringe. b. Alternatively, a headspace autosampler can be used for automated analysis.
3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: A suitable capillary column for volatile sulfur compounds (e.g., a PLOT column or a thick-film non-polar column).
- Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.
- Oven Temperature Program: An initial low temperature (e.g., 40 °C) held for a few minutes, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature (e.g., 200 °C).
- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of carbon disulfide (m/z 76 and 78) to enhance sensitivity and selectivity.
4. Quantification: a. A calibration curve is constructed by hydrolyzing known amounts of a dithiocarbamate standard (e.g., Ziram or Thiram) and analyzing the resulting carbon disulfide. b. The concentration of total dithiocarbamates in the sample is calculated based on the peak area of carbon disulfide in the sample chromatogram relative to the calibration curve, after correcting for the internal standard response. The results are typically expressed as mg of CS₂ per kg of sample.
Protocol 2: Direct Analysis of Thiram by Reverse-Phase HPLC-UV
This protocol provides a framework for the direct analysis of a specific dithiocarbamate, Thiram.
1. Standard and Sample Preparation: a. Standard Solutions: Prepare a stock solution of Thiram in a suitable organic solvent (e.g., acetonitrile or methanol). Prepare a series of working standards by serial dilution of the stock solution with the mobile phase. b. Sample Extraction:
- For solid samples, perform a solvent extraction. A common extraction solvent is a mixture of EDTA and an organic solvent like methanol or acetonitrile to help chelate metals and improve Thiram stability.
- The extraction can be enhanced using sonication or shaking.
- Centrifuge the extract and filter the supernatant through a 0.45 µm filter before analysis.
2. HPLC-UV Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Chromatographic Conditions:
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of water and an organic solvent (e.g., acetonitrile or methanol). The mobile phase may be buffered to control pH and improve peak shape.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
- Injection Volume: 10-20 µL.
- UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for Thiram (around 280 nm).
3. Quantification: a. Construct a calibration curve by plotting the peak area of the Thiram standard injections against their corresponding concentrations. b. The concentration of Thiram in the sample extract is determined by comparing its peak area to the calibration curve. c. The final concentration in the original sample is calculated by taking into account the initial sample weight and extraction volume.
Visualizing Analytical Workflows and Chemical Relationships
To further clarify the analytical process and the chemical context, the following diagrams are provided.
Caption: General workflow for the analysis of dithiocarbamates.
References
Comparative Efficacy of Dithiocarbamate Salts as Herbicidal Agents: A Review
A comprehensive guide for researchers and professionals in drug development, this document provides a comparative overview of the herbicidal activities of various dithiocarbamate salts. While direct comparative studies with quantitative herbicidal efficacy data are limited in publicly available literature, this guide synthesizes existing information on their classification, general toxicity, and established mechanisms of action. Furthermore, it outlines a detailed experimental protocol for conducting comparative herbicidal activity studies.
Introduction to Dithiocarbamate Herbicides
Dithiocarbamates are a class of organosulfur compounds widely used in agriculture, primarily as fungicides.[1] However, several dithiocarbamate salts also exhibit significant herbicidal properties, making them effective agents for weed control. These compounds are typically broad-spectrum, non-systemic herbicides. Their chemical structure generally consists of a dithiocarbamate moiety linked to various alkyl or aryl groups, and they are often formulated as metal salts, such as zinc, manganese, or sodium salts. Common dithiocarbamate herbicides include Thiram, Ziram, Maneb, and Mancozeb.[1]
Classification and Properties
Dithiocarbamate herbicides can be classified based on the nature of the organic substituents attached to the nitrogen atom. The primary groups include:
-
Dimethyldithiocarbamates: This group includes herbicides like Thiram and Ziram.
-
Ethylenebisdithiocarbamates: This group includes Maneb and Mancozeb (a coordination complex of manganese and zinc with ethylenebisdithiocarbamate).
The properties of these salts, including their solubility and stability, can influence their herbicidal efficacy and application methods.
Comparative Data
| Dithiocarbamate Salt | Chemical Class | Acute Reference Dose (ARfD) (mg/kg body weight) |
| Thiram | Dimethyldithiocarbamate | 0.025[1] |
| Ziram | Dimethyldithiocarbamate | 0.08[1] |
| Maneb | Ethylenebisdithiocarbamate | 0.2[1] |
| Mancozeb | Ethylenebisdithiocarbamate | 0.6[1] |
Caption: Table summarizing the classification and Acute Reference Dose (ARfD) for common dithiocarbamate herbicides.
Mechanism of Action
The primary herbicidal mechanism of action for dithiocarbamates is the inhibition of lipid biosynthesis, specifically targeting the elongation of very long-chain fatty acids (VLCFAs). VLCFAs are essential components of plant cell membranes and epicuticular waxes, which play crucial roles in protecting the plant from environmental stress and regulating water loss. By inhibiting VLCFA synthesis, dithiocarbamates disrupt cell membrane integrity and the formation of the protective cuticle, leading to stunted growth and eventual plant death.
Caption: Dithiocarbamate mechanism of action.
Experimental Protocols for Comparative Herbicidal Activity
To objectively compare the herbicidal activity of different dithiocarbamate salts, a standardized experimental protocol is essential. The following outlines a detailed methodology for a whole-plant pot bioassay.
Plant Material and Growth Conditions
-
Test Species: Select relevant weed species for testing, such as Redroot Pigweed (Amaranthus retroflexus) and Barnyardgrass (Echinochloa crus-galli).
-
Seed Germination: Germinate seeds in petri dishes on moist filter paper or in trays with a sterile potting mix.
-
Seedling Transplanting: Once seedlings reach a specific growth stage (e.g., two to three true leaves), transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized soil mix (e.g., loam, sand, and peat in a 2:1:1 ratio).
-
Greenhouse Conditions: Maintain the pots in a controlled greenhouse environment with a temperature of 25-30°C, a 16-hour photoperiod, and adequate watering to ensure uniform growth.
Herbicide Treatment
-
Herbicide Solutions: Prepare stock solutions of the different dithiocarbamate salts (Thiram, Ziram, Maneb, Mancozeb) in an appropriate solvent (e.g., acetone with a surfactant like Tween 20). Prepare a series of dilutions to create a range of application rates.
-
Application: Apply the herbicide solutions as a post-emergence foliar spray using a calibrated laboratory sprayer to ensure uniform coverage. Include a control group sprayed only with the solvent and surfactant.
-
Experimental Design: Use a completely randomized design with multiple replications (e.g., 5-10 pots) for each treatment and control group.
Data Collection and Analysis
-
Visual Assessment: Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).
-
Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant biomass. Determine the fresh weight and then dry the biomass in an oven at 70°C to a constant weight to determine the dry weight.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the control group. Analyze the data using statistical software to perform dose-response analysis and determine the effective dose for 50% inhibition (ED50) or the lethal dose for 50% of the population (LD50) for each dithiocarbamate salt.
Caption: Experimental workflow for herbicidal activity.
References
Structure-Activity Relationship of N-Substituted Dithiocarbamates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-substituted dithiocarbamates are a versatile class of organosulfur compounds renowned for their broad spectrum of biological activities. Their therapeutic potential spans from antifungal and antibacterial to anticancer and enzyme inhibition applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the rational design of more potent and selective derivatives.
Comparative Analysis of Biological Activities
The biological efficacy of N-substituted dithiocarbamates is intricately linked to the nature of the substituents on the nitrogen atom. These modifications significantly influence the compound's lipophilicity, steric profile, and electron-donating or -withdrawing properties, thereby modulating their interaction with biological targets.
Anticancer Activity
N-substituted dithiocarbamates have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspase cascades and the inhibition of key cell survival pathways like NF-κB.
A systematic evaluation of a library of emetine dithiocarbamate ester derivatives against prostate cancer cell lines (LNCaP, PC3, and DU145) revealed that the nature of the N-substituent plays a crucial role in their cytotoxic potency. Generally, S-alkylation of the dithiocarbamate salt leads to more stable esters with varied anticancer activity. For instance, the sodium dithiocarbamate salt of emetine displayed high potency with IC50 values in the nanomolar range (e.g., 0.079 µM in LNCaP cells).[1] In contrast, its benzyl dithiocarbamate ester derivative showed reduced, yet still significant, activity with IC50 values in the low micromolar range (e.g., 1.970 µM in LNCaP cells).[1]
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Emetine DTC Salt | - | LNCaP | 0.079 ± 0.003 | [1] |
| Emetine DTC Salt | - | PC3 | 0.087 ± 0.005 | [1] |
| Emetine DTC Salt | - | DU145 | 0.079 ± 0.003 | [1] |
| Emetine Benzyl DTC Ester | Benzyl | LNCaP | 1.970 | [1] |
| Emetine Benzyl DTC Ester | Benzyl | PC3 | 1.560 | [1] |
Further studies on diphenylaminopyrimidine derivatives bearing dithiocarbamate moieties as BTK inhibitors have shown that specific substitutions can lead to highly potent compounds. For example, compound 30ab exhibited an IC50 of 1.15 nM against BTK and potent anti-proliferative activity against B-lymphoma cell lines (Ramos: 0.357 µM, Raji: 0.706 µM), which was significantly better than the approved drug ibrutinib.[2] This highlights the potential for targeted drug design by modifying the N-substituents.
Carbonic Anhydrase Inhibition
Dithiocarbamates are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The dithiocarbamate moiety acts as a zinc-binding group, leading to enzyme inhibition.
A comprehensive study on a series of 27 N-substituted dithiocarbamates against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) demonstrated a clear structure-activity relationship.[1][2]
-
Primary vs. Secondary Amines: Dithiocarbamates derived from primary amines (R1 = H) were generally highly effective inhibitors of hCA I, with inhibition constants (Kᵢ) in the low nanomolar range (3.5–33.5 nM).[1][2] In contrast, derivatives of secondary amines showed more varied activity, with simple dialkyl substituents like dimethyl and diethyl resulting in weaker inhibition of hCA I (Kᵢ in the range of 699–790 nM).[1][2]
-
Cyclic vs. Acyclic Substituents: The incorporation of cyclic moieties, such as piperidine and morpholine, often leads to potent inhibition of multiple CA isoforms.
| Compound ID | N-Substituent | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference | |---|---|---|---|---|---| | 1a | Ethyl | 3.5 | 50.3 | 8.8 | 7.5 |[1] | | 13a | Dimethyl | 790 | 50.3 | 1413 | 108 |[1] | | 14a | Diethyl | 699 | 38.4 | 714 | 99.5 |[1] | | 23a | Morpholine | 25.4 | 9.3 | 10.7 | 4.5 |[1] | | 25a | Piperazine | 12.6 | 0.92 | 37.5 | 0.78 |[1] |
Antimicrobial Activity
N-substituted dithiocarbamates also exhibit significant antifungal and antibacterial properties. Their mechanism of action is often attributed to their ability to chelate essential metal ions or to interfere with key enzymes in microbial pathogens.
Antifungal Activity: Studies on organoruthenium dithiocarbamate complexes have shown promising in vitro activity against a range of clinically relevant fungal pathogens, including various Candida species. The minimal inhibitory concentration (MIC) values for some of these complexes were found to be in the low micromolar range, indicating potent antifungal effects.[3]
Antibacterial Activity: The antibacterial potential of dithiocarbamates has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, pyrrolidine dithiocarbamate has been shown to inhibit the growth of bacteria such as Porphyromonas gingivalis and Staphylococcus aureus, with its activity being enhanced by the presence of zinc.[4] A series of heterocyclic thiourea derivatives containing a dithiocarbamate-like scaffold exhibited MIC values ranging from 62.5 to 1000 µg/mL against various bacterial strains.
| Compound Class | N-Substituent Type | Fungal/Bacterial Strain | MIC (µg/mL) | Reference |
| Heterocyclic Thioureas | Varied heterocyclic rings | Staphylococcus aureus | 62.5 - 1000 | |
| Heterocyclic Thioureas | Varied heterocyclic rings | Escherichia coli | 62.5 - 1000 | |
| Organoruthenium DTCs | Dibenzyl | Candida albicans | 1.70 - 7.3 (x 10⁻⁵ mol L⁻¹) | [3] |
| Organoruthenium DTCs | Diethyl | Candida krusei | 0.8 - 4.1 (x 10⁻⁵ mol L⁻¹) | [3] |
Signaling Pathways and Mechanisms of Action
The biological activities of N-substituted dithiocarbamates are underpinned by their interactions with specific cellular signaling pathways.
Apoptosis Induction
Dithiocarbamates are known to induce apoptosis in cancer cells. This process is often mediated by the activation of the caspase cascade. Studies have shown that dithiocarbamates can trigger the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[5] Some dithiocarbamate complexes have also been shown to activate caspase-8, suggesting the involvement of the extrinsic apoptotic pathway.[5]
Caption: Dithiocarbamate-induced apoptosis signaling pathways.
NF-κB Signaling Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Dithiocarbamates are potent inhibitors of NF-κB activation. They typically exert their inhibitory effect by preventing the degradation of the inhibitor of κBα (IκBα). In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate target gene expression. Dithiocarbamates can block the signal-induced degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.
Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
N-substituted dithiocarbamate compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the dithiocarbamate compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Purified carbonic anhydrase isoenzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) solution in acetonitrile
-
N-substituted dithiocarbamate compounds
-
96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the purified CA enzyme.
-
Add various concentrations of the dithiocarbamate inhibitor to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the p-NPA substrate.
-
Immediately measure the increase in absorbance at 400 nm due to the formation of p-nitrophenol.
-
Calculate the initial reaction rates and determine the inhibition constants (Kᵢ) by fitting the data to appropriate enzyme inhibition models.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
N-substituted dithiocarbamate compounds
-
Sterile saline or broth for inoculum preparation
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the dithiocarbamate compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeasts).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The N-substituted dithiocarbamates represent a promising scaffold for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that careful modification of the N-substituents can lead to significant improvements in potency and selectivity against various biological targets. The provided experimental protocols offer a foundation for the continued investigation and optimization of this versatile class of compounds. Future research should focus on the systematic exploration of a wider range of N-substituents and the elucidation of their detailed mechanisms of action to unlock their full therapeutic potential.
References
- 1. DESIGN, SYNTHESIS AND CYTOTOXICITY STUDIES OF DITHIOCARBAMATE ESTER DERIVATIVES OF EMETINE IN PROSTATE CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel dithiocarbamate-substituted diphenylaminopyrimidine derivatives as BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of novel coumarin-dithiocarbamate derivatives (IDs) as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Comparative Toxicity of Dithiocarbamates and Their Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of dithiocarbamates and their metabolic byproducts is crucial for both environmental safety assessment and potential therapeutic development. This guide provides a comparative overview of the toxicity of this class of organosulfur compounds, with a focus on available experimental data and known mechanisms of action.
Dithiocarbamates are a class of chemicals widely used as fungicides in agriculture and as accelerators in the rubber industry.[1][2] Their biological activity is closely linked to their ability to chelate metals and interact with sulfhydryl groups in proteins. However, their toxicity, and that of their metabolites, raises significant health and environmental concerns. The toxicity of dithiocarbamates can vary depending on their chemical structure, in particular the nature of the substituents on the nitrogen atom. While comprehensive data on N-cyanodithiocarbamates specifically is limited, this guide consolidates the existing knowledge on the broader dithiocarbamate class to provide a valuable comparative resource.
Quantitative Toxicity Data
The acute toxicity of dithiocarbamates is generally considered to be low to moderate.[3] However, chronic exposure can lead to more severe health effects. The following tables summarize available quantitative toxicity data for various dithiocarbamates. It is important to note the absence of specific data for N-cyanodithiocarbamates in the reviewed literature.
Table 1: Acute Oral Toxicity (LD50) of Selected Dithiocarbamates in Rodents
| Compound | Animal | LD50 (mg/kg body weight) | Reference |
| Thiram | Rat | 285 - >2500 | [3] |
| Ziram | Rat | >2500 | [3] |
| Ferbam | Rat | >2500 | [3] |
| Maneb | Rat | >2500 | [3] |
| Zineb | Rat | >2500 | [3] |
| Zinc (II) N-Benzyl methyl dithiocarbamate | Male Mice | 954 | [4] |
| Zinc (II) N-Benzyl methyl dithiocarbamate | Female Mice | 794.3 | [4] |
| Propineb | Rat | >5000 | [5] |
Table 2: In Vitro Toxicity (EC50) of Selected Sodium Dithiocarbamates against Escherichia coli
| Compound | EC50 (µg/mL) | Reference |
| N,N-dibenzyl-DTC | 1269.9 | [6] |
| N-benzyl-N-methyl-DTC | 23.5 | [6] |
| N-butyl-N-methyl-DTC | 14.9 | [6] |
Metabolism of Dithiocarbamates
Dithiocarbamates are metabolized in the body, and their metabolites can contribute significantly to their overall toxicity. A common metabolic pathway for many dithiocarbamates involves their breakdown into isothiocyanates and carbon disulfide (CS2).[1] Ethylenebisdithiocarbamates (EBDCs), such as maneb and zineb, are of particular concern as they metabolize to ethylene thiourea (ETU), a known carcinogen and thyroid toxicant.[1][3][5] Propylenebisdithiocarbamates, like propineb, metabolize to propylene thiourea (PTU).[1] While the nitrile group in some pharmaceuticals is known to be metabolically stable, the specific metabolic fate of an N-cyano group on a dithiocarbamate has not been extensively studied.[7]
Experimental Protocols
The assessment of dithiocarbamate toxicity involves a variety of in vivo and in vitro experimental protocols.
Acute Oral Toxicity (LD50) Test in Rodents
This protocol is a standard method to determine the median lethal dose of a substance.
-
Animal Selection: Healthy, young adult rodents (rats or mice) of a specific strain are used.[4]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: A single dose of the test substance is administered to the animals via oral gavage.
-
Dose Groups: Multiple dose groups with a specified number of animals per group are used, along with a control group receiving only the vehicle.
-
Observation: Animals are observed for signs of toxicity and mortality for a period of 14 days.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: A suitable cell line (e.g., human cancer cell lines like MCF7, ES2, HSC3, and RKO) is cultured in appropriate media and conditions.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the dithiocarbamate compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the EC50 (half-maximal effective concentration) is calculated.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of dithiocarbamates is mediated through various signaling pathways, primarily leading to neurotoxicity and endocrine disruption.
Neurotoxicity
Dithiocarbamates can exert neurotoxic effects through multiple mechanisms. One key mechanism involves the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine.[9] Another proposed mechanism is the interference with glutamate transport in brain synaptic vesicles.[10] Furthermore, some dithiocarbamates and their metabolites, such as carbon disulfide, can cause neurodegeneration.[11]
Caption: Proposed neurotoxicity pathways of dithiocarbamates.
Endocrine Disruption
Certain dithiocarbamates and their metabolites, particularly ETU, are known endocrine disruptors, primarily affecting the thyroid gland.[3][5] They can interfere with the synthesis of thyroid hormones by inhibiting the enzyme thyroid peroxidase. This leads to a decrease in circulating thyroid hormone levels, which can have profound effects on development and metabolism.[11]
Caption: Endocrine disruption pathway of ethylenebisdithiocarbamates.
Experimental Workflow for In Vivo Acute Toxicity Study
The following diagram illustrates a typical workflow for an in vivo acute toxicity study.
Caption: Workflow for an in vivo acute toxicity study.
References
- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. ijpsm.com [ijpsm.com]
- 5. Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro toxicity of several dithiocarbamates and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Dithiocarbamate pesticides affect glutamate transport in brain synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Potassium N-cyanodithiocarbamate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for Potassium N-cyanodithiocarbamate, a compound requiring careful management in a laboratory setting. The following procedural guidance is based on best practices for handling chemically related substances, ensuring a comprehensive approach to safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are required. In situations with a splash hazard, a face shield should be worn in addition to goggles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[2] Always inspect gloves for integrity before use and change them frequently. A chemical-resistant apron or lab coat should be worn to protect the body from potential splashes.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step operational plan outlines the key stages from preparation to disposal.
Handling Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly. Prepare all required equipment, such as spatulas, weighing paper, and reaction vessels, within the fume hood to minimize movement of the hazardous material.
-
Weighing and Dispensing: Carefully weigh the solid this compound on a tared weighing paper or in a suitable container inside the fume hood. Avoid creating dust by handling the compound gently. Use dedicated utensils for transfer.
-
Experimental Use: All procedures involving this compound should be performed within a certified chemical fume hood. Keep the container sealed when not in use to prevent the release of any vapors or dust.
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., 70% ethanol) to wipe down the work area. Always wash your hands thoroughly with soap and water after removing your gloves.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, if you are trained and have the appropriate spill kit, you can clean it up by covering the spill with an absorbent material, carefully sweeping it into a designated waste container, and then decontaminating the area. For larger spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow Diagram:
Caption: Process for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: All waste materials, including unused this compound, contaminated PPE (gloves, disposable lab coats), and any reaction byproducts, must be collected in a clearly labeled, sealed, and chemical-resistant waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's waste management guidelines. It should be segregated as a hazardous chemical waste.
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from drains and incompatible materials.
-
Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3] Follow your institution's procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[3] Empty containers should also be treated as hazardous waste and disposed of accordingly.[4]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
